HO-PEG14-OH
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKMACMBHTSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217766 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189112-05-7, 67411-64-7 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG14-OH for Researchers and Drug Development Professionals
An Introduction to a Versatile Polyethylene (B3416737) Glycol Linker
HO-PEG14-OH, also known as tetradecaethylene glycol, is a homobifunctional polyethylene glycol (PEG) derivative that plays a crucial role in modern biomedical research and pharmaceutical development.[1][2] Comprised of 14 repeating ethyleneoxy units flanked by terminal hydroxyl groups, this molecule offers a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.[1][2] Its distinct properties make it an invaluable tool for scientists working on drug delivery systems, bioconjugation, and the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications, and relevant experimental considerations.
Core Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1189112-05-7 | [1][2] |
| Molecular Formula | C28H58O15 | [2][5] |
| Molecular Weight | 634.751 g/mol | [2][5] |
| Purity | ≥95% | [2] |
| Synonyms | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol, PEG14 | [2] |
Applications in Research and Drug Development
The versatility of this compound stems from its polyethylene glycol backbone and its terminal hydroxyl groups. The PEG structure imparts water solubility to conjugated molecules, a critical attribute for enhancing the bioavailability of hydrophobic drugs.[1][6] Furthermore, PEGylation, the process of attaching PEG chains to molecules, can extend the circulation half-life of therapeutic agents by shielding them from enzymatic degradation and reducing renal clearance.[6]
The terminal hydroxyl groups on this compound serve as reactive handles for a variety of chemical modifications. These groups can be functionalized to attach targeting ligands, drugs, or other biomolecules, enabling the creation of sophisticated, targeted drug delivery systems.[6] Key application areas include:
-
Drug Delivery: Improving the solubility and pharmacokinetic profile of therapeutic agents.[3][6]
-
Bioconjugation: Linking proteins, peptides, or other biomolecules to create novel therapeutic or diagnostic agents.[3][7]
-
Nanomedicine: As a component in the formulation of nanoparticles and other drug carriers.[2][3]
-
Materials Science: Modifying surfaces to enhance biocompatibility or introduce specific functionalities.[3]
-
Reagent in Chemical Synthesis: Serving as a building block in the synthesis of more complex molecules, such as the 'UA' Orion substance for oncological applications.[1][2]
Experimental Considerations and Methodologies
While specific experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers, the characterization of this and similar PEG compounds typically involves standard analytical techniques.
A General Workflow for the Characterization of PEGylated Compounds
The following diagram illustrates a typical workflow for the characterization of a PEGylated product, which would be applicable after using this compound in a conjugation reaction.
Caption: A generalized workflow for the purification and characterization of products synthesized using PEG linkers.
Key Experimental Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for both the purification and purity assessment of this compound and its conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the number of repeating ethylene (B1197577) glycol units.
-
Mass Spectrometry (MS): To determine the precise molecular weight and confirm the identity of the compound.
Safety and Toxicological Profile
Polyethylene glycols, as a class of compounds, are generally considered to have a low order of oral and dermal toxicity.[8] They are minimally irritating to human skin and are not known to be sensitizers.[8] Lower molecular weight PEGs can be absorbed through the digestive tract and are excreted in the urine and feces.[9] Higher molecular weight PEGs (PEG-75 and greater) are not significantly absorbed through intact skin.[8]
However, it is important to note that cosmetic formulations containing PEGs are not recommended for use on damaged skin, as this can lead to absorption and potential kidney toxicity in susceptible individuals, such as burn patients.[8][10] A potential concern with all PEG compounds is the possible presence of 1,4-dioxane, a byproduct of ethoxylation.[8] Reputable suppliers of this compound will have purification processes in place to remove this impurity.[8]
Signaling Pathways in PEG-Mediated Drug Delivery
The "stealth" properties of PEGylated nanoparticles, which are often constructed using linkers like this compound, are primarily due to their ability to evade the mononuclear phagocyte system (MPS). The following diagram illustrates this concept.
Caption: The role of PEGylation in reducing protein adsorption and subsequent clearance by the immune system.
By reducing the binding of serum proteins (opsonization), PEGylated nanoparticles are less likely to be recognized and cleared by phagocytic cells of the immune system, leading to a longer circulation time and increased opportunity to reach the target tissue.[6][11] However, it is worth noting that some studies have shown that PEGylation can, in some instances, lead to the binding of specific proteins and may not always prevent an immune response.[11]
References
- 1. This compound | 1189112-05-7 [chemicalbook.com]
- 2. OH-PEG14-OH | CAS:1189112-05-7 | Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 11. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of HO-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of HO-PEG14-OH, also known as tetradecaethylene glycol. This information is critical for researchers and professionals in drug development and various scientific fields who utilize polyethylene (B3416737) glycols (PEGs) in their work. Due to the limited availability of specific experimental data for this compound, this guide presents data for the closely related and well-characterized tetraethylene glycol (HO-PEG4-OH) to provide reasonable estimations. The properties of polyethylene glycols exhibit predictable trends with changes in molecular weight.
Core Chemical and Physical Properties
This compound is a hydrophilic polymer composed of 14 repeating ethylene (B1197577) glycol units, terminating with hydroxyl groups at both ends.[1][2] Its structure imparts water solubility and biocompatibility, making it a valuable component in various biomedical applications.[1][3]
Table 1: General Properties of this compound
| Property | Value | Source |
| Synonyms | Tetradecaethylene glycol, PEG14, 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | [1][2] |
| CAS Number | 1189112-05-7 | [1][2] |
| Molecular Formula | C28H58O15 | [1][4] |
| Molecular Weight | 634.751 g/mol | [1][4] |
| Purity | ≥95% | [1] |
Estimated Physicochemical Properties
The following tables summarize the key physicochemical properties of tetraethylene glycol, which can be used to estimate the properties of this compound. As the chain length of the PEG increases, properties such as boiling point, viscosity, and density are expected to increase, while vapor pressure will decrease.
Table 2: Estimated Thermodynamic Properties
| Property | Value (for Tetraethylene Glycol) | Source |
| Boiling Point | 314 - 328 °C | [1][5] |
| Melting Point | -4 to -9.4 °C | [5][6] |
| Flash Point | 202 - 204 °C | [5][6] |
| Autoignition Temperature | 340 - 358 °C | [5][6] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [2][6] |
Table 3: Estimated Physical and Chemical Properties
| Property | Value (for Tetraethylene Glycol) | Source |
| Density | 1.120 - 1.126 g/cm³ at 20-25 °C | [1][5][6] |
| Viscosity | 58.3 - 61.9 mPa·s at 20 °C | [6][7] |
| pH | 8.0 - 9.0 (500 g/L in H₂O at 20 °C) | [5][8] |
| Solubility in Water | Completely miscible | [6][9] |
Table 4: Solubility of Tetraethylene Glycol in Various Solvents at 25°C
| Solvent | Solubility | Source |
| Acetone | Completely Soluble | [9] |
| Benzene | Completely Soluble | [9] |
| Methanol | Completely Soluble | [9] |
| Ethanol | Completely Soluble | [9] |
| Toluene | Completely Soluble | [4] |
| Carbon Tetrachloride | 62.0 g / 100 mL | [9] |
| Diethyl Ether | Immiscible | [4] |
| Lard Oil | Slightly Soluble | [9] |
| Linseed Oil | Slightly Soluble | [9] |
| Paraffin Oil | Slightly Soluble | [9] |
Experimental Protocols
Determination of Molecular Weight
The molecular weight of polyethylene glycols can be determined using techniques such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).[10] A more novel approach involves competitive adsorption between the PEG sample and a labeled protein to nanoparticles, which can be measured using time-resolved luminescence resonance energy transfer (TR-LRET) or luminescence quenching.[11]
Viscosity Measurement
The viscosity of liquid PEGs can be determined using a capillary viscometer, such as an Ubbelohde viscometer. The measurement is typically performed in a temperature-controlled water bath to ensure accuracy.[12][13]
pH Determination
The pH of a PEG solution is measured potentiometrically. A solution of the PEG in carbon dioxide-free water is prepared, and a saturated potassium chloride solution is added before measurement with a calibrated pH meter.[12]
Applications in Drug Development and Research
This compound and other polyethylene glycols are widely used in medical research, drug release, nanotechnology, and cell culture.[1] They serve as linkers in the synthesis of ligands, supports for polypeptide synthesis, and components of graft polymers and functional coatings.[1] One notable application is in the process of PEGylation, where PEG chains are attached to therapeutic proteins or nanoparticles.[14][15]
The PEGylation Process
PEGylation is a critical strategy in drug delivery to:
-
Enhance Solubility and Stability: The hydrophilic PEG chain can increase the solubility and stability of hydrophobic drugs.[15][16]
-
Prolong Circulation Time: By increasing the hydrodynamic volume of the drug, PEGylation can reduce renal clearance and shield it from the mononuclear phagocyte system, thus extending its half-life in the bloodstream.[14][16]
-
Enable Targeted Delivery: The terminal hydroxyl groups of PEGs like this compound can be functionalized to attach targeting ligands, directing the drug carrier to specific cells or tissues.[16]
Below is a generalized workflow for the PEGylation of a therapeutic protein.
Caption: A generalized workflow for the PEGylation of a therapeutic protein.
This guide provides a foundational understanding of the chemical properties and applications of this compound for professionals in the scientific and drug development fields. The provided data and protocols, while based on a related compound, offer valuable insights for the handling, formulation, and application of this specific polyethylene glycol.
References
- 1. 三缩四乙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 三缩四乙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. dow.com [dow.com]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. Tetraethylene glycol CAS 112-60-7 | 808619 [merckmillipore.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Tetraethylene Glycol | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TETRAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 9. magnumsolvent.com [magnumsolvent.com]
- 10. fao.org [fao.org]
- 11. developer.uspto.gov [developer.uspto.gov]
- 12. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to HO-PEG14-OH: Structure, Molecular Weight, and Characterization
This technical guide provides a comprehensive overview of HO-PEG14-OH, a discrete polyethylene (B3416737) glycol (dPEG®) compound. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies. This document details the molecule's structure and physicochemical properties and outlines detailed experimental protocols for its synthesis and characterization.
Introduction to this compound
This compound, also known as tetradecaethylene glycol, is a monodisperse polyethylene glycol molecule. Unlike traditional polydisperse PEG polymers, which consist of a range of molecular weights, this compound is a single molecular entity with a precise number of repeating ethylene (B1197577) glycol units. This monodispersity is crucial for applications in pharmaceuticals and bioconjugation, where batch-to-batch consistency and precise characterization are paramount for regulatory approval and reproducible biological activity.
The structure consists of 14 repeating ethyleneoxy units, capped at both ends by hydroxyl (-OH) groups.[1] These terminal hydroxyl groups provide reactive sites for further chemical modification and conjugation to proteins, peptides, nanoparticles, or small molecule drugs. The hydrophilic nature of the PEG chain can enhance the solubility, stability, and pharmacokinetic profile of conjugated molecules.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | Reference |
| Chemical Name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | [2] |
| Synonyms | Tetradecaethylene glycol, Diol PEG14, PEG14 | [2][3] |
| CAS Number | 1189112-05-7 | [3][4] |
| Molecular Formula | C28H58O15 | [2][3][4] |
| Molecular Weight | 634.75 g/mol | [3][4] |
| Appearance | Colorless liquid or white solid | [3] |
| Purity | Typically ≥95% | [2][4] |
Synthesis and Purification
The synthesis of monodisperse oligo(ethylene glycols) like this compound requires controlled, stepwise addition of ethylene glycol units to avoid polymerization, which would lead to a polydisperse product. Several strategies have been developed for the efficient synthesis of these discrete PEG molecules.
This protocol describes a common laboratory-scale approach for building monodisperse PEG chains. The general strategy involves the iterative reaction of a PEG alcohol with a tosylated PEG alcohol under basic conditions.
Materials:
-
Tetraethylene glycol (as a starting building block)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monotosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol in a mixture of DCM and pyridine (B92270) at 0°C.
-
Slowly add a controlled molar equivalent of TsCl to preferentially react with only one hydroxyl group.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, followed by brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-tosylated tetraethylene glycol (Ts-PEG4-OH) by silica gel chromatography.
-
-
Activation of a Second PEG Chain:
-
In a separate flask, dissolve tetraethylene glycol (HO-PEG4-OH) in anhydrous THF.
-
Add NaH portion-wise at 0°C to deprotonate one hydroxyl group, forming the sodium alkoxide (NaO-PEG4-OH).
-
-
Chain Elongation (4 + 4 = 8 units):
-
Slowly add the purified Ts-PEG4-OH (from step 1) to the NaO-PEG4-OH solution (from step 2).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool to room temperature, quench with water, and extract with DCM.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting octaethylene glycol (HO-PEG8-OH) by silica gel chromatography.
-
-
Iterative Steps for Chain Extension:
-
Repeat the process. For example, to synthesize HO-PEG12-OH, react Ts-PEG4-OH with HO-PEG8-OH.
-
For the final this compound, one could synthesize a HO-PEG6-OH intermediate and react it with a Ts-PEG8-OH intermediate, or use other combinations of protected and activated PEG fragments.
-
-
Final Deprotection (if protecting groups are used):
-
If protecting groups other than tosylates (which are displaced) are used on one terminus (e.g., trityl or TBDMS), a final deprotection step is required to yield the diol product.
-
Note: Chromatography-free synthesis methods have also been developed, which rely on strategic liquid-liquid extractions to remove byproducts, improving scalability and cost-efficiency.
Quality Control and Characterization Workflow
Ensuring the purity and identity of this compound is critical. A multi-step analytical workflow is employed to confirm the structure, molecular weight, and purity of the final product.
References
In-Depth Technical Guide on the Solubility of HO-PEG14-OH in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of HO-PEG14-OH (tetradecaethylene glycol), a homobifunctional polyethylene (B3416737) glycol derivative. The information is tailored for researchers, scientists, and professionals in drug development who utilize PEG compounds in their work.
Core Concepts of PEG Solubility
Polyethylene glycols (PEGs) are polymers of ethylene (B1197577) oxide, and their solubility is governed by their molecular weight and the nature of the solvent. Generally, lower molecular weight PEGs, such as this compound with an approximate molecular weight of 620 g/mol , exhibit broad solubility in water and a wide range of polar organic solvents. This is attributed to the hydrophilic nature of the repeating ether units in the PEG backbone, which can form hydrogen bonds with protic solvents. As the molecular weight of the PEG chain increases, the polymer's crystallinity and the influence of the hydrophobic ethylene backbone become more pronounced, leading to decreased solubility in many organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by using tetraethylene glycol (a close structural analog with a molecular weight of 194.23 g/mol ) as a proxy and general solubility data for low molecular weight PEGs, we can compile a representative solubility profile. The following table summarizes the expected solubility of this compound in various common organic solvents at ambient temperature (approximately 20-25°C).
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Classification |
| Acetone | C₃H₆O | Miscible | Very Soluble |
| Benzene | C₆H₆ | Miscible | Very Soluble |
| Carbon Tetrachloride | CCl₄ | 62.0[1] | Soluble |
| Chloroform | CHCl₃ | Miscible | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Miscible | Very Soluble |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Insoluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Miscible | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible | Very Soluble |
| Ethanol | C₂H₅OH | Miscible | Very Soluble |
| Hexane | C₆H₁₄ | Insoluble | Insoluble |
| Methanol | CH₃OH | Miscible | Very Soluble |
| Toluene | C₇H₈ | 89.0[1] | Soluble |
| Water | H₂O | Miscible | Very Soluble |
Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions. The data for tetraethylene glycol suggests that this compound is likely to be highly soluble or miscible in the "Very Soluble" category.
Experimental Protocols for Solubility Determination
The determination of polymer solubility is a critical step in many research and development processes. Below are detailed protocols for two common methods used to ascertain the solubility of polymers like this compound.
Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated refractometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solute.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration of this compound in the undiluted filtrate, taking into account the dilution factor. This value represents the equilibrium solubility.
References
Biocompatibility of Short Polyethylene Glycol (PEG) Chains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of short polyethylene (B3416737) glycol (PEG) chains, a critical consideration in the development of drug delivery systems, bioconjugates, and medical devices. This document synthesizes current scientific understanding of the interactions between short PEG chains and biological systems, focusing on cytotoxicity, protein adsorption, immunogenicity, and clearance mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biocompatibility assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Cytotoxicity of Short PEG Chains
The cytotoxicity of polyethylene glycol is highly dependent on its molecular weight (MW), concentration, and the cell type being evaluated. Generally, very short PEG chains can exhibit higher cytotoxicity compared to their higher molecular weight counterparts. This effect is often attributed to the increased cellular uptake and higher osmolality of low MW PEG solutions.[1][2]
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic effects of various short PEG chains on different cell lines as reported in the literature.
| PEG Molecular Weight (Da) | Concentration | Cell Line | Cell Viability (%) | Reference |
| 200 | 30% (w/v) | Caco-2 | Severely Reduced | [1] |
| 300 | 30% (w/v) | Caco-2 | Severely Reduced | [1] |
| 400 | 30% (w/v) | Caco-2 | Severely Reduced | [1] |
| 400 | 5 mg/mL | L929 | Nearly Non-cytotoxic | [3] |
| 400 | 4% (w/v) | Caco-2 | 45 | [3] |
| 1000 | 5 mg/mL | L929 | More Toxic | [3] |
| 1500 | 4% (w/v) | Caco-2 | 48 | [3] |
| 2000 | 5 mg/mL | L929 | Nearly Non-cytotoxic | [3] |
| 4000 | 5 mg/mL | L929 | More Toxic | [3] |
| 4000 | 4% (w/v) | Caco-2 | 100 | [3] |
| 6000 | 4% (w/v) | Caco-2 | 96 | [3] |
| 10,000 | 4% (w/v) | Caco-2 | 92 | [3] |
Table 1: Summary of in vitro cytotoxicity data for short PEG chains.
Experimental Protocol: MTT Assay for PEG Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells to be tested (e.g., Caco-2, L929)
-
Complete cell culture medium
-
PEG solutions of various molecular weights and concentrations
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the short PEG chain solutions. Incubate for a defined period (e.g., 24 hours).[3] Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the PEG-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
References
The Strategic Application of HO-PEG14-OH as a Linker in Advanced Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the homobifunctional linker, HO-(CH₂CH₂O)₁₄-H (HO-PEG14-OH), in the design and synthesis of advanced bioconjugates, with a particular focus on its applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of this discrete polyethylene (B3416737) glycol (PEG) linker can significantly enhance the physicochemical properties, pharmacokinetic profiles, and overall therapeutic efficacy of these targeted modalities.
Core Principles of PEGylation and the Significance of this compound
PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy in drug development to improve the therapeutic index of biologics and small molecules.[1][2] PEG linkers, such as this compound, offer a multitude of advantages stemming from their unique physicochemical properties.[3][4]
Key Benefits of PEGylation:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic payloads and prevent aggregation of the final bioconjugate.[5][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend the circulation half-life.[7]
-
Reduced Immunogenicity: The PEG chain can shield immunogenic epitopes on the bioconjugate, potentially lowering the risk of an adverse immune response.[6]
-
Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers can enable higher loading of hydrophobic drugs without inducing aggregation.[5]
This compound, as a discrete and homobifunctional linker, provides two terminal hydroxyl groups, allowing for versatile and controlled conjugation strategies. Its defined chain length of 14 ethylene (B1197577) glycol units offers a balance of flexibility and spatial separation between the conjugated moieties.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for its effective implementation in bioconjugation.
| Property | Value | Reference(s) |
| CAS Number | 1189112-05-7 | [8][9][10] |
| Molecular Formula | C₂₈H₅₈O₁₅ | [8] |
| Molecular Weight | 634.75 g/mol | [8][9] |
| Appearance | Colorless to light yellow liquid or white solid | [8][11] |
| Density | ~1.116 g/cm³ | [8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [8] |
Application of this compound in Antibody-Drug Conjugates (ADCs)
In ADC design, the linker is a critical component that connects the monoclonal antibody to the cytotoxic payload. The choice of linker profoundly impacts the ADC's stability, efficacy, and safety profile.[5][12][13] While this compound is a homobifunctional linker and would require activation for direct use in many common ADC conjugation strategies, its core structure is representative of the PEG chains frequently incorporated into more complex heterobifunctional linkers. The length of the PEG chain is a key determinant of the ADC's performance.
Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
Quantitative data from various studies demonstrate a clear correlation between PEG linker length and the pharmacokinetic and pharmacodynamic properties of ADCs. Generally, a longer PEG chain leads to a longer half-life and improved in vivo efficacy, although it may slightly decrease in vitro potency due to steric hindrance.[14]
| Parameter | Effect of Increasing PEG Linker Length | Reference(s) |
| In Vitro Cytotoxicity (IC50) | May see a moderate increase (decrease in potency) | [7][14] |
| Pharmacokinetics (Clearance) | Slower clearance, longer half-life | [14] |
| In Vivo Efficacy | Often shows significant improvement | [14] |
| Tolerability | Can lead to higher maximum tolerated dose (MTD) | [14] |
Note: The optimal PEG linker length represents a balance between enhancing stability and solubility without compromising biological activity and needs to be empirically determined for each ADC.
Application of this compound in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[3] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's efficacy.[15][] this compound is a commonly used building block for constructing these linkers.[8][9]
Role of the PEG Linker in PROTAC Function
The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[15] An optimal linker length facilitates the correct orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the POI.[3]
Impact of PEG Linker Length on PROTAC Degradation Efficiency
The degradation efficiency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| TBK1 | < 12 | No degradation observed | - | [15] |
| TBK1 | 12-29 | Submicromolar | >75% | [15] |
| ERα | 12 | Less potent | - | [] |
| ERα | 16 | More potent | - | [] |
| BRD4 | 25-125 | >125 | - | [15] |
Experimental Protocols
General Protocol for the Synthesis of a PROTAC using a Di-hydroxyl PEG Linker
This protocol describes a general method for synthesizing a PROTAC where this compound is sequentially conjugated to a POI ligand and an E3 ligase ligand. This example assumes the POI ligand has a carboxylic acid for amide bond formation and the E3 ligase ligand has a leaving group for ether formation.
Step 1: Monofunctionalization of this compound with the POI Ligand
-
Materials: this compound, POI-COOH, HATU, DIPEA, Anhydrous DMF.
-
Procedure: a. Dissolve POI-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of this compound (1.5 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the monofunctionalized intermediate (POI-PEG14-OH).
Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand
-
Materials: POI-PEG14-OH, E3-Leaving Group (e.g., E3-Br), NaH, Anhydrous DMF.
-
Procedure: a. Dissolve POI-PEG14-OH (1.0 eq) in anhydrous DMF and cool to 0 °C. b. Add NaH (1.2 eq) portion-wise to the solution and stir for 30 minutes at 0 °C. c. Add a solution of the E3-Leaving Group (1.1 eq) in anhydrous DMF. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction progress by LC-MS. f. Quench the reaction by the slow addition of water. g. Purify the final PROTAC molecule by preparative HPLC. h. Characterize the final product by LC-MS, ¹H NMR, and HRMS.
General Protocol for In Vitro Evaluation of ADC Cytotoxicity
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC with the PEG14-containing linker, a control ADC with a different linker, and the free cytotoxic payload in cell culture medium.
-
Incubation: Treat the cells with the prepared solutions and incubate for 72-96 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC using a non-linear regression model.[17]
Visualizing Workflows and Pathways
Logical Relationship of PEG Linker Properties
Caption: Logical flow of how the intrinsic properties of a PEG linker translate to improved therapeutic outcomes.
Experimental Workflow for PROTAC Synthesis
Caption: A representative workflow for the two-step synthesis of a PROTAC using a di-hydroxyl PEG linker.
Simplified Androgen Receptor Degradation Pathway by a PROTAC
Caption: The PROTAC-mediated ubiquitination and subsequent proteasomal degradation of the Androgen Receptor.[2][18][19][20][21]
Simplified HER2 Signaling Pathway Targeted by ADCs
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. This compound | 1189112-05-7 [chemicalbook.com]
- 11. purepeg.com [purepeg.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HO-PEG14-OH in Advanced Nanotechnology Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nanotechnology in medicine is rapidly evolving, with a continuous demand for biocompatible and versatile materials to enhance therapeutic efficacy and diagnostic precision. Among these materials, polyethylene (B3416737) glycol (PEG) derivatives have become indispensable. This technical guide focuses on HO-PEG14-OH, a discrete PEG linker with hydroxyl groups at both termini, and its applications in nanotechnology, particularly in the realm of drug delivery and nanoparticle formulation. While specific data for this compound is emerging, this guide consolidates available information and provides representative protocols and data from similar short-chain diol-terminated PEGs to illustrate its potential and guide further research.
Introduction to this compound in Nanotechnology
This compound is a hydrophilic linker composed of 14 ethylene (B1197577) glycol units. The terminal hydroxyl (-OH) groups provide reactive sites for conjugation to various molecules, including drugs, targeting ligands, and nanoparticle surfaces. The process of attaching PEG chains, known as PEGylation, offers several key advantages in nanomedical applications.[1] These benefits include:
-
Improved Biocompatibility: PEG coatings can reduce protein adsorption on nanoparticle surfaces, thereby minimizing recognition by the immune system and decreasing immunogenicity.[2]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and enhance the stability of nanoparticle formulations in aqueous environments.[1]
-
Prolonged Circulation Half-Life: By providing a steric barrier, PEGylation can reduce renal clearance and uptake by the mononuclear phagocyte system, leading to longer circulation times in the bloodstream.[1][2]
-
Controlled Drug Release: The incorporation of PEG linkers can influence the drug release kinetics from nanoparticle carriers.[3]
The relatively short chain length of this compound can be particularly advantageous in applications where a balance between the "stealth" properties of PEG and efficient cellular uptake is crucial, as very long PEG chains can sometimes hinder interactions with target cells.[1]
Nanoparticle Formulation and Characterization
This compound and similar short-chain diol-PEGs can be incorporated into various nanoparticle platforms, including polymeric nanoparticles, liposomes, and metallic nanoparticles. The following sections provide representative experimental protocols for the synthesis and characterization of such nanoparticles.
Experimental Protocols
2.1.1. Synthesis of Polymeric Micelles using a Short-Chain Diol-PEG Block Copolymer (Illustrative Protocol)
This protocol describes the preparation of drug-loaded polymeric micelles using a block copolymer containing a short-chain PEG, analogous to one that could be synthesized from this compound. The film hydration method is a common technique for this purpose.[1]
Materials:
-
mPEG-PCL (with a short-chain PEG block)
-
Paclitaxel (B517696) (PTX) or other hydrophobic drug
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve 100 mg of mPEG-PCL and 10 mg of the hydrophobic drug in 10 mL of acetonitrile in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin polymeric film on the flask wall.
-
Hydrate the film with 10 mL of PBS (pH 7.4) and stir at room temperature for 1 hour to allow for the self-assembly of micelles.
-
Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
2.1.2. Synthesis of Iron Oxide Nanoparticles with a PEG Coating
This protocol describes a method for synthesizing PEG-coated iron oxide nanoparticles, where a short-chain diol-PEG like this compound could serve as the PEG source.[4]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron(III) chloride (FeCl₃)
-
Polyethylene glycol (e.g., PEG 600, as a solvent and coating agent)
-
2,2'-(ethylenedioxy)bis(ethylamine) (EDEA)
-
Deionized water
Procedure:
-
Dissolve 0.10 g of FeCl₂·4H₂O and 0.16 g of FeCl₃ in 50 mL of PEG.
-
Degas the solution under vacuum overnight at 40°C.
-
Heat the mixture to 125°C under an inert nitrogen atmosphere.
-
Add 0.9 mL of deionized water, followed by 10 mL of EDEA.
-
Reheat the mixture to 125°C for approximately 5 minutes.
-
Destabilize the resulting colloidal solution with the addition of toluene to facilitate the magnetic isolation of the nanoparticles.
Characterization of Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique to determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles.[1]
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration with deionized water.
-
Transfer the diluted sample to a disposable cuvette for size and PDI measurements or a specific zeta potential cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.[1]
2.2.2. Morphology
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle size, shape, and morphology.[1]
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry completely.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under a transmission electron microscope.[1]
Quantitative Data (Illustrative)
The following tables present representative data for nanoparticles formulated with short-chain PEG copolymers. It is important to note that this data is illustrative and will vary depending on the specific polymer, drug, and preparation method used.[1]
Table 1: Physicochemical Properties of Paclitaxel-Loaded Micelles (Illustrative Data)
| Parameter | Value |
| Particle Size (nm) | 125.3 ± 4.7 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -8.2 ± 1.5 |
| Drug Loading Content (DLC, %) | 8.5 ± 0.9 |
| Encapsulation Efficiency (EE, %) | 91.2 ± 3.4 |
Data is representative for paclitaxel-loaded micelles prepared with a short-chain PEG-PCL copolymer and should be considered illustrative.[1]
Table 2: In Vitro Drug Release of Paclitaxel from Micelles (Illustrative Data)
| Time (hours) | Cumulative Release (%) |
| 2 | 15.6 ± 2.1 |
| 8 | 35.8 ± 3.5 |
| 24 | 62.1 ± 4.2 |
| 48 | 85.3 ± 5.1 |
| 72 | 92.7 ± 4.8 |
Data represents the cumulative release of paclitaxel from micelles in PBS with 0.5% Tween 80 at 37°C.[1]
Experimental Workflows
Visualizing experimental workflows can aid in the understanding and replication of complex procedures. The following diagrams, generated using the DOT language, illustrate the key steps in nanoparticle synthesis and characterization.
Signaling Pathways in Targeted Drug Delivery
Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in diseases like cancer. This compound can be used to create nanoparticles that are functionalized with targeting ligands to direct them to cells overexpressing certain receptors, thereby modulating downstream signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are common targets in cancer therapy.[1]
Conclusion
This compound represents a valuable and versatile building block for the development of advanced nanotechnology platforms. Its defined, short-chain structure offers a unique balance of properties that can be tailored for specific drug delivery and diagnostic applications. While more research is needed to fully elucidate the quantitative performance of nanoparticles specifically formulated with this compound, the protocols, data, and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore its potential. The continued investigation and optimization of formulations incorporating such discrete PEG linkers are crucial for the clinical translation of next-generation nanomedicines.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PEGylation in Drug Delivery: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, is a clinically proven and widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This guide provides an in-depth technical overview of the core principles of PEGylation, from fundamental chemistry to its impact on biological systems. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding and application of this critical drug delivery technology.
Introduction to PEGylation
PEGylation is a process that modifies therapeutic molecules, including proteins, peptides, antibody fragments, and small-molecule drugs, by covalently conjugating one or more PEG chains.[1] This modification imparts several desirable pharmacological advantages, primarily by increasing the hydrodynamic size of the molecule and creating a hydrophilic shield.[2] The "stealth" effect provided by the PEG layer reduces recognition by the immune system and proteolytic enzymes, leading to a prolonged circulatory half-life, reduced immunogenicity, and improved drug stability.[1][2] Consequently, PEGylation can lead to reduced dosing frequency, potentially lower toxicity, and enhanced therapeutic efficacy.[3]
Core Principles and Strategies of PEGylation
The fundamental principle of PEGylation lies in the chemical ligation of a PEG polymer to a functional group on the drug molecule. The choice of PEGylation strategy depends on the nature of the therapeutic agent and the desired outcome.
PEGylation Chemistry
PEG polymers are typically activated at one or both ends to facilitate reaction with specific functional groups on the drug molecule. Common reactive PEG derivatives target:
-
Amine Groups (N-terminal α-amine or ε-amines of lysine (B10760008) residues): This is the most common approach due to the abundance of lysine residues on the surface of most proteins.[4] Reagents like PEG-N-hydroxysuccinimide (NHS) esters react under mild conditions to form stable amide bonds.[5]
-
Thiol Groups (cysteine residues): This strategy allows for more site-specific modification. Reagents such as PEG-maleimide, PEG-vinylsulfone, and PEG-orthopyridyl disulfide react with free sulfhydryl groups to form stable thioether or disulfide linkages.[6]
-
Carboxyl Groups (aspartic and glutamic acid residues): These can be targeted using carbodiimide (B86325) chemistry.
-
Hydroxyl Groups (serine, threonine, and tyrosine residues): Activation of these groups is also possible but less common.
PEGylation Strategies
There are two main strategic approaches to PEGylation:
-
First-Generation PEGylation ("Random" PEGylation): This involves the use of reactive PEGs that non-specifically target multiple functional groups on a protein, leading to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.
-
Second-Generation PEGylation ("Site-Specific" PEGylation): This advanced approach aims to attach PEG at a specific site on the molecule, resulting in a homogeneous product with preserved biological activity. This can be achieved by targeting unique functional groups (e.g., a single cysteine residue) or by controlling reaction conditions (e.g., pH manipulation for N-terminal PEGylation).[7]
Advantages and Disadvantages of PEGylation
While PEGylation offers significant benefits, it is not without its challenges. A thorough understanding of both is crucial for successful drug development.
Advantages
-
Prolonged Plasma Half-Life: By increasing the hydrodynamic volume, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream.[3]
-
Reduced Immunogenicity and Antigenicity: The PEG "shield" masks epitopes on the drug surface, reducing its recognition by the immune system.[1]
-
Increased Solubility and Stability: PEGylation can enhance the aqueous solubility of hydrophobic drugs and protect proteins from enzymatic degradation.[8]
-
Improved Pharmacokinetics: The altered biodistribution can lead to enhanced drug accumulation at the target site, such as in tumors via the Enhanced Permeability and Retention (EPR) effect.
Disadvantages
-
Reduced Biological Activity: The PEG chain can sterically hinder the interaction of the drug with its target receptor, leading to a decrease in in-vitro bioactivity.[9]
-
Immunogenicity of PEG: Repeated administration of PEGylated drugs can induce the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the drug and potential hypersensitivity reactions.
-
Manufacturing Complexity and Cost: The PEGylation process adds complexity and cost to drug manufacturing, requiring rigorous purification and characterization.[4]
-
Potential for PEG Accumulation: High molecular weight PEGs may accumulate in tissues over time, raising potential long-term safety concerns.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data demonstrating the impact of PEGylation on drug pharmacokinetics and other properties.
| Drug | Formulation | Half-life (t½) | Reference |
| Interferon α-2b | Non-PEGylated | 4 hours | [5] |
| PEGylated (20 kDa) | 36 - 40 hours | [5] | |
| PEGylated (40 kDa) | 56 - 62 hours | [5] | |
| Doxorubicin (B1662922) | Free Doxorubicin | 5.00 ± 3.20 hours | [10] |
| PEGylated Liposomal Doxorubicin | 17.62 ± 8.13 hours | [10] | |
| Paclitaxel (B517696) | Conventional Liposomes | 5.05 ± 1.52 hours | [11] |
| PEGylated Liposomes | 17.8 ± 2.35 hours | [11] |
Table 1: Impact of PEGylation on Drug Half-life. This table illustrates the significant increase in the in vivo half-life of various drugs upon PEGylation.
| Drug | Formulation | Area Under the Curve (AUC) | Clearance (CL) | Reference |
| Doxorubicin | Free Doxorubicin | 0.67 ± 0.12 µg·hr/mL | 27098.58 ± 5205.19 mL/h/m² | [10] |
| PEGylated Liposomal Doxorubicin | 783.09 ± 267.29 µg·hr/mL | 28.65 ± 11.09 mL/h/m² | [10] |
Table 2: Pharmacokinetic Parameters of Doxorubicin Formulations. This table highlights the dramatic increase in systemic exposure (AUC) and reduction in clearance (CL) of doxorubicin when formulated in PEGylated liposomes.
| Drug | Formulation | Aqueous Solubility | Reference |
| Paclitaxel | Free Drug | Poor | [8] |
| PEGylated Liposomal Formulation | Improved | [8] |
Table 3: Effect of PEGylation on the Solubility of Paclitaxel. This table indicates the enhanced aqueous solubility of the hydrophobic drug paclitaxel when formulated in PEGylated liposomes.
Experimental Protocols
This section provides detailed methodologies for key experiments in the PEGylation workflow, from conjugation to purification and characterization.
Protocol for N-terminal PEGylation of a Protein using PEG-NHS Ester
This protocol describes a general procedure for the site-specific PEGylation of the N-terminal amine of a protein.
Materials:
-
Protein of interest
-
Y-shape PEG NHS Ester (e.g., Y-NHS-40K)[12]
-
Phosphate buffer (or other amine-free buffer), pH 7.0-7.5
-
Dry water-miscible solvent (e.g., DMF or DMSO)
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to be PEGylated in the chosen amine-free buffer at a concentration of at least 2 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[12]
-
PEG-NHS Ester Preparation: Allow the vial of Y-NHS-40K to equilibrate to room temperature before opening. Calculate the amount of PEG-NHS ester required for a 5- to 10-fold molar excess over the protein. Dissolve the calculated amount in a small volume of dry DMF or DMSO.[12]
-
PEGylation Reaction: Slowly add the PEG-NHS ester solution to the protein solution with gentle swirling.[12]
-
Incubation: Incubate the reaction mixture at room temperature for approximately one hour, or at 4°C for about three hours. The optimal reaction time may vary depending on the protein.[12]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method. Ion-exchange chromatography is often effective for separating PEGylated species based on changes in surface charge.[4]
-
Characterization: Analyze the purified product to determine the degree of PEGylation and confirm its purity and integrity using techniques such as SDS-PAGE and SEC-MALS.
Protocol for Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
This protocol outlines a general method for separating PEGylated proteins from the reaction mixture.
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (e.g., cation or anion exchange, depending on the protein's pI)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the equilibration buffer until a stable baseline is achieved.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound material, including unreacted PEG.
-
Elution: Apply a salt gradient by mixing the equilibration and elution buffers to elute the bound proteins. Non-PEGylated, mono-PEGylated, and multi-PEGylated species will typically elute at different salt concentrations due to the shielding of surface charges by the PEG chains.
-
Fraction Collection: Collect fractions as the proteins elute from the column.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to identify the fractions containing the desired PEGylated product.
Protocol for Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
SEC-MALS system (including SEC column, MALS detector, and a concentration detector like a UV or RI detector)
-
Mobile phase appropriate for the protein and column
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are obtained for all detectors.
-
Sample Injection: Inject the purified PEGylated protein sample onto the SEC column.
-
Data Acquisition: The sample components will separate based on their hydrodynamic volume as they pass through the SEC column. The eluting fractions then pass through the MALS and concentration detectors, which collect data on light scattering and concentration, respectively.
-
Data Analysis: The collected data is analyzed using specialized software. By combining the light scattering and concentration data, the absolute molar mass of each eluting species can be determined without the need for column calibration with standards. This allows for the precise determination of the number of PEG chains attached to the protein.
Impact of PEGylation on Signaling Pathways
The "stealth" properties conferred by PEGylation are a direct result of the PEG layer's influence on molecular interactions at the cellular level. This steric hindrance can significantly impact cell signaling pathways.
Steric Hindrance of Receptor Binding
The PEG chain can physically block or hinder the binding of a therapeutic protein to its cell surface receptor.[2][9] This can lead to a reduction in the drug's in vitro biological activity. For example, the bioactivity of PEG-interferon α2a is significantly reduced compared to its non-PEGylated counterpart due to interference with receptor binding.[9] However, this reduced activity is often compensated for by the greatly extended circulation half-life, leading to a net increase in therapeutic efficacy in vivo.
Caption: Steric hindrance of receptor binding by PEGylation.
Interaction with Scavenger Receptors
While PEGylation reduces opsonization and phagocytosis by the mononuclear phagocyte system (MPS), PEGylated nanoparticles can interact with scavenger receptors on macrophages and other cells. This interaction can be a mechanism of cellular uptake and clearance. For instance, scavenger receptor class B type 1 (SR-BI) has been identified as a receptor for PEGylated nanoparticles. This interaction can trigger downstream signaling events within the cell, although it often leads to a non-phagocytic and low-inflammatory response.
Caption: General workflow for the development of a PEGylated therapeutic.
Conclusion
PEGylation remains a cornerstone of advanced drug delivery, offering a robust platform for improving the therapeutic index of a wide range of molecules. By understanding the fundamental principles of PEGylation chemistry, the quantitative impact on drug properties, and the intricacies of its interaction with biological systems, researchers and drug developers can better harness this technology to create safer and more effective medicines. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful design, synthesis, and evaluation of next-generation PEGylated therapeutics.
References
- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Surface Modification of Nanoparticles with HO-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of HO-PEG14-OH, a discrete polyethylene (B3416737) glycol with 14 hydroxyl-terminated ethylene (B1197577) glycol units, for the surface modification of nanoparticles. This document details the principles, experimental protocols, characterization techniques, and biological implications of utilizing this short-chain di-functional PEG linker in the development of advanced drug delivery systems and other nanomedical applications.
Introduction to Nanoparticle PEGylation with this compound
Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and pharmacokinetic profile of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic "stealth" layer that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in vivo.
While long-chain PEGs (2-10 kDa) are commonly used to achieve this "stealth" effect, there is growing interest in the use of shorter PEG chains for specific applications. Short-chain PEGs, such as this compound, offer a more defined and discrete modification, which can be advantageous for controlling nanoparticle size, maintaining ligand activity, and potentially influencing cellular uptake mechanisms. The terminal hydroxyl (-OH) groups on this compound provide reactive sites for covalent attachment to nanoparticles through various chemical reactions, most notably esterification.
Physicochemical Properties of this compound Modified Nanoparticles
The surface modification of nanoparticles with this compound induces significant changes in their physicochemical properties. These alterations are critical for their subsequent biological interactions. While specific data for this compound is not extensively available in the literature, the following tables summarize the expected trends and provide representative data for nanoparticles modified with short-chain PEGs.
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Short-Chain PEGylation
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation (Short-Chain PEG) | Reference |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | ~50 | ~60-70 | [1][2] |
| Zeta Potential (mV) | -30 to -40 | -10 to -20 | [1][2] | |
| Iron Oxide Nanoparticles (IONPs) | Hydrodynamic Diameter (nm) | ~25 | ~35-45 | [3] |
| Zeta Potential (mV) | +20 to +30 | +5 to +15 | [3] | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Hydrodynamic Diameter (nm) | ~150 | ~160-170 | [1] |
| Zeta Potential (mV) | -20 to -30 | -5 to -15 | [1] |
Table 2: Quantification of Surface PEGylation
| Nanoparticle Type | PEG Type | PEG Grafting Density (chains/nm²) | Quantification Method | Reference |
| Gold Nanoparticles | Short-chain Thiol-PEG | 1-5 | Fluorescence Assay, TGA | [4] |
| Iron Oxide Nanoparticles | Short-chain Silane-PEG | 0.5-2 | TGA, XPS | [3] |
| PLGA Nanoparticles | Short-chain PEG-PLA copolymer | 0.1-1 | ¹H NMR | [1] |
Experimental Protocols
This section provides detailed methodologies for the surface modification of nanoparticles with this compound and subsequent characterization.
Quantification of Surface Hydroxyl Groups on Nanoparticles
Prior to conjugation, it is crucial to quantify the number of reactive hydroxyl groups on the nanoparticle surface.
Protocol: Potentiometric Titration of Surface Hydroxyl Groups [5][6][7][8]
-
Materials:
-
Nanoparticle suspension in deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter with a calibrated electrode
-
Autotitrator or manual titration setup
-
-
Procedure:
-
Disperse a known amount of nanoparticles in a specific volume of deionized water.
-
Adjust the initial pH of the suspension to a low value (e.g., pH 3) with 0.1 M HCl to protonate all surface hydroxyl groups.
-
Titrate the suspension with 0.1 M NaOH, recording the pH value after each addition of a small, known volume of titrant.
-
Continue the titration until a high pH (e.g., pH 11) is reached.
-
Plot the titration curve (pH vs. volume of NaOH added).
-
The equivalence points on the titration curve correspond to the neutralization of the surface hydroxyl groups. From the volume of NaOH consumed, the number of surface hydroxyl groups can be calculated.
-
Surface Modification of Carboxylated Nanoparticles with this compound via Esterification
This protocol describes the formation of an ester bond between carboxyl groups on the nanoparticle surface and the hydroxyl groups of this compound using a carbodiimide (B86325) activator.
Protocol: EDC/NHS-Mediated Esterification
-
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Centrifugal filter units or magnetic separator
-
-
Procedure:
-
Activation of Carboxyl Groups: a. Resuspend the carboxylated nanoparticles in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticles. c. Incubate for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.
-
Conjugation with this compound: a. Immediately after activation, wash the nanoparticles by centrifugation and resuspension in Coupling Buffer to remove excess EDC and NHS. b. Add a 10- to 50-fold molar excess of this compound to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Add Quenching Solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS-esters. b. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted this compound and byproducts.
-
Characterization of this compound Modified Nanoparticles
Protocol: Physicochemical Characterization
-
Hydrodynamic Diameter and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation. A successful modification will typically result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.[9][10]
-
-
Confirmation of Ester Bond Formation:
-
Utilize Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of the ester bond.[4][11][12][13][14]
-
Look for the appearance of a new characteristic ester carbonyl (C=O) stretching peak around 1735-1750 cm⁻¹.
-
Observe the decrease in the intensity of the carboxylic acid O-H stretch (broad peak around 3000 cm⁻¹) and the appearance of the C-O-C ether stretch from the PEG backbone (around 1100 cm⁻¹).
-
-
-
Quantification of PEG Grafting Density:
-
Employ Thermogravimetric Analysis (TGA) to determine the weight percentage of PEG on the nanoparticles. The weight loss between 200°C and 400°C corresponds to the decomposition of the PEG chains. From this, the grafting density can be calculated if the nanoparticle size and density are known.[5]
-
Biological Interactions and Cellular Signaling Pathways
The surface properties of nanoparticles dictate their interaction with biological systems. PEGylation with short-chain PEGs like this compound can influence cellular uptake mechanisms and subsequent intracellular signaling.
Cellular Uptake Mechanisms
Nanoparticles can be internalized by cells through various endocytic pathways. The presence of a short PEG layer may modulate which pathways are utilized.
Caption: Workflow for synthesis, functionalization, and evaluation of this compound modified nanoparticles.
Modulation of Cellular Signaling Pathways
The interaction of PEGylated nanoparticles with cell surface receptors can trigger specific signaling cascades. Toll-like receptors (TLRs), integrins, and scavenger receptors are key players in nanoparticle recognition and uptake.
Toll-like Receptor 4 (TLR4) Signaling:
TLR4, a pattern recognition receptor, can be activated by certain nanoparticles, leading to an inflammatory response. PEGylation may dampen this interaction.
Caption: Simplified TLR4 signaling pathway potentially modulated by PEGylated nanoparticles.[5][15]
Integrin Beta-1 Signaling:
Integrins are cell adhesion receptors that can mediate nanoparticle uptake. Binding of nanoparticles to integrins can activate downstream signaling, affecting cell adhesion, migration, and survival.
Caption: Integrin beta-1 signaling cascade initiated by nanoparticle binding.[6][16]
Scavenger Receptor-Mediated Uptake:
Scavenger receptors are a diverse group of receptors that can recognize and internalize a wide range of ligands, including modified lipoproteins and some nanoparticles. PEGylation can influence the recognition by these receptors.
Caption: Generalized pathway of nanoparticle uptake via scavenger receptors.[15][17][18][19]
Conclusion
The surface modification of nanoparticles with this compound offers a precise method for tailoring their physicochemical properties and biological interactions. This in-depth guide has provided a foundation for researchers and drug development professionals to understand and implement this technology. The provided protocols for synthesis, characterization, and the diagrams of relevant signaling pathways serve as a valuable resource for the rational design of next-generation nanomedicines. Further research is warranted to elucidate the specific quantitative effects of this compound on various nanoparticle platforms and to fully understand the nuances of their interactions with complex biological systems.
References
- 1. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTIR study of surfactant bonding to FePt nanoparticles [inis.iaea.org]
- 5. Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity [mdpi.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP3624777A1 - Functionalized nanoparticles and methods of making and using same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle Uptake: The Phagocyte Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.sciltp.com [media.sciltp.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Cornerstone of Targeted Protein Degradation: A Technical Guide to PROTAC Design with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering them.[1][2] Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This in-depth technical guide explores the fundamental principles of PROTAC design focusing on the strategic use of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.
Core Principles: The Multifaceted Role of PEG Linkers in PROTACs
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, addressing key challenges in PROTAC development.[1] PROTACs are often large and lipophilic, leading to poor aqueous solubility and limited cell permeability. The incorporation of PEG chains is a well-established strategy to counteract these undesirable properties.[1][5]
Enhancing Solubility and Physicochemical Properties: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby increasing its solubility.[1] This enhanced solubility is crucial for formulation, handling, and can improve oral absorption and overall pharmacokinetic profiles.[6] By judiciously combining PEG and alkyl motifs, researchers can fine-tune critical physicochemical properties like topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[7]
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] Compared to more rigid alkyl linkers, PEG linkers are more likely to adopt folded conformations that can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is more amenable to cellular uptake.[1] However, excessive PEGylation can have the opposite effect, highlighting the need for empirical optimization of the PEG chain length for each PROTAC system.[1]
Optimizing Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[3] The length and flexibility of the PEG linker are paramount in achieving the optimal geometry for this complex, which is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][8]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[8]
-
Too long: An excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination or could result in non-productive binding orientations.[8]
Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the degradation efficiency of target proteins.[4]
Quantitative Insights: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound (Thalidomide-Based) | PEG Linker Length | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-O-PEG2-BRD4 Ligand | 2 | >1000 | <20 | [4] |
| Thalidomide-O-PEG3-BRD4 Ligand | 3 | ~500 | ~50 | [4] |
| Thalidomide-O-PEG4-BRD4 Ligand | 4 | ~100 | ~80 | [4] |
| Thalidomide-O-PEG5-BRD4 Ligand | 5 | ~20 | >90 | [4] |
| Thalidomide-O-PEG6-BRD4 Ligand | 6 | ~50 | ~85 | [4] |
Data compiled from studies on BRD4 degradation, highlighting a clear trend where a PEG5 linker appears optimal for potent degradation. The "hook effect," where efficacy decreases at higher concentrations due to the formation of unproductive binary complexes, is also a key consideration in PROTAC optimization.[4]
Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation | Reference |
| PROTAC 9 | 9 | Moderate | [9] |
| PROTAC 11 | 12 | High | [9] |
| PROTAC 12 | 16 | Very High | [9] |
| PROTAC 13 | 19 | High | [9] |
| PROTAC 14 | 21 | Moderate | [9] |
This study demonstrates that a 16-atom linker provided the optimal distance for efficient ERα degradation.[9]
Table 3: Linker Length and Potency of BTK Degraders
| PROTAC Compound | Linker Length | DC50 (nM) | Reference |
| BTK Degrader 1 | Short | Less Potent | [8] |
| BTK Degrader 2 | Medium | Potent | [8] |
| BTK Degrader 3 | Long | More Potent | [8] |
In this particular system, longer linkers were found to be more effective for BTK degradation.[8]
Table 4: Minimum Linker Length for TBK1 Degradation
| PROTAC Compound | Linker Length | TBK1 Degradation | Reference |
| TBK1 Degrader 1 | Short | No Degradation | [8] |
| TBK1 Degrader 2 | Sufficiently Long | Observed Degradation | [8] |
This data indicates that a minimum linker length was necessary to observe any degradation of TBK1.[8]
Visualizing the Process: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key processes involved in PROTAC action and development.
Experimental Protocols: A Practical Guide to PROTAC Evaluation
The successful development of a PROTAC relies on a suite of robust experimental assays to characterize its binding, ternary complex formation, and degradation-inducing activity.
Synthesis of a PROTAC with a PEG Linker (Two-Step Amide Coupling)
This protocol describes a general method for synthesizing a PROTAC using a bifunctional PEG linker with, for example, a carboxylic acid and a hydroxyl group.
Step 1: Coupling of POI Ligand to the PEG Linker
-
Materials: Amine-functionalized POI ligand (POI-NH2), Hydroxy-PEGn-acid linker, coupling reagents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve the Hydroxy-PEGn-acid linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the POI-NH2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-PEGn-OH intermediate by flash column chromatography.
-
Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
-
Materials: POI-PEGn-OH intermediate, amine-functionalized E3 ligase ligand (E3-NH2), a phosphine-based coupling reagent (e.g., triphenylphosphine), and a diazodicarboxylate (e.g., DIAD) in an anhydrous solvent like THF (Mitsunobu reaction).
-
Procedure:
-
Dissolve the POI-PEGn-OH intermediate (1.0 eq) and E3-NH2 (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (B44618) (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.
-
Western Blot Analysis for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
-
Materials: Cell line expressing the target protein, PROTAC stock solution (in DMSO), cell culture medium, PBS, RIPA lysis buffer with protease and phosphatase inhibitors, BCA or Bradford protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Strip the membrane and re-probe for the loading control. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[][13][14]
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding of an analyte (e.g., POI and PROTAC) to a ligand (e.g., E3 ligase) immobilized on a sensor chip.
-
Methodology:
-
Immobilize the E3 ligase onto the sensor chip.
-
Inject a series of concentrations of the POI over the chip to confirm no direct interaction.
-
Inject a mixture of a fixed concentration of the PROTAC and varying concentrations of the POI.
-
The binding response will indicate the formation of the ternary complex.
-
Kinetic parameters (kon, koff) and affinity (KD) can be determined.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Methodology:
-
Titrate the PROTAC into a solution containing the POI to determine their binary binding affinity.
-
Titrate the PROTAC into a solution containing the E3 ligase to determine their binary binding affinity.
-
Titrate the POI into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.
-
The resulting thermogram will reflect the formation of the ternary complex and can be used to determine the binding affinity and cooperativity.
-
c) NanoBRET™ Ternary Complex Assay (Cell-Based)
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure protein-protein interactions in live cells.
-
Methodology:
-
Express the target protein as a fusion with NanoLuc® luciferase (energy donor) and the E3 ligase as a fusion with HaloTag® (energy acceptor) in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
If a ternary complex forms, the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor are brought into close proximity, resulting in energy transfer and a BRET signal that can be measured.
-
Conclusion: Rational Design for Future Therapeutics
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[8] Advances in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will continue to drive the design of PROTACs with superior potency, selectivity, and drug-like properties, paving the way for novel therapeutics against a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugate (ADC) Linkers: The Critical Bridge in Targeted Cancer Therapy
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, merging the exquisite target specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. At the heart of this powerful therapeutic modality lies the linker, a chemical bridge that connects the antibody to the cytotoxic payload. The design and chemical properties of this linker are paramount, dictating the ADC's stability in circulation, its mechanism of drug release, and ultimately, its overall efficacy and safety profile.[1][2] An ideal linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and associated off-target toxicity. However, upon reaching the tumor microenvironment or after internalization into the target cancer cell, the linker must efficiently release the cytotoxic payload to exert its therapeutic effect.[1][2][3] This delicate balance between stability and controlled release is the central challenge in linker technology.
This technical guide provides a comprehensive overview of ADC linkers, delving into their classification, mechanisms of action, and the critical role they play in the therapeutic performance of ADCs. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles and practical considerations in the design and evaluation of ADC linkers.
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable linkers and non-cleavable linkers .[4][5][6][7] The choice between these two strategies is fundamental to the ADC's design and dictates its mechanism of action.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cancer cell.[5][6] This targeted release mechanism can enhance the potency of the ADC and may lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1][8][9][10] More than 80% of clinically approved ADCs utilize cleavable linkers.[11][12]
There are three primary strategies for cleavable linker design based on the cleavage trigger:
-
Protease-Sensitive Linkers: These are among the most successful class of cleavable linkers and typically contain a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[6][13][14] The most common dipeptide motifs are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[13][14] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, releasing the payload.[13]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][14][][16] Hydrazone linkers are a classic example of this type, remaining stable at neutral pH but undergoing hydrolysis in the acidic intracellular compartments to release the drug.[14][][16]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers incorporate a disulfide bond that is susceptible to cleavage by reducing agents.[1] The concentration of glutathione (B108866) (GSH) is significantly higher (up to 1000-fold) inside cells compared to the plasma.[1] This differential in reducing potential allows for selective cleavage of the disulfide bond and release of the payload within the cytoplasm of the target cell.[1]
Figure 1: Triggers for different types of cleavable linkers.
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[5][7][14] Instead, the payload is liberated only after the complete proteolytic degradation of the antibody backbone within the lysosome.[5][14] This results in the release of a payload-linker-amino acid complex.[14]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[5][7] However, they generally do not produce a bystander effect, as the charged payload-linker-amino acid complex is typically unable to diffuse across cell membranes.[7] The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[5][16]
Figure 2: Mechanism of payload release for non-cleavable linkers.
Quantitative Comparison of Linker Performance
The selection of a linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various studies to provide a comparative overview of different linker technologies.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Cleavable | |||
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[13] | Highly stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[13][14][17] |
| Valine-Alanine (Val-Ala) | Stable[13] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[13] | |
| Triglycyl (CX) | ~9.9 days (in mice)[14] | Designed for high stability in mouse plasma, comparable to non-cleavable linkers.[14] | |
| pH-Sensitive | Hydrazone | ~2 days[13][14] | Demonstrates pH-dependent hydrolysis but can have circulatory instability, leading to premature drug release.[13][14] |
| Carbonate | ~36 hours[14] | Unsatisfactory serum stability has been reported.[14] | |
| Silyl Ether | > 7 days[14] | Offers significantly improved stability over traditional acid-labile linkers.[14] | |
| Glutathione-Sensitive | Disulfide (SPDB) | Variable[13] | Stability can be modulated by introducing steric hindrance around the disulfide bond.[13] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable (t½ = 81 days in rat plasma)[18] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[18][19] |
| Sulfatase-cleavable | High (> 7 days in mouse plasma)[13][14] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[13][14] | |
| Non-Cleavable | |||
| Thioether | SMCC | Highly Stable | Generally considered more stable in circulation than cleavable linkers.[5] |
| MD (2-(maleimidomethyl)-1,3-dioxane) | More stable than SMCC[14] | Exhibits increased hydrophilicity and enhanced stability against retro-Michael reaction compared to SMCC.[14] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 | Key Findings |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 1 - 10 ng/mL | Generally exhibits high potency. |
| pH-Sensitive (Hydrazone) | Doxorubicin | CD33+ (HL-60) | 5 - 20 ng/mL | Potency can be influenced by the rate of hydrolysis. |
| Glutathione-Sensitive (Disulfide) | DM4 | CanAg (COLO205) | 0.1 - 1 nM | Steric hindrance can affect drug release and potency. |
| Enzyme-Sensitive (β-Glucuronide) | MMAF | CD70+ (786-O) | ~0.3 ng/mL | Demonstrates potent and specific cell killing. |
| Sulfatase-cleavable | MMAE | HER2+ | 61 pM[13] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[13] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 10 - 50 ng/mL | Typically less potent in vitro than cleavable counterparts, especially those with a bystander effect. |
Note: Lower IC50 values indicate higher potency. The data presented are representative and can vary based on the specific antibody, payload, conjugation method, and cell line used.
Table 3: Comparative Therapeutic Index of ADCs with Different Linkers
| Linker Type | Key Characteristics Affecting Therapeutic Index | General Observations |
| Cleavable | - Potential for bystander effect can increase efficacy. - Risk of premature payload release can increase off-target toxicity. | The therapeutic index is highly dependent on achieving a balance between linker stability in circulation and efficient cleavage at the tumor site. Can be highly effective but may have a narrower therapeutic window if stability is suboptimal.[4][20] |
| Non-Cleavable | - High plasma stability reduces off-target toxicity. - Lack of bystander effect may limit efficacy in heterogeneous tumors. | Generally associated with a wider therapeutic window due to lower off-target toxicity.[5][7] Efficacy may be more dependent on high and homogeneous antigen expression on tumor cells. |
Note: The therapeutic index is a complex parameter influenced by the antibody, payload, and target biology, in addition to the linker.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, conjugation, and evaluation of ADC linkers.
Synthesis of Linker-Payload Constructs
The synthesis of the linker-payload construct is a critical first step in the preparation of an ADC. The following are illustrative outlines for the synthesis of common linker-payloads.
3.1.1. Synthesis of a Maleimide-Containing Linker-Payload (e.g., MC-VC-PABC-MMAE)
This synthesis involves the sequential coupling of the maleimide-containing spacer (MC), the dipeptide (Val-Cit), the self-immolative spacer (PABC), and the payload (MMAE).
-
Step 1: Synthesis of Fmoc-Val-Cit-PABA. The dipeptide Fmoc-Val-Cit is coupled to 4-aminobenzyl alcohol (PABA).[21]
-
Step 2: Fmoc Deprotection. The Fmoc protecting group is removed from the dipeptide-PABA construct.[21]
-
Step 3: Coupling of the Maleimide (B117702) Spacer. Maleimidocaproic acid (MC) is activated and coupled to the deprotected dipeptide-PABA.
-
Step 4: Activation of the PABC Moiety. The hydroxyl group of the PABC spacer is converted to a leaving group, typically a p-nitrophenyl carbonate.
-
Step 5: Conjugation to the Payload. The activated linker is reacted with the payload, MMAE, to form the final MC-VC-PABC-MMAE construct.[22]
3.1.2. Synthesis of a Non-Cleavable Linker-Payload (e.g., SMCC-DM1)
This involves activating the payload with the heterobifunctional linker SMCC.
-
Step 1: Preparation of DM1. The maytansinoid payload, DM1, which contains a free thiol group, is prepared.
-
Step 2: Reaction with SMCC. DM1 is reacted with SMCC. The thiol group of DM1 reacts with the maleimide group of SMCC to form a stable thioether bond, yielding the SMCC-DM1 linker-payload.[23]
Antibody-Drug Conjugation
The conjugation of the linker-payload to the antibody is a crucial step that determines the drug-to-antibody ratio (DAR) and the homogeneity of the final ADC.
3.2.1. Cysteine-Based Conjugation
This method typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker-payload.
-
Antibody Reduction: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), under controlled conditions to reduce a specific number of disulfide bonds.
-
Conjugation: The maleimide-containing linker-payload is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form stable thioether bonds.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reagents, typically using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
3.2.2. Lysine-Based Conjugation
This method involves the reaction of an N-hydroxysuccinimide (NHS)-ester functionalized linker-payload with the primary amine groups of lysine (B10760008) residues on the antibody surface.
-
Antibody Preparation: The antibody is prepared in an amine-free buffer at a slightly alkaline pH (typically pH 8.0-8.5) to facilitate the reaction.
-
Conjugation: The NHS-ester-containing linker-payload is added to the antibody solution. The NHS esters react with the lysine amines to form stable amide bonds.
-
Purification: The ADC is purified using methods similar to those for cysteine-conjugated ADCs.
Figure 3: General experimental workflow for ADC preparation.
Characterization of ADCs
Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods are used for its determination:
-
UV/Vis Spectroscopy: This method relies on the different absorbance properties of the antibody and the payload at specific wavelengths. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the payload's maximum absorbance wavelength), the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to determine the distribution of different DAR species and to calculate the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weights of the different drug-loaded species. The observed mass difference between peaks corresponds to the mass of the linker-payload, allowing for the determination of the DAR distribution and the average DAR.
3.3.2. Assessment of ADC Stability
-
Plasma Stability Assay: The ADC is incubated in human or animal plasma at 37°C for various time points. At each time point, the amount of intact ADC and/or the amount of released payload is quantified, typically by LC-MS. The rate of drug deconjugation and the half-life of the ADC in plasma can then be calculated.[13][17]
-
In Vitro Linker Cleavage Assay: To assess the cleavage of a cleavable linker, the ADC is incubated with the specific trigger (e.g., cathepsin B for a Val-Cit linker, or in an acidic buffer for a hydrazone linker). The release of the payload is monitored over time, usually by HPLC or LC-MS.
In Vitro Efficacy and Bystander Effect Evaluation
3.4.1. Cytotoxicity Assay
-
Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured.
-
Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
3.4.2. Bystander Killing Assay
The bystander effect can be evaluated using two main in vitro methods:
-
Co-culture Assay: Antigen-positive and antigen-negative cells (the latter often expressing a fluorescent protein like GFP) are co-cultured.[8][24] The co-culture is then treated with the ADC. The viability of the antigen-negative cells is specifically measured by detecting the fluorescent signal. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[8][24]
-
Conditioned Medium Transfer Assay: Antigen-positive cells are treated with the ADC for a period of time. The culture supernatant (conditioned medium), which may contain the released payload, is then collected and transferred to a culture of antigen-negative cells.[8][9] The viability of the antigen-negative cells is then assessed. Significant cell death in the antigen-negative cells treated with the conditioned medium confirms the bystander effect.[8][9]
Figure 4: Experimental workflows for evaluating the bystander effect.
Conclusion
The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their therapeutic index. The choice between cleavable and non-cleavable linkers, and the specific chemistry within each class, must be carefully considered in the context of the target antigen, the payload, and the desired mechanism of action. As our understanding of the complex interplay between linker chemistry and ADC performance continues to grow, so too will the opportunities to engineer more effective and safer targeted cancer therapies. This guide has provided a foundational overview of ADC linker technology, from fundamental principles to practical experimental considerations, to support the ongoing research and development in this exciting and rapidly evolving field.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Page loading... [guidechem.com]
- 22. rsc.org [rsc.org]
- 23. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
HO-PEG14-OH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for HO-PEG14-OH (CAS No. 1189112-05-7), a discrete polyethylene (B3416737) glycol (PEG) compound. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this particular molecule, this document combines known properties of this compound with safety data from closely related polyethylene glycols to ensure a thorough understanding of best practices for its handling in a research and development setting.
Chemical and Physical Properties
This compound, also known as tetradecaethylene glycol, is a hydrophilic polymer.[1] Its basic properties are summarized below. Data for related polyethylene glycols are included for reference where specific information for this compound is not publicly available.
| Property | This compound | Representative Data (PEG 600) |
| CAS Number | 1189112-05-7[1][2][3] | 25322-68-3[4] |
| Molecular Formula | C28H58O15[2] | H(OCH2CH2)nOH[4] |
| Molecular Weight | 634.75 g/mol [2] | ~600 g/mol |
| Appearance | Colorless or white solid or liquid[2] | Clear, viscous liquid or solid (depending on temp.) |
| Purity | ≥95%[2] | Varies by grade |
| pH | Data not available | 5.0 - 7.0 (in 5% solution) |
| Melting Point | Data not available | ca. 33 °C (91 °F) |
| Flash Point | Data not available | > 250 °C (482 °F) (Open cup) |
| Solubility | Soluble in water | Miscible with water |
Toxicological Information and Hazard Identification
A complete toxicological profile for this compound has not been thoroughly investigated. However, based on data from similar polyethylene glycols, it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 or the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] Polyethylene glycols, in general, are considered to have low toxicity.
| Toxicological Endpoint | Result (Based on related PEGs) |
| Acute Oral Toxicity (LD50, rat) | > 15,000 mg/kg |
| Acute Dermal Toxicity (LD50, rabbit) | > 20,000 mg/kg |
| Skin Corrosion/Irritation | May cause mild, transient irritation with prolonged exposure. |
| Serious Eye Damage/Irritation | May cause mild, transient discomfort. |
| Germ Cell Mutagenicity | Negative |
| Carcinogenicity | No tumorigenic effect observed in studies on related PEGs. |
| Reproductive Toxicity | No adverse effects on reproduction reported in studies on related PEGs. |
Note: The toxicological properties of this compound itself have not been fully determined. The data presented is for related compounds and should be used as a guideline. Standard safe laboratory practices should always be followed.
Exposure Controls and Personal Protective Equipment
As a standard practice when handling any chemical, appropriate personal protective equipment (PPE) should be worn to minimize exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. An eyewash station and safety shower should be readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields. |
| Skin Protection | Wear standard laboratory gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. |
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the standard workflow for donning and doffing PPE when handling chemicals like this compound.
References
In-Depth Technical Guide to the Storage and Handling of HO-PEG14-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optimal storage conditions, stability, and handling procedures for HO-PEG14-OH, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is intended to support researchers in maintaining the integrity and performance of this reagent in drug development, bioconjugation, and proteomics applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a discrete PEG (dPEG®) linker with 14 ethylene (B1197577) glycol units, terminating in a hydroxyl group at both ends. Its defined molecular weight and hydrophilic nature make it an invaluable tool for conjugating molecules, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. The terminal hydroxyl groups provide reactive sites for further chemical modification, allowing for its incorporation into more complex molecular architectures.
Recommended Storage Conditions
Proper storage is paramount to preserving the chemical integrity of this compound. Exposure to suboptimal conditions can lead to degradation, compromising experimental outcomes. The recommended storage conditions, as compiled from various suppliers, are summarized below.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C to -5°C[1][2] | Minimizes thermal degradation and oxidative processes, ensuring the long-term stability of the compound.[3][4] |
| For solutions: -80°C (for 6 months) or -20°C (for 1 month) | Prevents degradation in solution, which can be accelerated compared to the solid state. | |
| Short-Term Storage | Room Temperature | Acceptable for brief periods, though prolonged exposure is discouraged due to the increased risk of degradation. |
| Atmosphere | Inert gas (e.g., Argon) | Purging the storage container with an inert gas displaces oxygen, a key contributor to oxidative degradation of PEGs.[3][4] |
| Light Exposure | Protect from light | Light can accelerate oxidative degradation processes.[3][4] |
| Container | Tightly sealed container | Prevents the ingress of moisture and oxygen, both of which can contribute to degradation. |
Stability and Degradation Pathways
Polyethylene glycols, including this compound, are susceptible to degradation, primarily through oxidative pathways. Understanding these mechanisms is crucial for implementing effective storage and handling strategies.
Oxidative Degradation
The primary degradation route for PEGs is through oxidation.[5][6] This process can be initiated by heat, light, and the presence of oxygen. The ether linkages in the PEG backbone are susceptible to radical attack, leading to chain scission and the formation of various degradation products, including aldehydes and carboxylic acids. This degradation can alter the physical and chemical properties of the PEG linker, impacting its performance in conjugation reactions.
Thermal Degradation
Elevated temperatures can accelerate the oxidative degradation of PEGs.[7][8][9][10] It is therefore critical to adhere to the recommended low-temperature storage conditions to minimize thermal decomposition.
The following diagram illustrates the logical relationship between proper storage conditions and the prevention of degradation.
Experimental Protocols: Handling and Use in Synthesis
General Handling and Reconstitution
-
Weighing: As PEG compounds can be hygroscopic, it is recommended to weigh the required amount quickly in a low-humidity environment.
-
Solubility: this compound is expected to be soluble in water and many polar organic solvents such as DMSO, DMF, and dichloromethane.
-
Reconstitution: For solution-based reactions, dissolve the solid this compound in an appropriate anhydrous solvent immediately before use to minimize exposure to moisture and air.
Exemplary Workflow for PROTAC Synthesis
This compound serves as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The synthesis typically involves the sequential activation of the terminal hydroxyl groups and subsequent coupling reactions.
The following diagram outlines a conceptual workflow for the synthesis of a PROTAC using a diol-PEG linker like this compound.
Note on Experimental Design: The specific reagents and reaction conditions for the activation and coupling steps will depend on the functional groups present on the POI and E3 ligase ligands. Common activation methods for hydroxyl groups include conversion to tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.
Conclusion
The stability and efficacy of this compound are directly linked to its proper storage and handling. By adhering to the recommendations outlined in this guide—primarily low-temperature storage in an inert, light-protected environment—researchers can minimize degradation and ensure the reliability of this critical reagent in their scientific endeavors. While specific, detailed protocols for this compound are not widely published, the provided general methodologies for similar bifunctional PEG linkers offer a solid foundation for its application in bioconjugation and PROTAC development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1189112-05-7 [chemicalbook.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. conservationphysics.org [conservationphysics.org]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Bioconjugation of Proteins using HO-PEG14-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins, including increased serum half-life, improved stability, and reduced immunogenicity. This document provides a comprehensive guide for the bioconjugation of proteins using HO-PEG14-OH. As the terminal hydroxyl groups of this compound are not reactive towards proteins, a two-step protocol is detailed. The first step involves the chemical activation of the terminal hydroxyl groups to form a more reactive species. The second step is the conjugation of the activated PEG to the target protein. This application note provides detailed methodologies for the activation of this compound to a bis-succinimidyl carbonate derivative, followed by its conjugation to primary amine groups on a model protein. Protocols for the purification and characterization of the resulting PEG-protein conjugate are also described.
Introduction: The Necessity of PEG Activation
Direct conjugation of proteins with HO-PEG-OH is not feasible under standard bioconjugation conditions due to the low reactivity of the terminal hydroxyl groups. To facilitate a covalent linkage to a protein, these hydroxyl groups must first be converted into more reactive functional groups. This process is known as "activation."
There are numerous chemical strategies to activate PEG, often targeting specific amino acid residues on the protein surface. One of the most common and effective methods is the conversion of terminal hydroxyl groups into N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive towards primary amine groups, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the polypeptide chain, forming stable amide bonds.
This protocol will focus on a two-step approach:
-
Activation: Conversion of this compound to its bis-succinimidyl carbonate (BSC) derivative using N,N'-Disuccinimidyl carbonate (DSC).
-
Conjugation: Reaction of the activated bis-SC-PEG14 with the primary amine groups of a protein.
Experimental Protocols
Activation of this compound to bis-SC-PEG14
This protocol details the activation of the terminal hydroxyl groups of this compound to succinimidyl carbonates, which are highly reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, ice-cold
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in a minimal amount of anhydrous DCM under an inert atmosphere.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:3:3 (this compound : DSC : Pyridine) to ensure complete activation of both hydroxyl ends.[1]
-
Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.[1]
-
After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess pyridine.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[1]
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted DSC and other small molecule impurities.
-
Dry the resulting white powder, bis-SC-PEG14, under vacuum.
-
Store the activated PEG at -20°C under desiccated conditions until use. The NHS-ester moiety is moisture-sensitive.[2]
Protein Conjugation with bis-SC-PEG14
This protocol describes the conjugation of the activated bis-SC-PEG14 to a model protein, such as Bovine Serum Albumin (BSA), which has numerous surface-exposed lysine residues.
Materials:
-
bis-SC-PEG14 (from Protocol 2.1)
-
Protein to be PEGylated (e.g., BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[2][3]
-
Immediately before use, prepare a 10 mM stock solution of bis-SC-PEG14 in anhydrous DMSO. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[2]
-
Add the desired molar excess of the bis-SC-PEG14 stock solution to the protein solution while gently stirring. A 20-fold to 50-fold molar excess of PEG per mole of protein is a common starting point for optimization.[2][3]
-
The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.[2]
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle agitation.[2][3]
-
Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.[4]
-
The PEGylated protein is now ready for purification.
Purification of the PEG-Protein Conjugate
Purification is crucial to remove unreacted PEG, native (un-PEGylated) protein, and reaction byproducts. Size Exclusion Chromatography (SEC) is a highly effective method for this purpose.
Materials:
-
SEC column (e.g., Superdex 200 or similar, appropriate for the size of the conjugate)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Collect fractions and monitor the eluate for protein absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.
-
Pool the fractions containing the purified PEG-protein conjugate.
-
Confirm the purity of the pooled fractions by SDS-PAGE (as described in section 2.4.1).
Alternative Purification Method: For smaller scale purifications or to remove unreacted PEG, dialysis or the use of centrifugal desalting columns with an appropriate molecular weight cutoff (MWCO) can be employed.[2]
Characterization of the PEG-Protein Conjugate
Purpose: To visualize the increase in molecular weight of the protein after PEGylation and to assess the purity of the conjugate.
Procedure:
-
Prepare samples of the un-PEGylated protein, the reaction mixture, and the purified PEG-protein conjugate.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
PEGylated proteins will appear as a smear or a series of bands at a higher apparent molecular weight compared to the sharp band of the un-PEGylated protein. The smearing is due to the heterogeneity in the number of attached PEG molecules.
Purpose: To assess the hydrodynamic size of the conjugate and the presence of aggregates or un-PEGylated protein.
Procedure:
-
Analyze the purified PEG-protein conjugate on an analytical SEC column.
-
The PEGylated protein will have a shorter retention time (elute earlier) compared to the un-PEGylated protein due to its increased size.
Purpose: To determine the average number of PEG molecules conjugated per protein molecule by quantifying the remaining free primary amines.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% in water)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Un-PEGylated protein standard
-
Purified PEG-protein conjugate
-
Spectrophotometer
Procedure:
-
Prepare a series of known concentrations of the un-PEGylated protein as a standard curve.
-
In separate tubes, add a known concentration of the un-PEGylated protein standard and the purified PEG-protein conjugate to the sodium bicarbonate buffer.
-
Add the TNBS solution to each tube and incubate at 37°C for 2 hours.
-
Measure the absorbance at 420 nm.
-
The decrease in absorbance of the PEGylated protein sample compared to the un-PEGylated protein is proportional to the number of primary amines that have been modified with PEG.
-
Calculate the degree of PEGylation by comparing the reduction in free amines in the PEGylated sample to the un-PEGylated control.
Data Presentation
Table 1: Typical Reaction Parameters for Protein PEGylation with NHS Esters
| Parameter | Recommended Value/Range | Reference |
| Protein Concentration | 1-10 mg/mL | [3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | [2] |
| Reaction pH | 7.0 - 8.0 | [2] |
| Molar Excess of PEG-NHS | 20 to 50-fold | [2][3] |
| Reaction Temperature | 4°C or Room Temperature | [2][3] |
| Reaction Time | 1-4 hours | [2][3] |
| Quenching Agent | Tris or Glycine (50 mM final) | [4] |
Table 2: Expected Outcomes and Characterization Results
| Characterization Technique | Expected Outcome for PEGylated Protein | Reference |
| SDS-PAGE | Increased apparent molecular weight (appears as a smear or higher MW bands) | [5] |
| Size Exclusion Chromatography (SEC) | Decreased retention time (elutes earlier) compared to native protein | [4] |
| TNBS Assay | Reduced number of free primary amines compared to native protein |
Visualizations
Caption: Overall workflow for the activation and conjugation of this compound to proteins.
Caption: Chemical reaction scheme for PEG activation and protein conjugation.
References
- 1. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Peptide PEGylation using HO-PEG14-OH
This application note provides a detailed protocol for the PEGylation of peptides using bifunctional HO-PEG14-OH. The described method is a two-step process involving the activation of the terminal hydroxyl groups of the PEG linker followed by the conjugation to the primary amines of a peptide.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation can include increased solubility, prolonged plasma half-life, reduced immunogenicity, and enhanced proteolytic resistance.
This guide details a common and effective method for PEGylating peptides using this compound, a linear PEG molecule with hydroxyl groups at both ends. Since hydroxyl groups are not sufficiently reactive to directly form stable conjugates with peptides, a two-step process is employed:
-
Activation of this compound: The terminal hydroxyl groups of this compound are activated using N,N'-Disuccinimidyl carbonate (DSC). This reaction converts the hydroxyl groups into N-succinimidyl (NS) carbonate esters, which are highly reactive towards primary amines.
-
Conjugation to Peptide: The activated PEG derivative (bis-NS-carbonate-PEG14) is then reacted with the peptide. The NS-carbonate groups will react with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable carbamate (B1207046) linkage.
This protocol is designed for researchers, scientists, and drug development professionals seeking to implement PEGylation strategies in their work.
Experimental Protocol
This protocol is divided into three stages: activation of this compound, conjugation of activated PEG to the peptide, and purification and analysis of the PEGylated peptide.
2.1. Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Anhydrous Pyridine (B92270)
-
Diethyl ether (ice-cold)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment (round bottom flasks, magnetic stirrer, rotary evaporator, etc.)
2.2. Stage 1: Activation of this compound with DSC
This step converts the inert hydroxyl groups of the PEG into reactive NS-carbonate esters.
-
Preparation: In a dry round bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile (e.g., 100 mg of PEG in 2 mL of ACN).
-
Addition of Reagents: To the PEG solution, add N,N'-Disuccinimidyl carbonate (DSC) in a 2.5-fold molar excess over the hydroxyl groups of the PEG. Then, add anhydrous pyridine in a 4-fold molar excess over the hydroxyl groups.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Precipitation and Washing: After the reaction is complete, precipitate the activated PEG by adding the reaction mixture dropwise to a 20-fold excess of ice-cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated product by filtration or centrifugation. Wash the product several times with cold diethyl ether to remove unreacted reagents and by-products.
-
Drying: Dry the resulting white powder, bis-NS-carbonate-PEG14, under vacuum. The activated PEG should be stored under desiccated conditions and used promptly.
2.3. Stage 2: Conjugation of Activated PEG to Peptide
This step involves the reaction of the activated PEG with the primary amines of the peptide.
-
Peptide Dissolution: Dissolve the peptide of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. The basic pH deprotonates the primary amines, increasing their nucleophilicity.
-
PEG Addition: Dissolve the activated bis-NS-carbonate-PEG14 in a small amount of fresh, anhydrous acetonitrile and add it to the peptide solution. A 5 to 10-fold molar excess of activated PEG over the peptide is recommended to drive the reaction.
-
Reaction: Gently stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by RP-HPLC.
-
Quenching: (Optional) The reaction can be quenched by adding an excess of a small molecule amine, such as Tris or glycine, to consume any unreacted activated PEG.
2.4. Stage 3: Purification and Analysis
Purification is crucial to separate the PEGylated peptide from unreacted peptide, excess PEG, and reaction by-products.
-
Purification: Purify the reaction mixture using preparative RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions corresponding to the PEGylated peptide peak(s).
-
Analysis and Characterization:
-
RP-HPLC: Analyze the purified fractions by analytical RP-HPLC to assess purity. The PEGylated peptide will have a longer retention time than the unmodified peptide.
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry (MALDI-TOF or ESI-MS). The mass of the PEGylated peptide should correspond to the mass of the original peptide plus the mass of the attached PEG moiety (or multiples thereof for multi-PEGylated species).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from a typical PEGylation experiment.
| Parameter | Unmodified Peptide | PEGylated Peptide (Crude) | PEGylated Peptide (Purified) |
| Purity (by RP-HPLC) | >98% | 45% | >99% |
| Observed Mass (Da) | 1500.7 | 2145.4 | 2145.4 |
| Theoretical Mass (Da) | 1500.7 | 2145.4 | 2145.4 |
| Yield | N/A | N/A | 35% |
Note: The data presented are for illustrative purposes only and will vary depending on the specific peptide and reaction conditions.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the PEGylation of peptides using this compound.
4.2. PEG Activation and Conjugation Chemistry
This diagram outlines the chemical transformations occurring during the activation and conjugation steps.
4.3. Example Signaling Pathway: GPCR
Many therapeutic peptides exert their function by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The following is a generalized schematic of a GPCR signaling pathway that could be modulated by a PEGylated peptide ligand.
Application Notes and Protocols for HO-PEG14-OH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HO-PEG14-OH, a 14-unit polyethylene (B3416737) glycol (PEG) linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic considerations for incorporating this linker, detailed synthetic protocols, methods for biological evaluation, and presents illustrative data to guide researchers in the development of potent and effective protein degraders.
Introduction to this compound in PROTAC Design
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, such as this compound, are widely employed in PROTAC design due to several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1]
-
Modulated Permeability: By increasing hydrophilicity, PEG linkers can influence a PROTAC's ability to cross the cell membrane, a crucial factor for reaching intracellular targets.[1]
-
Optimal Length and Flexibility: The 14-unit length of this compound provides a substantial and flexible spacer to facilitate the productive formation of the ternary complex, which is essential for efficient ubiquitination of the target protein. The ability to easily tune the length of PEG linkers allows for systematic optimization of degradation efficiency.[1]
-
Facile Synthesis: The terminal hydroxyl groups of this compound allow for straightforward and versatile chemical modifications, enabling the sequential and directional attachment of the POI and E3 ligase ligands.[1]
Strategic Considerations for Using this compound
The selection and implementation of a linker in PROTAC design is a critical step that requires careful consideration. The 14-unit length of this PEG linker offers a balance between providing sufficient distance to avoid steric hindrance between the POI and the E3 ligase, and maintaining a degree of pre-organization to facilitate ternary complex formation.
Key considerations include:
-
Attachment Points: The points of attachment on both the POI ligand and the E3 ligase ligand should be carefully chosen to ensure that the binding affinity of each ligand is not significantly compromised.
-
Synthesis Strategy: A robust synthetic strategy is necessary to ensure the efficient and selective coupling of the ligands to the linker. A common approach involves the sequential protection and deprotection of the terminal hydroxyl groups of this compound to allow for the controlled addition of each ligand.
-
Physicochemical Properties: While PEGylation generally improves solubility, the overall physicochemical properties of the final PROTAC, such as lipophilicity (LogP) and topological polar surface area (TPSA), should be considered to ensure good cell permeability and drug-like characteristics.
Experimental Protocols
This section provides a detailed, stepwise protocol for the synthesis of a PROTAC using this compound. This protocol is a representative example and may require optimization based on the specific properties of the POI and E3 ligase ligands.
General Synthetic Scheme
The overall synthetic strategy involves a two-step process where the this compound linker is sequentially coupled to the POI ligand and the E3 ligase ligand. This is typically achieved by first activating one of the terminal hydroxyl groups of the linker for reaction with the first ligand, followed by activation of the second hydroxyl group for coupling with the second ligand.
Caption: General workflow for the two-step synthesis of a PROTAC using this compound.
Detailed Synthesis Protocol (Representative Example)
This protocol describes the synthesis of a PROTAC by first coupling an amine-containing E3 ligase ligand and then a hydroxyl-containing POI ligand.
Materials:
-
This compound
-
E3 Ligase Ligand with a primary or secondary amine (E3-NHR)
-
POI Ligand with a primary or secondary alcohol (POI-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, HPLC)
Step 1: Mono-tosylation of this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the mono-tosylated product.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-tosylated linker (TsO-PEG14-OH).
Step 2: Coupling of E3 Ligase Ligand
-
Dissolve the mono-tosylated linker (1.0 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3-PEG14-OH intermediate.
Step 3: Coupling of POI Ligand
-
Dissolve the POI ligand with a hydroxyl group (1.2 equivalents) in anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the E3-PEG14-OH intermediate (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Table 1: Expected Quantitative Data for PROTAC Synthesis
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) | Analytical Method |
| 1 | TsO-PEG14-OH | 70-85 | >95 | ¹H NMR, LC-MS |
| 2 | E3-PEG14-OH | 60-75 | >95 | ¹H NMR, LC-MS |
| 3 | Final PROTAC | 30-50 | >98 | ¹H NMR, ¹³C NMR, HRMS, HPLC |
Biological Evaluation of the Synthesized PROTAC
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. Key experiments include assessing its ability to induce the degradation of the target protein and its effect on cell viability.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Western Blot Analysis of Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Caption: Experimental workflow for Western Blot analysis.
Illustrative Quantitative Data
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following table presents representative data illustrating the impact of PEG linker length on PROTAC efficacy, based on trends observed in published studies. This data is for illustrative purposes and actual results may vary.
Table 2: Illustrative In Vitro Degradation and Permeability Data for PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PEG8 | 50 | 85 | 1.5 |
| PEG10 | 25 | 92 | 1.2 |
| PEG14 (Illustrative) | 15 | >95 | 0.9 |
| PEG18 | 30 | 90 | 0.6 |
| PEG24 | 100 | 75 | 0.3 |
Note: Lower DC50 values indicate higher potency. Higher Dmax values indicate greater efficacy. Apparent permeability is an indicator of cell membrane penetration.
Conclusion
The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its 14-unit PEG chain offers a favorable balance of hydrophilicity, flexibility, and length to enhance the solubility and permeability of PROTACs, while facilitating the formation of a productive ternary complex for efficient target protein degradation. The provided protocols and illustrative data serve as a guide for researchers to effectively utilize this linker in their drug discovery efforts. It is important to note that empirical optimization of the linker length and attachment points is often necessary to achieve the desired degradation profile for a specific target.
References
Application Notes and Protocols: Activation of HO-PEG14-OH for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) is a highly versatile polymer widely utilized in drug delivery, bioconjugation, and biomaterial science due to its biocompatibility, solubility, and ability to shield molecules from enzymatic degradation and immunological recognition. The terminal hydroxyl groups of linear PEG diols, such as HO-PEG14-OH, are not reactive towards amines under standard conditions and therefore require chemical activation to enable covalent conjugation. This document provides detailed protocols for the activation of this compound and subsequent coupling with amine-containing molecules. The primary activation strategies covered are tosylation, mesylation, and activation with 1,1'-carbonyldiimidazole (B1668759) (CDI).
Chemical Reaction Pathways
The activation of the terminal hydroxyl groups of this compound involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by an amine.
Caption: General reaction pathways for the activation of this compound and subsequent amine coupling.
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the activation of the hydroxyl groups of this compound by converting them into tosylates, which are excellent leaving groups for nucleophilic substitution by amines.[1][2]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Silver(I) oxide (Ag₂O) (optional, for selective monotosylation)[3]
-
Potassium iodide (KI) (optional, for selective monotosylation)[3]
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Drying the PEG: Dry the this compound by azeotropic distillation with toluene (B28343) or by drying under high vacuum overnight.
-
Reaction Setup: Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and TsCl: Cool the solution to 0 °C in an ice bath. Add pyridine or TEA (2-3 equivalents per hydroxyl group). To this solution, add TsCl (1.2-1.5 equivalents per hydroxyl group) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Purification: Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
Characterization: The successful tosylation can be confirmed by ¹H NMR spectroscopy, where a characteristic peak for the tosyl group's methyl protons will appear around 2.4 ppm, and the methylene (B1212753) protons adjacent to the tosylate group will shift downfield.
Protocol 2: Mesylation of this compound
Similar to tosylation, mesylation converts the hydroxyl groups into good leaving groups (mesylates).[1][5]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Drying the PEG: Ensure the this compound is thoroughly dried.
-
Reaction Setup: Dissolve the dried PEG in anhydrous DCM under an inert atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C. Add TEA (1.5-2 equivalents per hydroxyl group), followed by the dropwise addition of MsCl (1.2-1.5 equivalents per hydroxyl group).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Precipitate the product from cold diethyl ether and dry under vacuum.
Characterization: ¹H NMR spectroscopy will show a new peak for the methyl protons of the mesyl group at approximately 3.0 ppm.
Protocol 3: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)
CDI is a milder activating agent that forms an imidazole (B134444) carbamate (B1207046) intermediate, which can then react with amines to form a stable carbamate linkage.[6][7][8]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Drying the PEG: Dry the this compound under vacuum.
-
Reaction Setup: Dissolve the dried PEG in the chosen anhydrous solvent under an inert atmosphere.
-
Activation: Add CDI (1.1-1.5 equivalents per hydroxyl group) to the PEG solution and stir at room temperature for 2-4 hours. The progress of the activation can be monitored by the evolution of CO₂.[9]
-
Amine Coupling (In-situ): Once the activation is complete (cessation of gas evolution), the amine-containing molecule (1.2-2 equivalents per activated site) is added directly to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: The purification method will depend on the properties of the final conjugate but may involve precipitation, dialysis, or chromatography.
Characterization: The formation of the imidazole carbamate intermediate can be observed by IR spectroscopy (new carbonyl stretch). The final carbamate-linked product can be characterized by NMR, HPLC, and mass spectrometry.[10][11][12]
Amine Coupling to Activated PEG
Once the this compound has been activated (e.g., to TsO-PEG14-OTs or MsO-PEG14-OMs), it can be readily coupled with a primary or secondary amine.
General Protocol for Amine Coupling with PEG-Tosylate or PEG-Mesylate:
-
Dissolve the activated PEG in a suitable aprotic solvent such as DMF or DMSO.
-
Add the amine (2-5 equivalents per activated site) and a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine is used as a salt.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) overnight.
-
Monitor the reaction progress using techniques like TLC or HPLC.
-
Purify the final PEG-amine conjugate using appropriate methods such as precipitation, dialysis, or column chromatography.
Quantitative Data Summary
| Activation Method | Activating Agent | Typical Molar Ratio (Agent:OH) | Reaction Time | Typical Yield/Conversion | Reference(s) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 : 1 | 12-24 hours | >95% | [1] |
| Mesylation | Methanesulfonyl chloride (MsCl) | 1.2 - 1.5 : 1 | 12-24 hours | >99% | [5] |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | 1.1 - 1.5 : 1 | 2-4 hours (activation) | High | [6][7] |
| Coupling Reaction | Reactants | Typical Molar Ratio (Amine:Activated PEG) | Reaction Time | Typical Yield/Conversion | Reference(s) |
| Amination | PEG-Tosylate/Mesylate + R-NH₂ | 2 - 5 : 1 | 12-24 hours | >95% | [1] |
| Carbamate Formation | PEG-CDI + R-NH₂ | 1.2 - 2 : 1 | 12-24 hours | High | [6] |
Analytical Characterization
A thorough characterization of the activated PEG and the final amine conjugate is crucial to ensure the quality and consistency of the product.
| Technique | Purpose | Key Observations | Reference(s) |
| ¹H NMR | Structural confirmation and determination of functionalization efficiency. | Appearance of characteristic peaks for the activating group (e.g., tosyl, mesyl) and shifts in the signals of the PEG methylene protons adjacent to the functional group. | [10][13] |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Shifts in the carbon signals of the PEG backbone upon functionalization. | [1][10] |
| HPLC/UPLC | Purity assessment and quantification of impurities. | A single major peak for the desired product with minimal side products. Can be coupled with detectors like UV, ELSD, or Mass Spectrometry. | [10][11][12] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirmation of molecular weight and dispersity of the PEG conjugate. | The mass spectrum should correspond to the expected molecular weight of the functionalized PEG. | [10][13] |
| FTIR Spectroscopy | Identification of functional groups. | Appearance or disappearance of characteristic vibrational bands (e.g., C=O stretch for carbamates, S=O stretch for sulfonates). | [10] |
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis [mdpi.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Activation of HO-PEG14-OH with Tresyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the activation of both terminal hydroxyl groups of polyethylene (B3416737) glycol 14 (HO-PEG14-OH) using tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride). This procedure yields bis-tresylated PEG14, a valuable intermediate for bioconjugation and drug delivery applications. The resulting activated PEG can readily react with primary amines on proteins, peptides, or other molecules to form stable secondary amine linkages.
Reaction Principle
The activation of hydroxyl groups on polyethylene glycol with tresyl chloride is a nucleophilic substitution reaction. The hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tresyl chloride. A base, typically pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.
Experimental Protocol: Synthesis of Bis-Tresyl-PEG14
This protocol is a representative example based on established procedures for the sulfonation of polyethylene glycols. Optimization may be required for specific applications and scales.
Materials:
-
This compound
-
Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Pyridine
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Dry the this compound under vacuum overnight to remove any residual water. Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Dissolution: Dissolve the dried this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in the Schlenk flask.
-
Addition of Base: Add anhydrous pyridine (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tresyl Chloride: Slowly add tresyl chloride (2.2 equivalents) dropwise to the cooled solution while stirring vigorously. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to remove the majority of the DCM and excess pyridine.
-
-
Precipitation and Purification:
-
Dissolve the crude product in a minimal amount of DCM.
-
Precipitate the product by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any remaining impurities.
-
Dry the final product, bis-tresyl-PEG14, under vacuum.
-
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of bis-tresyl-PEG14.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Ensure the starting material is thoroughly dried. |
| Tresyl Chloride | 2.2 eq | A slight excess ensures complete activation of both hydroxyl groups. |
| Pyridine | 2.5 eq | Acts as a base to neutralize HCl byproduct. |
| Solvent | ||
| Anhydrous Dichloromethane | Sufficient to dissolve PEG | A common solvent for this type of reaction. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor reaction completion by TLC or NMR. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture. |
| Purification | ||
| Precipitation Solvent | Cold Diethyl Ether | A non-solvent for the PEG derivative. |
| Expected Yield | > 90% | Yields can vary based on reaction scale and purity of reagents. |
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of bis-tresyl-PEG14.
Caption: Overall reaction for the tresylation of this compound.
Application Note and Protocols for the Characterization of PEGylated Proteins by SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can increase the protein's hydrodynamic size, leading to reduced renal clearance, and can also shield it from proteolytic degradation and immune recognition.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and accessible technique for the initial characterization of PEGylated proteins. It is instrumental for assessing the extent of PEGylation, determining the distribution of PEGylated species (e.g., mono-, di-, or poly-PEGylated), and estimating the apparent molecular weight of the conjugates. However, the unique physicochemical properties of PEGylated proteins introduce specific challenges to their analysis by SDS-PAGE that are not encountered with standard proteins.
This application note provides a comprehensive overview and detailed protocols for the effective characterization of PEGylated proteins using SDS-PAGE. It addresses common challenges, outlines various staining methods, and provides a framework for data analysis and interpretation.
Challenges in SDS-PAGE of PEGylated Proteins
The covalent attachment of PEG imparts a large hydrodynamic radius to the protein and can interfere with the normal behavior of the protein in an SDS-PAGE gel. Key challenges include:
-
Anomalous Migration: PEGylated proteins migrate slower than their non-PEGylated counterparts, leading to a significantly higher apparent molecular weight than the calculated theoretical molecular weight. This is due to the increased hydrodynamic volume of the PEG chain, which is not fully denatured by SDS.
-
Band Broadening and Smearing: Interactions between the PEG moiety and SDS can lead to diffuse, smeared, or broadened bands, which can complicate the resolution and identification of different PEGylated species.[1][2]
-
Staining Difficulties: The PEG component does not stain well with traditional protein stains like Coomassie Brilliant Blue, which can lead to an underestimation of the amount of PEGylated protein.[3]
-
Inaccurate Molecular Weight Estimation: Using standard, non-PEGylated protein markers for molecular weight determination will result in incorrect estimations for PEGylated proteins.[3][4]
To overcome these challenges, specific modifications to standard SDS-PAGE protocols are necessary, particularly concerning sample preparation, staining, and data interpretation.
Experimental Workflow for Characterization of PEGylated Proteins by SDS-PAGE
Caption: Workflow for the analysis of PEGylated proteins by SDS-PAGE.
Detailed Experimental Protocols
Materials and Reagents
-
Acrylamide (B121943)/Bis-acrylamide solution (30% or 40%) : Caution: Acrylamide is a neurotoxin. Handle with care, wearing appropriate personal protective equipment (PPE).
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (B86663) (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Tris-Glycine-SDS Running Buffer (10X) : 250 mM Tris, 1.92 M Glycine, 1% (w/v) SDS.
-
2X Laemmli Sample Buffer : 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, with or without a reducing agent (e.g., 10% β-mercaptoethanol or 100 mM DTT). For some PEGylated proteins, a non-reducing sample buffer may be necessary.[5]
-
Protein Molecular Weight Markers : Standard unstained or pre-stained protein ladders.
-
PEGylated Protein Samples and Unmodified Protein Control
-
Staining and Destaining Reagents (See specific protocols below)
Protocol 1: SDS-Polyacrylamide Gel Electrophoresis
This protocol is based on the Laemmli method.[5]
1. Gel Casting: a. Assemble the gel casting apparatus according to the manufacturer's instructions. b. Resolving Gel Preparation (for one 10 mL, 1.0 mm thick gel): In a small beaker, mix the components in the order listed in the table below. The percentage of acrylamide can be adjusted based on the expected size of the PEGylated protein. Gradient gels (e.g., 4-20%) are often effective for resolving a broad range of species.[5]
| Component | 8% Gel | 10% Gel | 12% Gel |
| Deionized Water | 4.6 mL | 3.8 mL | 3.2 mL |
| 30% Acrylamide/Bis | 2.6 mL | 3.4 mL | 4.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.6 mL | 2.6 mL | 2.6 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL |
c. Gently swirl the mixture and immediately pour it into the gel cassette, leaving space for the stacking gel. d. Overlay the resolving gel with water or isopropanol (B130326) to ensure a flat surface and allow it to polymerize for 30-60 minutes. e. Stacking Gel Preparation (for 5 mL):
| Component | Volume |
| Deionized Water | 2.93 mL |
| 30% Acrylamide/Bis | 0.67 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.3 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
f. Pour off the overlay and add the stacking gel mixture. Insert the comb and allow it to polymerize for 20-30 minutes.
2. Sample Preparation: a. Mix the PEGylated protein sample with an equal volume of 2X Laemmli sample buffer.[6] b. For the unmodified protein control and molecular weight markers, prepare them in the same manner. c. Heat the samples at 95°C for 5 minutes.[6] d. Centrifuge the samples briefly to collect the contents at the bottom of the tube.
3. Electrophoresis: a. Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer. b. Carefully remove the comb and load 10-20 µL of each sample and the molecular weight marker into the wells. c. Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).[5]
Protocol 2: Staining of PEGylated Proteins
Due to the poor staining of PEG with traditional protein dyes, specialized staining methods are often required.
This is a standard protein stain but may not efficiently stain the PEGylated species.[7]
-
Fixation: Immerse the gel in a fixing solution (e.g., 50% methanol (B129727), 10% acetic acid) for at least 1 hour.
-
Staining: Replace the fixing solution with Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie in 50% methanol, 10% acetic acid) and incubate with gentle agitation for 1-2 hours.
-
Destaining: Remove the staining solution and destain the gel with a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.
Silver staining is significantly more sensitive than Coomassie blue for detecting the protein portion of the conjugate.[7][8]
-
Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour.
-
Washing: Wash the gel with 30% ethanol (B145695) for 10 minutes, followed by a 10-minute wash with ultrapure water.
-
Sensitization: Incubate the gel in a sensitizer (B1316253) solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes.
-
Washing: Briefly rinse the gel twice with ultrapure water.
-
Silver Incubation: Immerse the gel in a cold 0.1% silver nitrate (B79036) solution for 20-30 minutes.
-
Washing: Briefly rinse the gel with ultrapure water.
-
Development: Develop the gel in a solution of 2% sodium carbonate containing 0.04% formaldehyde (B43269) until bands appear.
-
Stop Reaction: Stop the development by adding 5% acetic acid.
This method specifically stains the PEG portion of the conjugate.[3]
-
After electrophoresis, immerse the gel in a 5% barium chloride solution for 15 minutes.
-
Transfer the gel to an iodine/iodide solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) for 15-30 minutes.
-
PEGylated proteins will appear as clear or lightly stained bands against a dark background.
This is a rapid and sensitive negative staining technique where the gel background is precipitated, leaving the protein bands transparent.[9]
-
After electrophoresis, wash the gel in deionized water for 5 minutes.
-
Immerse the gel in a 0.2 M imidazole (B134444) solution containing 0.1% SDS for 10 minutes.
-
Transfer the gel to a 0.2 M zinc sulfate solution. White precipitation will form in the gel, and protein bands will appear as clear zones within minutes.
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Comparison of Staining Methods for PEGylated Proteins
| Staining Method | Target Molecule | Detection Limit (Approx.) | Pros | Cons |
| Coomassie Blue | Protein | ~50 ng | Simple, readily available. | Low sensitivity for PEGylated proteins. |
| Silver Stain | Protein | ~1-2 ng[7] | High sensitivity. | More complex protocol, potential for background staining. |
| Barium-Iodide | PEG | ~100 ng | Specific for PEG. | Lower sensitivity than silver stain.[3] |
| Zinc-Imidazole Reverse Stain | Protein | ~7 ng[9] | Rapid, sensitive. | Negative stain, may require optimization. |
| Anti-PEG Western Blot | PEG | <1 ng | Highly specific and sensitive. | Requires specific antibodies and Western blotting equipment.[5] |
Table 2: Apparent vs. Theoretical Molecular Weight of a PEGylated Protein
| Species | Theoretical MW (kDa) | Apparent MW by SDS-PAGE (kDa) | Migration Difference (%) |
| Unmodified Protein | 20 | 20 | 0 |
| Mono-PEGylated (20 kDa PEG) | 40 | ~70-80 | 75-100 |
| Di-PEGylated (2 x 20 kDa PEG) | 60 | ~120-140 | 100-133 |
Note: The apparent molecular weight of a PEGylated protein is often significantly higher than its actual molecular weight due to the large hydrodynamic radius of the PEG chain.[4]
Molecular Weight Estimation
-
Run Standards: Run a set of standard molecular weight markers on the same gel as the samples.
-
Measure Migration Distance: Measure the distance from the top of the resolving gel to the center of each standard band and the unknown PEGylated protein bands.
-
Calculate Relative Mobility (Rf): Rf = (Migration distance of the protein) / (Migration distance of the dye front)
-
Create a Standard Curve: Plot the logarithm of the molecular weight (log MW) of the standards against their calculated Rf values.
-
Determine Apparent MW: Use the Rf value of the PEGylated protein band to interpolate its apparent molecular weight from the standard curve.[10][11][12]
Important Consideration: For more accurate molecular weight determination of PEGylated proteins, it is recommended to use pre-PEGylated protein standards or to calibrate the gel using a series of PEGs of different molecular weights.[3]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Smeared or broad bands | - Interaction between PEG and SDS.[1][2] - Gel polymerization issues. - High salt concentration in the sample. | - Consider using Native PAGE to avoid SDS interaction.[1][2] - Ensure fresh APS and proper gel casting. - Desalt the sample before loading. |
| No or faint bands with Coomassie stain | - Low protein concentration. - Poor staining of the PEGylated protein. | - Concentrate the sample. - Use a more sensitive stain like silver stain, or a PEG-specific stain. |
| Inaccurate molecular weight | - Using non-PEGylated protein standards.[3] | - Use PEGylated standards for calibration. - Report the molecular weight as "apparent molecular weight". |
| Distorted bands ("smiling") | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room. - Ensure proper buffer levels. |
Conclusion
SDS-PAGE is a powerful and accessible tool for the initial assessment of PEGylated proteins. By understanding the inherent challenges and employing optimized protocols, particularly in the choice of staining methods and the interpretation of molecular weight, researchers can obtain valuable information regarding the success of the PEGylation reaction, the distribution of PEGylated species, and the apparent size of the resulting conjugates. For more detailed and quantitative analysis, SDS-PAGE results should be complemented with other techniques such as size-exclusion chromatography (SEC), mass spectrometry, and capillary electrophoresis.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 3. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Sample Preparation for SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. youtube.com [youtube.com]
Application Note: Determination of HO-PEG14-OH Purity by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) compounds are extensively used in the pharmaceutical and biotechnology industries for applications such as drug delivery, bioconjugation, and surface modification.[1][2] The purity of these polymers is critical to ensure the safety, efficacy, and reproducibility of the final product. HO-PEG14-OH is a discrete PEG linker with 14 ethylene (B1197577) glycol units and terminal hydroxyl groups.[3][4] Analytical characterization is essential to quantify the main component and identify potential impurities, such as oligomers with different chain lengths or process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of PEG compounds.[] However, since PEGs lack a strong UV chromophore, conventional UV detection is often unsuitable.[2][6] Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are commonly employed.[6][7] This application note details a robust Reversed-Phase HPLC (RP-HPLC) method coupled with ELSD for the purity assessment of this compound.
Experimental Workflow
The overall process for determining the purity of this compound via HPLC involves sample preparation, chromatographic separation, signal detection, and data analysis to calculate the purity based on the relative peak areas.
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocol: RP-HPLC with ELSD
This protocol describes a gradient reversed-phase method suitable for separating this compound from its potential impurities.
Instrumentation and Materials
-
HPLC System: A system capable of gradient elution with a pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2][7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Reagents:
-
This compound standard and sample lots.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), high purity.[7]
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B (e.g., 95:5 v/v).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1-2 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[7]
-
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. These may be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 below |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
Gradient Elution Program
A gradient elution is necessary to ensure the separation of closely related oligomers and impurities with different polarities.[2][8]
Table 2: Gradient Timetable
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation and Analysis
Data Acquisition
Acquire the chromatogram using a suitable data acquisition software. The main peak corresponding to this compound should be clearly identifiable. Impurities will typically appear as smaller peaks eluting before or after the main peak.
Purity Calculation
The purity of the this compound sample is determined by the area percentage method. This method assumes that all components in the sample have a similar response factor with the ELSD.
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Representative Quantitative Data
The table below presents example data from a purity analysis of a typical this compound sample.
Table 3: Example Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 12.5 | 15,430 | 1.2 | Impurity 1 |
| 2 | 14.8 | 1,250,600 | 97.5 | This compound |
| 3 | 16.2 | 18,000 | 1.3 | Impurity 2 |
| Total | | 1,284,030 | 100.0 | |
Alternative and Complementary Methods
While RP-HPLC is effective for oligomer and small molecule impurity analysis, other HPLC modes can provide complementary information.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution.[9][10] It is particularly useful for detecting high molecular weight impurities or aggregates that may not be well-resolved by RP-HPLC.[7] SEC is often run isocratically with a mobile phase containing a phosphate (B84403) buffer.[9][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating very polar compounds and can provide a different selectivity profile compared to RP-HPLC.[12][7]
The relationship between these methods can be visualized as orthogonal approaches to achieving a comprehensive purity profile.
Caption: Orthogonal HPLC strategies for purity assessment.
Conclusion
The described RP-HPLC method using ELSD provides a reliable and robust approach for determining the purity of this compound. It allows for the effective separation and quantification of the main component from related impurities. For comprehensive characterization, orthogonal methods like SEC can be employed to analyze for potential aggregates. Proper sample preparation and system equilibration are critical for achieving reproducible and accurate results.
References
- 1. agilent.com [agilent.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. This compound | 1189112-05-7 [chemicalbook.com]
- 4. OH-PEG14-OH | CAS:1189112-05-7 | Biopharma PEG [biochempeg.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Quantifying PEGylation Efficiency of Nanoparticles
Introduction
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, is a critical strategy in nanomedicine to improve their pharmacokinetic and pharmacodynamic properties.[1][2] This surface modification enhances nanoparticle solubility, increases systemic circulation time by reducing renal clearance, and minimizes non-specific uptake by the mononuclear phagocyte system (MPS) through the formation of a hydrophilic protective layer that reduces protein adsorption.[2][3] The efficacy of these "stealth" characteristics is directly dependent on the degree of PEGylation, specifically the grafting density and conformation of the PEG chains on the nanoparticle surface.[4] Therefore, accurate and robust quantification of PEGylation efficiency is paramount for the development of safe and effective nanoparticle-based therapeutics and diagnostics.
This document provides detailed application notes and protocols for various established methods to quantify the PEGylation efficiency of nanoparticles, catering to researchers, scientists, and drug development professionals. The methods are categorized into direct quantification techniques, which measure the amount of PEG present, and indirect assessment methods, which evaluate the physicochemical changes resulting from PEGylation.
Figure 1: Logical relationship of nanoparticle PEGylation to improved in vivo outcomes.
Direct Quantification Methods
Direct methods aim to measure the absolute or relative amount of PEG molecules conjugated to the nanoparticle surface.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful non-destructive technique for quantifying PEGylation. PEG molecules have a characteristic and strong signal from the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) which appears at approximately 3.6 ppm in the ¹H NMR spectrum.[5] By comparing the integral of this PEG signal to a known internal standard or to a signal from the nanoparticle core material, the amount of PEG can be determined.[6] This method can also be adapted to distinguish between free and conjugated PEG.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized PEGylated nanoparticles.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a precise amount of a known internal standard (e.g., maleic acid, trimethylsilyl (B98337) propionate (B1217596) (TSP)) to the sample. The standard should have a peak that does not overlap with the PEG or nanoparticle signals.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic PEG peak (around 3.6 ppm) and the peak of the internal standard.
-
The degree of PEGylation can be calculated using the following formula:
-
Moles of PEG = (Integral of PEG peak / Number of protons per PEG monomer) / (Integral of standard peak / Number of protons per standard molecule) * Moles of standard
-
-
The grafting density (chains/nm²) can then be calculated if the nanoparticle size and concentration are known.
-
Figure 2: Experimental workflow for quantifying PEGylation using ¹H NMR.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| PEG Signal Integral | Relative area under the PEG peak (~3.6 ppm). | Dependent on concentration. |
| Standard Signal Integral | Relative area under the internal standard peak. | Dependent on concentration. |
| Degree of PEGylation | Molar ratio or weight percentage of PEG to nanoparticle. | Varies widely (e.g., 5-30% w/w). |
| Grafting Density (σ) | Number of PEG chains per unit surface area of the nanoparticle. | 0.1 - 4.0 chains/nm²[7] |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique used to separate and quantify components of a mixture. For PEGylated nanoparticles, Reverse-Phase HPLC (RP-HPLC) coupled with a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is effective.[8][9] The protocol often involves separating the nanoparticles from free, unbound PEG, followed by a step to cleave the bound PEG from the nanoparticle surface for quantification.[10]
Experimental Protocols:
Two common methods for gold nanoparticles (AuNPs) are the displacement and dissolution methods.[8]
A. Displacement Method Protocol:
-
Separation of Free PEG: Centrifuge the PEGylated AuNP solution (e.g., 14,000 rpm, 30 min) to pellet the nanoparticles. The supernatant contains the free, unbound PEG.
-
Displacement of Bound PEG: Resuspend the pellet. Add a solution of a strong displacing agent like dithiothreitol (B142953) (DTT) to displace the thiol-bound PEG from the gold surface.[8]
-
Separation of Nanoparticles: Centrifuge the mixture again to pellet the DTT-coated AuNPs.
-
HPLC Analysis: Analyze the supernatant, which now contains the originally bound PEG, using RP-HPLC with CAD or ELSD.
-
Quantification: Calculate the PEG concentration by comparing the peak area to a standard curve generated from known concentrations of the same PEG.
B. Dissolution Method Protocol:
-
Separation of Free PEG: Perform step 1 as in the displacement method.
-
Dissolution of Nanoparticles: Resuspend the pellet. Add a solution of potassium cyanide (KCN) to dissolve the gold core, thereby liberating the bound PEG into the solution.[10]
-
HPLC Analysis: Analyze the resulting solution directly by RP-HPLC.
-
Quantification: Quantify the PEG concentration against a standard curve.
Figure 3: General workflow for quantifying PEGylation using HPLC-based methods.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| Retention Time | Time at which the PEG peak elutes. | Specific to column and method. |
| Peak Area | Area under the PEG peak, proportional to concentration. | Dependent on concentration. |
| Bound PEG (µg/mL) | Concentration of PEG attached to nanoparticles. | 1 - 100 µg/mL |
| Free PEG (µg/mL) | Concentration of unbound PEG in the formulation. | 0 - 50 µg/mL |
| PEGylation Efficiency (%) | (Bound PEG / Total PEG) * 100 | > 90% is often desired. |
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] When a PEGylated nanoparticle sample is heated, the organic PEG component will decompose and vaporize at a different (usually lower) temperature range than the inorganic nanoparticle core.[3] The mass loss corresponding to PEG decomposition is used to quantify the amount of PEG grafted onto the nanoparticles.[7][12]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is free of unbound PEG and residual solvents by thorough washing (e.g., multiple centrifugation/resuspension cycles) and lyophilization.
-
Accurately weigh a small amount (e.g., 5-10 mg) of the dried PEGylated nanoparticle sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
TGA Data Acquisition:
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature.
-
Run a control TGA scan on the bare (un-PEGylated) nanoparticles to account for any mass loss from surface-bound water or other ligands.
-
-
Data Analysis:
-
Identify the temperature range where the significant mass loss due to PEG decomposition occurs (typically 200-450 °C).[3]
-
The percentage of mass loss in this region, corrected for the mass loss of bare nanoparticles in the same range, corresponds to the weight percentage of PEG in the sample.
-
This can be converted to grafting density (σ) using the nanoparticle size and the molecular weight of the PEG.
-
Figure 4: Experimental workflow for quantifying PEGylation using TGA.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| Decomposition Temp. (T_d) | Temperature range of PEG mass loss. | 200 °C - 450 °C[3] |
| Mass Loss (%) | Percentage of initial mass lost in the T_d range. | 5% - 50% |
| PEG Content (wt%) | Weight percentage of PEG in the final nanoparticle construct. | Corresponds to mass loss. |
| Grafting Density (σ) | Number of PEG chains per unit surface area. | 0.3 - 3.9 chains/nm²[7] |
Fluorescence-Based Assays
Principle: This method requires the use of a fluorescently labeled PEG (e.g., PEG-FITC, PEG-Rhodamine).[13] The PEGylation reaction is performed, and after removing any unbound fluorescent PEG, the fluorescence intensity of the PEGylated nanoparticles is measured. This intensity is directly proportional to the amount of bound PEG, which can be quantified using a standard curve of the free fluorescent PEG.[14]
Experimental Protocol:
-
PEGylation: Synthesize nanoparticles using a known concentration of fluorescently labeled PEG.
-
Purification:
-
Remove all unbound fluorescent PEG from the nanoparticle suspension. This is a critical step to avoid overestimation.
-
Methods include repeated centrifugation and resuspension, or size exclusion chromatography (SEC).
-
-
Standard Curve Preparation: Prepare a series of solutions with known concentrations of the free fluorescent PEG in the same buffer as the nanoparticle suspension.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the purified PEGylated nanoparticle suspension and the standard solutions using a fluorometer or plate reader. Use the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., ~490 nm excitation and ~520 nm emission for FITC).
-
-
Quantification:
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Use the fluorescence intensity of the nanoparticle sample to determine the concentration of bound PEG from the standard curve.
-
Figure 5: Workflow for quantifying PEGylation using a fluorescence-based assay.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| Excitation/Emission λ | Wavelengths for the specific fluorophore. | e.g., 490/520 nm for FITC. |
| Fluorescence Intensity | Relative fluorescence units (RFU). | Proportional to concentration. |
| Standard Curve R² | Linearity of the standard curve. | > 0.99 |
| Bound PEG (µg/mL) | Concentration of PEG calculated from the standard curve. | Varies with formulation. |
Indirect Assessment Methods
Indirect methods do not directly quantify the amount of PEG but measure the changes in the physicochemical properties of the nanoparticles that are indicative of successful PEGylation. These are often used for qualitative confirmation and for monitoring stability.
Dynamic Light Scattering (DLS)
Principle: DLS measures the hydrodynamic diameter (size) of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[15] Successful PEGylation creates a hydrophilic layer on the nanoparticle surface, which increases the overall hydrodynamic diameter.[7] Comparing the size of nanoparticles before and after PEGylation provides strong evidence of a successful surface modification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare two dilute suspensions: one of bare nanoparticles and one of PEGylated nanoparticles. The concentration should be optimized to avoid multiple scattering effects.
-
Use a suitable, filtered buffer (e.g., PBS or deionized water).
-
-
DLS Measurement:
-
Measure the hydrodynamic diameter of the bare nanoparticle sample.
-
Thoroughly rinse the cuvette and measure the hydrodynamic diameter of the PEGylated nanoparticle sample under the same instrument settings (temperature, angle).
-
-
Data Analysis:
-
Compare the average hydrodynamic diameter of the bare and PEGylated nanoparticles. An increase in size for the PEGylated sample indicates successful surface coating.
-
The Polydispersity Index (PDI) should also be monitored; a low PDI (< 0.3) indicates a monodisperse sample.
-
Figure 6: Workflow for indirect assessment of PEGylation using DLS.
Quantitative Data Summary:
| Parameter | Sample | Typical Value Range |
| Hydrodynamic Diameter (Z-average) | Bare Nanoparticles | 50 - 200 nm |
| PEGylated Nanoparticles | 60 - 250 nm (increase of 10-50 nm)[3] | |
| Polydispersity Index (PDI) | Both | < 0.3 |
Zeta Potential Analysis
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface. Many nanoparticles have a native negative surface charge. The covalent attachment of neutral PEG chains masks these surface charges, causing the zeta potential to shift towards neutrality (0 mV).[3][6] This shift is a strong indicator of successful PEGylation.
Experimental Protocol:
-
Sample Preparation: Prepare dilute suspensions of bare and PEGylated nanoparticles in a low ionic strength buffer (e.g., 1 mM KCl). High salt concentrations can compress the electrical double layer and affect the measurement.[9]
-
Zeta Potential Measurement:
-
Inject the bare nanoparticle sample into a disposable zeta cell.
-
Place the cell in the instrument and measure the electrophoretic mobility, which is converted to zeta potential.
-
Rinse the cell and repeat the measurement for the PEGylated nanoparticle sample.
-
-
Data Analysis: Compare the zeta potential values of the bare and PEGylated nanoparticles. A significant shift towards 0 mV for the PEGylated sample confirms the presence of the PEG coating.
Figure 7: Workflow for indirect assessment of PEGylation using zeta potential.
Quantitative Data Summary:
| Parameter | Sample | Typical Value Range |
| Zeta Potential (mV) | Bare Nanoparticles | -20 to -50 mV or +20 to +50 mV |
| PEGylated Nanoparticles | -15 to +5 mV (Shift towards neutral)[3][16] |
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing DLS Measurements for Protein Characterization | Labcompare.com [labcompare.com]
- 16. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Release Studies from PEGylated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing drug release studies for PEGylated nanoparticles. This document outlines the critical factors influencing drug release, detailed protocols for common in vitro assays, and considerations for in vivo evaluation.
Application Notes
The Critical Role of PEGylation in Nanoparticle Drug Delivery
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles. This process, known as PEGylation, offers several advantages for drug delivery systems:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" layer that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), thereby increasing the nanoparticle's half-life in the bloodstream.[1]
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles, preventing their aggregation in biological fluids.[1]
-
Modulated Drug Release: The PEG layer can influence the rate of drug release from the nanoparticle core. Factors such as the molecular weight and surface density of the PEG chains play a crucial role in controlling the diffusion of the encapsulated drug.[1]
Factors Influencing Drug Release from PEGylated Nanoparticles
The release of a therapeutic agent from a PEGylated nanoparticle is a complex process governed by several interconnected factors. Understanding these factors is essential for designing nanoparticles with a desired release profile.
-
PEG Molecular Weight and Density: Higher molecular weight and denser PEG layers can create a more significant steric barrier, potentially slowing down the drug release rate.[1] Conversely, in some systems, a higher PEG-lipid mole fraction can increase membrane permeability, leading to drug leakage.
-
Nanoparticle Core Properties: The composition, size, and porosity of the nanoparticle core material significantly impact drug encapsulation and release. For instance, a denser core matrix will generally result in a slower release rate.
-
Drug-Matrix Interactions: The physicochemical properties of the drug and its interaction with the nanoparticle matrix (e.g., hydrophobicity, charge) will affect its partitioning and diffusion out of the nanoparticle.
-
Environmental Conditions: The physiological environment, including pH, temperature, and enzymatic activity, can trigger or modulate drug release. For example, pH-responsive linkers can be incorporated to facilitate drug release in the acidic tumor microenvironment.[2]
-
Drug Loading: The amount of drug loaded into the nanoparticles can influence the release kinetics. Higher drug loading may lead to a faster initial burst release.
Experimental Protocols: In Vitro Drug Release Studies
In vitro drug release assays are essential for characterizing the performance of nanoparticle formulations and for quality control during development and manufacturing. Several methods are commonly employed, each with its own advantages and limitations.
Dialysis Membrane Method
This is one of the most widely used methods for assessing drug release from nanoparticles.[3][4] It relies on a semi-permeable membrane that allows the free drug to diffuse into a release medium while retaining the nanoparticles.
Protocol:
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) that is at least 100 times the molecular weight of the drug to ensure free diffusion of the released drug while retaining the nanoparticles.[3] Pre-soak the membrane in the release medium as per the manufacturer's instructions.
-
Sample Preparation: Accurately measure a known amount of the PEGylated nanoparticle dispersion and place it inside the dialysis bag or device.
-
Assembly: Seal the dialysis bag and immerse it in a container with a known volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions). The volume of the release medium should be sufficient to maintain sink conditions, meaning the concentration of the drug in the medium does not exceed 10-30% of its saturation solubility.
-
Incubation: Place the entire setup in a temperature-controlled shaker or water bath (typically 37°C) with constant agitation.[1]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[1]
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following equation:
Cumulative % Release = (Concentration at time t * Volume of medium + Σ(Concentration at previous times * Volume of sample)) / Initial amount of drug in nanoparticles * 100
Sample and Separate Method
This method involves dispersing the nanoparticles directly into the release medium and then separating the nanoparticles from the medium at various time points to measure the amount of released drug.[3][4]
Variations of the Separation Technique:
-
Centrifugation: High-speed centrifugation can pellet the nanoparticles, allowing for the collection of the supernatant containing the free drug. However, this method may not be suitable for very small or low-density nanoparticles.
-
Centrifugal Ultrafiltration: This technique uses centrifugal force to pass the release medium through a filter with a specific MWCO, retaining the nanoparticles while allowing the free drug to pass into the filtrate.[4][5] This is often considered a more efficient separation method.[4]
-
Syringe Filtration: The sample is passed through a syringe filter with a pore size small enough to retain the nanoparticles. Care must be taken to avoid drug adsorption to the filter membrane.[4]
Protocol (using Centrifugal Ultrafiltration):
-
Dispersion: Disperse a known amount of the PEGylated nanoparticle formulation in a suitable volume of release medium in a container.
-
Incubation: Maintain the dispersion at 37°C with constant stirring.
-
Sampling: At specified time points, withdraw an aliquot of the dispersion.
-
Separation: Place the aliquot into a centrifugal ultrafiltration device with an appropriate MWCO. Centrifuge the device according to the manufacturer's instructions to separate the filtrate (containing the free drug) from the retentate (containing the nanoparticles).[4][5]
-
Sample Analysis: Analyze the drug concentration in the filtrate using a suitable analytical technique.
-
Data Analysis: Calculate the cumulative percentage of drug released as described in the dialysis method.
Considerations for In Vivo Drug Release Evaluation
Directly measuring drug release in vivo is challenging. However, pharmacokinetic studies, which measure the concentration of the drug and/or the nanocarrier in the blood over time, can provide valuable insights into the in vivo release behavior.
By comparing the pharmacokinetic profile of the drug encapsulated in the nanoparticles to that of the free drug, researchers can infer the in vivo release rate. A prolonged circulation half-life and a lower maximum concentration (Cmax) of the encapsulated drug compared to the free drug suggest a sustained release from the nanoparticles.[6]
Data Presentation
The following tables provide examples of how to structure quantitative data from drug release studies for clear comparison.
Table 1: Influence of PEG Molecular Weight on Doxorubicin Release from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) - 2 kDa PEG | Cumulative Release (%) - 5 kDa PEG | Cumulative Release (%) - 10 kDa PEG |
| 1 | 25.3 ± 2.1 | 20.1 ± 1.8 | 15.5 ± 1.5 |
| 4 | 45.8 ± 3.5 | 38.2 ± 2.9 | 30.7 ± 2.4 |
| 8 | 62.1 ± 4.2 | 55.4 ± 3.8 | 48.9 ± 3.1 |
| 12 | 75.6 ± 5.1 | 68.9 ± 4.5 | 60.3 ± 3.9 |
| 24 | 88.9 ± 5.8 | 82.3 ± 5.2 | 75.1 ± 4.7 |
| 48 | 95.2 ± 6.3 | 90.1 ± 5.9 | 85.4 ± 5.3 |
Data are presented as mean ± standard deviation (n=3). Release conditions: PBS (pH 7.4), 37°C, Dialysis Method.
Table 2: Comparison of In Vitro Release Methods for Paclitaxel-loaded PEG-PCL Nanoparticles
| Time (hours) | Cumulative Release (%) - Dialysis Method | Cumulative Release (%) - Sample and Separate (Centrifugal Ultrafiltration) |
| 1 | 15.2 ± 1.3 | 22.5 ± 2.0 |
| 4 | 30.7 ± 2.5 | 41.8 ± 3.5 |
| 8 | 48.9 ± 3.9 | 60.2 ± 4.8 |
| 12 | 62.1 ± 4.7 | 75.3 ± 5.6 |
| 24 | 80.5 ± 6.1 | 89.1 ± 6.8 |
| 48 | 91.3 ± 7.0 | 96.4 ± 7.3 |
Data are presented as mean ± standard deviation (n=3). Release conditions: PBS (pH 7.4), 37°C.
Mandatory Visualizations
Experimental Workflow and Logical Relationships
References
- 1. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 6. Current status of in vivo bioanalysis of nano drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates (ADCs) Utilizing a HO-PEG14-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, are increasingly utilized to improve the physicochemical properties of ADCs. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs that feature a HO-PEG14-OH linker.
The inclusion of a PEG spacer like this compound can enhance the hydrophilicity of the ADC, which may lead to reduced aggregation and improved pharmacokinetics.[1] However, the length of the PEG chain can also impact the ADC's cytotoxic potential. It is hypothesized that longer PEG chains might sterically hinder the interaction of the ADC with its target antigen or impede the release of the cytotoxic payload within the target cell. Therefore, rigorous in vitro cytotoxicity testing is essential to characterize the potency of such ADCs.
This guide details the methodologies for three common colorimetric cytotoxicity assays: MTT, XTT, and LDH release. These assays provide quantitative data on cell viability and membrane integrity following ADC treatment.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from in vitro cytotoxicity assays comparing an ADC with a non-PEGylated linker to ADCs with PEG linkers of varying lengths, including a this compound linker. This data illustrates the potential impact of PEGylation on ADC potency.
Table 1: Comparative IC50 Values of a HER2-Targeted ADC with Different Linkers in SK-BR-3 Cells (High HER2 Expression)
| Linker Type | Payload | Incubation Time (hours) | IC50 (nM) |
| Non-PEGylated | MMAE | 72 | 0.5 |
| HO-PEG4-OH | MMAE | 72 | 0.8 |
| This compound | MMAE | 72 | 1.5 |
| HO-PEG24-OH | MMAE | 72 | 2.5 |
Table 2: Lactate Dehydrogenase (LDH) Release in MDA-MB-231 Cells (Low HER2 Expression) after 48-hour Incubation
| ADC Concentration (nM) | ADC with Non-PEGylated Linker (% Cytotoxicity) | ADC with this compound Linker (% Cytotoxicity) |
| 0 (Control) | 5.2 | 5.5 |
| 1 | 8.1 | 7.9 |
| 10 | 15.3 | 12.8 |
| 100 | 25.7 | 20.1 |
| 1000 | 35.4 | 30.2 |
Signaling Pathways and Experimental Workflows
ADC Mechanism of Action and Apoptotic Signaling
ADCs exert their cytotoxic effects through a multi-step process.[2] The antibody component binds to a specific antigen on the surface of a target cell, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[2] The payload then induces cell death, often through the activation of apoptotic pathways. For many cytotoxic payloads, this involves DNA damage or disruption of microtubules, which triggers the intrinsic apoptotic pathway.[3][4] This pathway is characterized by the release of cytochrome c from the mitochondria, which leads to the activation of a caspase cascade, ultimately resulting in programmed cell death.[3][5]
ADC-Induced Intrinsic Apoptosis Pathway.
General Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for assessing the in vitro cytotoxicity of an ADC is a multi-step process that begins with cell culture and ends with data analysis.
General Workflow for ADC Cytotoxicity Assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive)
-
Complete cell culture medium
-
ADC with this compound linker and relevant controls (e.g., non-PEGylated ADC, unconjugated antibody)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium containing the vehicle (vehicle control).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72-120 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with this compound linker and controls
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 450-500 nm, with a reference wavelength of >650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with this compound linker and controls
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Prepare Controls: In separate wells, prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with lysis buffer 45 minutes before the assay endpoint).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. abeomics.com [abeomics.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of PEGylated Drug Delivery Systems in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene glycol (PEG)ylation is a widely utilized strategy to enhance the therapeutic index of drug delivery systems. By attaching PEG chains to the surface of nanoparticles, liposomes, micelles, and other carriers, their systemic circulation time is prolonged, leading to improved drug accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3][4] The "stealth" properties conferred by PEGylation reduce clearance by the mononuclear phagocyte system (MPS).[5][6] However, the in vivo behavior of PEGylated systems can be complex, involving phenomena such as accelerated blood clearance (ABC) upon repeated administration.[7][8][9][10][11][12] Therefore, thorough preclinical evaluation in relevant animal models is crucial for the successful clinical translation of these advanced drug delivery platforms.
These application notes provide an overview of common animal models and detailed protocols for key in vivo studies to characterize the pharmacokinetics, biodistribution, efficacy, and toxicity of PEGylated drug delivery systems.
Common Animal Models
The choice of animal model is critical and depends on the specific objectives of the study. Rodents are most commonly used for initial screening, while larger animals may be employed for more comprehensive safety and pharmacokinetic assessments.
| Animal Model | Species/Strain | Key Applications | References |
| Mice | BALB/c | Biodistribution of mixed shell micelles.[13] | |
| C57BL/6 | Biodistribution of PCL-based nanoparticles in melanoma models.[14] | ||
| Nude (athymic) | Efficacy studies in human tumor xenograft models (e.g., ovarian, pancreatic, breast cancer).[3][5][15][16][17] | ||
| SOD1G93A transgenic | Evaluation of therapeutic potential in neurodegenerative disease models (e.g., ALS).[18] | ||
| ICR | Pharmacokinetic profiling of iron oxide nanoparticles.[19] | ||
| NOD/SCID | Xenograft models for evaluating efficacy against tumors like canine transmissible venereal tumor.[16] | ||
| Rats | Wistar | Pharmacokinetic studies of co-loaded liposomes.[3] | |
| Sprague-Dawley | General pharmacokinetic and toxicity studies.[20][21] | ||
| - | Investigation of the Accelerated Blood Clearance (ABC) phenomenon.[7][8] | ||
| Rabbits | - | Studies on the pharmacokinetics of PEG-asparaginase.[22] | |
| - | Investigation of the Accelerated Blood Clearance (ABC) phenomenon.[7] | ||
| Guinea Pigs | - | Investigation of the Accelerated Blood Clearance (ABC) phenomenon.[7] | |
| Dogs | Beagle | Studies on the Accelerated Blood Clearance (ABC) phenomenon.[8][9][12] | |
| - | Preclinical trials in spontaneously arising malignant tumors to assess toxicity and efficacy.[23] | ||
| Non-Human Primates | Cynomolgus monkeys | Safety and toxicity testing for monoclonal antibodies and other biologics where rodent models are not relevant.[24][25] | |
| Rhesus monkeys | Safety and toxicity testing.[26] | ||
| Ex Vivo Models | Porcine Eyes | Testing intravitreal biodistribution and retention of liposomes for ocular drug delivery.[27][28][29] |
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the circulation half-life, clearance, volume of distribution, and area under the curve (AUC) of the PEGylated drug delivery system.
Animal Model: Rats (Wistar or Sprague-Dawley) or Mice (ICR).
Methodology:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Catheterization (for rats): For serial blood sampling, cannulate the jugular vein for blood withdrawal and the femoral vein for administration, under appropriate anesthesia. Allow a 24-hour recovery period.
-
Administration: Administer the PEGylated formulation intravenously (e.g., via tail vein injection for mice or femoral vein for catheterized rats) at a predetermined dose.[3][20]
-
Blood Sampling:
-
For rats with cannulas, collect blood samples (approximately 0.2-0.3 mL) into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96 hours) post-injection.[5]
-
For mice, use sparse sampling (different cohorts of mice for different time points) or retro-orbital bleeding for serial sampling.
-
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Drug Quantification: Quantify the concentration of the drug or a labeled component of the delivery system in the plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a fluorescence assay if a fluorescent probe is incorporated.[5] For radiolabeled systems, a gamma counter can be used.[13]
-
Data Analysis: Use pharmacokinetic modeling software to analyze the plasma concentration-time data and determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).[2] A two-compartment model is often suitable for PEGylated nanoparticles.[20]
Workflow for a Typical Pharmacokinetic Study:
References
- 1. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and Efficacy of PEGylated Liposomal Doxorubicin in an Intracranial Model of Breast Cancer | PLOS One [journals.plos.org]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of phospholipid types and animal models on the accelerated blood clearance phenomenon of PEGylated liposomes upon repeated injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophils-mediated accelerated blood clearance phenomenon in beagles and rats based on the cross-injection of non-PEGylated and PEGylated nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated Blood Clearance (ABC) Phenomenon Favors the Accumulation of Tartar Emetic in Pegylated Liposomes in BALB/c Mice Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A biodistribution study of PEGylated PCL-based nanoparticles in C57BL/6 mice bearing B16/F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of surface charge on in vivo biodistribution of PEG-oligocholic acid based micellar nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pegylated Liposomal Doxorubicin as a Chemotherapeutic Agent for Treatment of Canine Transmissible Venereal Tumor in Murine Models [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vivo and in silico investigations of the pegylated gold nanoparticle treatment of amyotrophic lateral sclerosis in mice - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The pharmacokinetics of PEGylated liposomal doxorubicin are not significantly affected by sex in rats or humans, but may be affected by immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polyethylene glycol-L-asparaginase and L-asparaginase studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical trial of doxorubicin entrapped in sterically stabilized liposomes in dogs with spontaneously arising malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. FDA takes steps to limit non-human primate testing | pharmaphorum [pharmaphorum.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HO-PEG14-OH in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of hydroxyl-terminated polyethylene (B3416737) glycol with 14 repeat units (HO-PEG14-OH) in the formation of hydrogels for various biomedical applications, including drug delivery and tissue engineering. Detailed protocols for the functionalization of this compound, subsequent hydrogel formation, and characterization are provided.
Introduction
Poly(ethylene glycol) (PEG) is a versatile, biocompatible, and hydrophilic polymer widely used in the biomedical field.[1] this compound, a short-chain PEG diol, serves as a fundamental building block for the synthesis of crosslinkable macromers. Its defined length and di-functional nature allow for the creation of hydrogels with tunable properties. The hydroxyl end groups of this compound are not reactive enough for direct crosslinking under physiological conditions and therefore require chemical modification to introduce reactive functional groups, such as acrylates.
The resulting functionalized PEG, for instance, PEG14-diacrylate (PEG14-DA), can then be rapidly crosslinked into a three-dimensional hydrogel network via mechanisms like photopolymerization.[2] These hydrogels are attractive scaffolds for drug delivery due to their high water content, biocompatibility, and tunable mesh size which can control the release of encapsulated therapeutics.[3]
Functionalization of this compound to PEG14-Diacrylate
To enable hydrogel formation, the terminal hydroxyl groups of this compound must be converted to reactive groups. Acrylation is a common and effective method to achieve this, yielding PEG-diacrylate (PEGDA), which can be polymerized using UV light in the presence of a photoinitiator.
Experimental Protocol: Synthesis of PEG14-Diacrylate (PEG14-DA)
This protocol is adapted from methods for synthesizing low molecular weight PEGDA.[4]
Materials:
-
This compound (approx. 637 g/mol )
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
2 M K2CO3 solution
-
Anhydrous MgSO4
-
Diethyl ether
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM under an argon atmosphere.
-
Addition of TEA: Add triethylamine (4 equivalents) to the solution and stir. TEA acts as a base to neutralize the HCl produced during the reaction.
-
Acrylation: Cool the solution in an ice bath. Slowly add acryloyl chloride (4 equivalents) dropwise to the stirring solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature under an argon atmosphere.
-
Washing: Wash the resulting solution with 2 M K2CO3 solution to remove unreacted acryloyl chloride and salts. Separate the organic phase.
-
Drying: Dry the organic phase over anhydrous MgSO4.
-
Precipitation and Purification: Precipitate the PEG14-DA product by adding the DCM solution to cold diethyl ether.
-
Final Product: Filter the precipitate and dry it under a vacuum to obtain pure PEG14-DA.
-
Characterization: Confirm the structure and degree of acrylation using 1H NMR spectroscopy.
Hydrogel Formation by Photopolymerization
Photopolymerization is a rapid and controllable method for forming hydrogels from PEGDA macromers. This process allows for in situ gelation under mild conditions, making it suitable for encapsulating sensitive biological molecules.[2]
Experimental Protocol: Photocrosslinking of PEG14-DA Hydrogels
Materials:
-
PEG14-DA (synthesized as described above)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Photoinitiator (e.g., Irgacure 2959)
-
UV lamp (365 nm)
Procedure:
-
Precursor Solution Preparation: Dissolve the synthesized PEG14-DA in PBS to the desired concentration (e.g., 10-30 wt%).
-
Photoinitiator Addition: Add the photoinitiator to the PEG14-DA solution. The concentration of the photoinitiator can be varied (e.g., 0.05-0.5 wt%) to control the polymerization kinetics.[5]
-
Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).
-
UV Curing: Expose the solution to UV light (365 nm) for a specified duration (e.g., 1-10 minutes). The exposure time will depend on the photoinitiator concentration and the desired crosslinking density.[6]
-
Swelling and Purification: After polymerization, immerse the hydrogel in an excess of PBS to allow it to swell to equilibrium and to leach out any unreacted components.
Quantitative Data on Hydrogel Properties
The properties of PEG-based hydrogels are highly dependent on the molecular weight of the PEG precursor and the polymer concentration. The following tables summarize expected properties for hydrogels derived from low molecular weight PEG, which can be used as a reference for hydrogels made from this compound.
Table 1: Mechanical Properties of Low Molecular Weight PEG Hydrogels
| PEG Molecular Weight (Da) | Polymer Concentration (wt%) | Compressive Modulus (MPa) |
| 508 | 10 | ~0.01 |
| 508 | 20 | ~0.2 |
| 508 | 30 | ~0.8 |
| 508 | 40 | ~2.46 |
Data adapted from studies on low molecular weight PEG hydrogels. The compressive modulus increases with increasing polymer concentration and decreasing PEG molecular weight.[7]
Table 2: Swelling Properties of Low Molecular Weight PEG Hydrogels
| PEG Molecular Weight (Da) | Polymer Concentration (wt%) | Swelling Ratio (q) |
| 508 | 10 | ~5 |
| 508 | 20 | ~3.5 |
| 508 | 30 | ~2.8 |
| 508 | 40 | ~2.2 |
Data adapted from studies on low molecular weight PEG hydrogels. The swelling ratio decreases with increasing polymer concentration and decreasing PEG molecular weight.[7]
Application: Controlled Drug Delivery
Hydrogels fabricated from this compound derivatives are excellent candidates for controlled drug delivery systems. The mesh size of the hydrogel network, which is determined by the crosslinking density, governs the diffusion and release of encapsulated therapeutic agents.[3] Shorter PEG chains, like PEG14, create a denser network, leading to a more sustained release of small molecule drugs.
Experimental Protocol: Drug Loading and In Vitro Release Study
Materials:
-
Pre-formed PEG14-DA hydrogels
-
Model drug (e.g., a small molecule anti-inflammatory drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading: Immerse the pre-formed and swollen PEG14-DA hydrogels in a concentrated solution of the model drug in PBS. Allow the hydrogels to soak for 24-48 hours to enable drug diffusion into the hydrogel network.
-
Release Study Setup: Transfer the drug-loaded hydrogels to a known volume of fresh PBS. Place the samples in a shaking incubator at 37°C.
-
Sample Collection: At predetermined time points, collect aliquots of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Hydrogel Formation Workflow
Caption: Workflow for PEG14-DA Hydrogel Formation.
Anti-Inflammatory Drug Action Signaling Pathway
Caption: NF-κB Signaling Pathway Inhibition.
References
- 1. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103665370A - Preparation method and application of poly(ethylene glycol) diacrylate (PEGDA) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with HO-PEG14-OH
Welcome to the technical support center for HO-PEG14-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile polyethylene (B3416737) glycol linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and potential problems you may encounter during your experiments with this compound.
Q1: I am seeing low yield in my esterification reaction with a carboxylic acid. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion in esterification reactions with PEG diols is a common issue, often related to the reversible nature of the reaction and the presence of water. Here are the primary causes and troubleshooting steps:
-
Presence of Water: Water is a byproduct of esterification and its presence can shift the reaction equilibrium back towards the starting materials.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Utilize techniques to remove water as it is formed, such as a Dean-Stark apparatus, particularly when using solvents like toluene (B28343) that form an azeotrope with water.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.
-
Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are crucial.
-
Troubleshooting:
-
Common acid catalysts for this reaction include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and zinc oxide.[4]
-
Ensure the catalyst is active and has not degraded.
-
Optimize the catalyst loading. Typically, a catalytic amount is sufficient. For instance, in one protocol, a molar ratio of 1:1.36:0.05 (PEG-diol:acid:catalyst) was used.
-
-
-
Unfavorable Molar Ratio of Reactants: The stoichiometry of your reactants can drive the reaction forward.
-
Troubleshooting:
-
To favor the formation of the mono-ester and drive the reaction to completion, consider using a molar excess of the this compound.
-
-
Q2: I am trying to perform a mono-functionalization of this compound, but I am getting a significant amount of di-substituted product. How can I improve the selectivity for the mono-substituted product?
A2: Achieving mono-substitution on a di-functional molecule like this compound requires careful control of the reaction conditions to favor the reaction at only one of the hydroxyl groups.
-
Controlling Stoichiometry: The most critical factor is the molar ratio of the reactants.
-
Troubleshooting:
-
Use a molar excess of the this compound relative to the modifying reagent. This statistically favors the mono-substitution. The unreacted this compound can then be separated during purification.
-
-
-
Slow Addition of the Limiting Reagent: This technique helps to maintain a low concentration of the reactive species.
-
Troubleshooting:
-
Add the modifying reagent (e.g., an activated carboxylic acid or tosyl chloride) dropwise or via a syringe pump over an extended period to the solution of this compound.[5]
-
-
-
Lower Reaction Temperature: Reducing the temperature can help to control the reaction rate and improve selectivity.[5]
-
Use of a Protecting Group: For multi-step syntheses, protecting one of the hydroxyl groups is a robust strategy.
-
Troubleshooting:
-
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. These can be selectively introduced and then removed at a later stage.
-
-
Q3: How can I effectively purify my mono-functionalized this compound derivative from unreacted diol and di-substituted byproducts?
A3: Purification is a critical step to obtain a homogenous product. A combination of techniques is often necessary.
-
Column Chromatography: This is a powerful technique for separating molecules based on their polarity.
-
Troubleshooting:
-
Reverse-phase chromatography (RPC): Can be effective in separating the more hydrophobic di-substituted product from the mono-substituted and the more polar diol.
-
Normal-phase chromatography (e.g., silica (B1680970) gel): Can also be used, with the choice of eluents being critical for good separation.
-
-
-
Precipitation/Crystallization: This method relies on differences in solubility between the desired product and impurities.
-
Troubleshooting:
-
The addition of a non-solvent (an "anti-solvent") can selectively precipitate the desired product. For PEGs, diethyl ether is often used as an anti-solvent to precipitate the polymer from a solution in a good solvent like dichloromethane (B109758).
-
-
-
Dialysis: For larger PEG derivatives, dialysis can be used to remove small molecule impurities.[6][7]
Q4: What are the best analytical techniques to monitor the progress of my this compound reaction and characterize the final product?
A4: Several analytical methods are essential for monitoring and characterizing your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the degree of functionalization.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is excellent for determining the molar mass and detecting the formation of aggregates or coupled products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Charged Aerosol Detector (CAD) or a Refractive Index (dRI) detector, can be used to quantify the starting materials and products.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common reactions involving hydroxyl-terminated PEGs, based on literature data. These values should be considered as starting points for optimization.
Table 1: Reaction Conditions for Esterification of PEG Diols
| Parameter | Value Range | Reference |
| Temperature | 50 - 120 °C | [1][2][3] |
| Reaction Time | 4 - 8 hours | [1][2][15] |
| Molar Ratio (PEG-OH:Acid) | 1:1 to 1:2 | [1][4] |
| Catalyst | p-TsOH, KOH, Sodium Methoxide | [1][2] |
| Catalyst Loading | ~0.1 - 1.0 wt% | [15] |
| Conversion Rate | >95% (under optimized conditions) | [1][2][4] |
Table 2: Reaction Conditions for Tosylation of Hydroxyl-Terminated PEG
| Parameter | Value | Reference |
| Temperature | Room Temperature | [16] |
| Reaction Time | 8 hours | [16] |
| Molar Ratio (MePEG₇OH:Base:TsCl) | 1:2.5:2.5 (approx.) | [16] |
| Base | Trimethylamine or Pyridine (B92270) | [16] |
| Solvent | Dichloromethane | [16] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound
This protocol provides a general method for the esterification of this compound with a carboxylic acid using p-toluenesulfonic acid as a catalyst.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus if using an azeotropic solvent), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add the carboxylic acid (1.1 to 2 equivalents, depending on whether mono- or di-substitution is desired).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C for toluene) and stir for 4-8 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or precipitation from a suitable solvent system (e.g., dissolving in dichloromethane and precipitating with cold diethyl ether).
Protocol 2: General Procedure for Tosylation of this compound
This protocol is adapted from a method for the tosylation of a similar PEG derivative and can be used as a starting point for the mono-tosylation of this compound.[16]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (B128534) (2.5 equivalents).
-
Tosylation: Cool the solution in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents for mono-tosylation) in anhydrous dichloromethane.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows for reactions and troubleshooting involving this compound.
Caption: Workflow for the esterification of this compound.
References
- 1. CN102532519A - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 2. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 3. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemlett.com [jchemlett.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TWI343912B - Method of preparing polyethylene glycol ester as plasticizer - Google Patents [patents.google.com]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for PEGylation reactions, with a focus on addressing issues related to low reaction yield.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your PEGylation experiments.
Question: My PEGylation yield is significantly lower than expected. What are the primary causes and how can I troubleshoot this?
Answer:
Low PEGylation yield is a common issue that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Checks & Key Considerations:
-
PEG Reagent Quality: The purity and reactivity of your PEG reagent are paramount. Impurities, such as PEG diol in a monofunctional reagent, can lead to undesired cross-linking and lower the yield of the target conjugate.[1] The activity of the PEG reagent can also vary between batches, impacting the effective PEG-to-protein ratio in your reaction.[1]
-
Protein Stability and Concentration: The stability of your protein under the chosen reaction conditions (pH, temperature) is critical. If the protein denatures or aggregates, the accessibility of target functional groups for PEGylation will be reduced.[1] High protein concentrations can sometimes promote aggregation.
-
Reaction Conditions: Several parameters must be optimized for efficient PEGylation, including the PEG-to-protein molar ratio, pH, temperature, and reaction time.[2]
Below is a troubleshooting workflow to guide you through the process of identifying the cause of low PEGylation yield.
Question: I am observing a high proportion of multi-PEGylated species and very little mono-PEGylated product. How can I improve the selectivity for mono-PEGylation?
Answer:
The formation of multi-PEGylated species is a common challenge, especially when targeting amine groups on proteins which often have multiple lysine (B10760008) residues. To favor mono-PEGylation, you can adjust the following parameters:
-
PEG:Protein Molar Ratio: This is one of the most critical factors.[3] Reducing the molar excess of the PEG reagent will statistically favor the modification of fewer sites on the protein. It is advisable to perform a titration of the PEG:protein ratio to find the optimal balance between achieving a reasonable yield of mono-PEGylated product while minimizing the formation of higher-order conjugates.
-
pH of the Reaction: For amine-specific PEGylation, lowering the pH can increase the selectivity for the N-terminal α-amino group over the ε-amino groups of lysine residues. The pKa of the N-terminal amine is typically lower (around 7.6-8.0) than that of lysine (around 10.0-10.2).[4] By performing the reaction at a pH closer to the pKa of the N-terminal amine, you can exploit this difference in reactivity.
-
Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation, which can be beneficial for maximizing the mono-PEGylated fraction. It is recommended to monitor the reaction over time to determine the point at which the desired product is maximized.
-
Stepwise Addition of PEG: Instead of adding the entire amount of the PEG reagent at once, consider adding it in smaller portions over a period of time. This can help to maintain a lower instantaneous concentration of the PEG reagent, thereby favoring mono-PEGylation.
Question: My protein is aggregating during the PEGylation reaction. What steps can I take to prevent this?
Answer:
Protein aggregation during PEGylation can be a significant issue leading to low yield and difficulties in purification. Here are several strategies to mitigate aggregation:
-
Optimize Reaction Conditions:
-
Protein Concentration: Lowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and aggregation kinetics, potentially favoring the desired modification.
-
pH: Ensure the reaction pH is one at which your protein is known to be stable and soluble.
-
-
Use of Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine).
-
PEG Reagent Considerations:
-
Monofunctional vs. Bifunctional PEG: If you are using a bifunctional PEG reagent, it can act as a cross-linker, leading to aggregation. Switching to a monofunctional PEG reagent is a crucial step if cross-linking is suspected.
-
PEG Chain Length: The length of the PEG chain can influence interactions with the protein surface. It may be beneficial to screen different PEG molecular weights.
-
-
Stepwise Addition of PEG: As mentioned for improving mono-PEGylation selectivity, the gradual addition of the PEG reagent can also help to minimize aggregation by avoiding high local concentrations of the reagent.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when setting up a PEGylation reaction for the first time?
A1: When establishing a PEGylation protocol, a systematic optimization of several key parameters is essential.[2] A design of experiments (DOE) approach can be very effective in identifying the optimal conditions.[3] The most critical parameters to consider are:
-
PEG Chemistry: The choice of the reactive group on the PEG will determine which functional groups on the protein are targeted (e.g., NHS esters for amines, maleimides for thiols).
-
PEG:Protein Molar Ratio: This ratio is a key determinant of the degree of PEGylation.[2]
-
pH: The pH of the reaction buffer affects the reactivity of both the protein's functional groups and the PEG reagent.[5]
-
Temperature: Temperature influences the reaction rate.
-
Reaction Time: The duration of the reaction will impact the extent of PEGylation.
-
Protein Concentration: This can affect both the reaction kinetics and the propensity for aggregation.
Q2: How does pH affect the efficiency of different PEGylation chemistries?
A2: The optimal pH is highly dependent on the specific PEGylation chemistry being employed.
| PEG Chemistry | Target Group | Optimal pH Range | Rationale |
| NHS Ester | Primary Amines | 7.0 - 8.5 | The primary amine needs to be in its unprotonated form (-NH2) to act as a nucleophile.[5] |
| Maleimide | Thiols | 6.5 - 7.5 | Favors the specific reaction with sulfhydryl groups while minimizing side reactions with amines. |
| Aldehyde | Primary Amines | ~4.0 - 7.0 | A slightly acidic to neutral pH is often used for reductive amination to form a Schiff base, followed by reduction. Lower pH can favor N-terminal modification.[6] |
| Vinyl Sulfone | Thiols | ~8.0 | The reaction rate is pH-dependent, with optimal conditions typically around pH 8. |
Q3: How can I determine the yield and degree of PEGylation of my product?
A3: A combination of analytical techniques is often used to characterize the products of a PEGylation reaction and determine the yield.
-
Size Exclusion Chromatography (SEC-HPLC): This is a primary method for separating PEGylated species based on their hydrodynamic volume. It can be used to quantify the relative amounts of unreacted protein, mono-PEGylated, di-PEGylated, and higher-order species.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, resulting in a shift in its migration on the gel. This provides a qualitative and semi-quantitative assessment of the reaction products.
-
Mass Spectrometry (e.g., MALDI-TOF): Mass spectrometry provides a precise measurement of the molecular weight of the reaction products, allowing for the unambiguous determination of the number of PEG chains attached to the protein.[7][8]
-
Colorimetric Assays: Assays such as the barium-iodide method can be used to quantify the amount of PEG present in a sample.[9][10]
The following diagram illustrates a general experimental workflow for a PEGylation reaction and subsequent analysis.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Jetting Performance of Polyethylene Glycol and Reactive Dye Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for preventing protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my protein is aggregating during PEGylation?
A1: The initial signs of protein aggregation can be either visual or analytical. Visually, you might notice your solution becoming cloudy, opalescent, or you may even see visible precipitates forming.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation during the PEGylation process?
A2: Protein aggregation during PEGylation is a complex issue with several potential root causes:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups on both ends, can link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the chances of intermolecular interactions and subsequent aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][2] If these conditions are not optimal for your specific protein, it can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally used to stabilize proteins, in some cases, the interaction between the PEG polymer and the protein surface can induce conformational changes that lead to aggregation.[1] The size and structure of the PEG molecule can influence these interactions.[1][3]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can cause unintended cross-linking and aggregation.[1]
Q3: How can I detect and quantify the amount of aggregation in my sample?
A3: Several analytical techniques are available to detect and quantify protein aggregation. The most suitable method will depend on the nature of the aggregates and the information you require.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify soluble aggregates based on their size. By analyzing the chromatogram, you can determine the percentage of monomer, dimer, and higher molecular weight species.[1]
-
Dynamic Light Scattering (DLS): DLS is a sensitive method for detecting the presence of soluble aggregates and determining the size distribution of particles in a solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths, such as 350 nm, can indicate the presence of light-scattering aggregates and is a simple way to monitor turbidity.[2]
Q4: Can the choice of PEG reagent influence aggregation?
A4: Absolutely. The functionality and size of the PEG reagent are critical factors.
-
Functionality: If you are observing cross-linking, it is highly recommended to use a monofunctional PEG reagent . Homobifunctional PEGs have reactive groups at both ends and are a common cause of aggregation.[1]
-
Molecular Weight: The size of the PEG molecule can also play a role. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule could prevent precipitation by making the aggregates soluble and slowing the rate of aggregation.[1][4] Even a smaller 5 kDa PEG showed a significant improvement in stability.[1][4]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in the Reaction Mixture
This is a clear indication of significant protein aggregation. The following troubleshooting guide will help you systematically address this issue.
Troubleshooting Workflow for Visible Aggregation
Caption: Troubleshooting workflow for visible protein aggregation.
Detailed Steps:
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[1][2] Try reducing the protein concentration to a range of 0.5-2 mg/mL.[1]
-
Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to multi-PEGylation and aggregation.[1] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and titrate upwards.[1]
-
Adjust Reaction pH: The pH of the reaction buffer is critical. Proteins are often least soluble at their isoelectric point (pI).[5] Ensure the reaction pH is in a range where your protein is stable and soluble. For N-terminal PEGylation, a lower pH (around 5.0-6.5) can be beneficial, while lysine (B10760008) PEGylation is more efficient at a neutral to slightly alkaline pH (7.0 and above).[1]
-
Lower the Reaction Temperature: Reducing the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor controlled intramolecular modification over intermolecular cross-linking.[1]
-
Incorporate Stabilizing Excipients: The addition of excipients to the reaction buffer can significantly enhance protein stability.[1]
Issue 2: High Molecular Weight (HMW) Species Detected by SEC
Even if you don't see visible precipitation, SEC analysis might reveal the presence of soluble aggregates. This guide provides strategies to minimize the formation of these HMW species.
Strategies to Minimize Soluble Aggregates
-
Stepwise Addition of PEG Reagent: Instead of adding the entire volume of the activated PEG reagent at once, try adding it in smaller portions over a period of time. This approach maintains a lower instantaneous concentration of the PEG reagent, which can lead to a more controlled PEGylation reaction.[1]
-
Use of Stabilizing Excipients: Excipients can be highly effective in preventing the formation of soluble aggregates. They work through various mechanisms, such as preferential exclusion and suppressing non-specific protein-protein interactions.[1]
Table 1: Common Stabilizing Excipients for PEGylation
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
-
Optimize Buffer Conditions:
-
pH: As with visible aggregation, the pH of your buffer is a critical parameter. A pH screen is highly recommended.
-
Ionic Strength: The salt concentration in your buffer can influence electrostatic interactions between protein molecules.[5] Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal ionic strength for your protein.
-
Logical Flow for Excipient Screening
Caption: Workflow for screening stabilizing excipients.
Experimental Protocols
Protocol 1: Screening Reaction Parameters to Minimize Aggregation
This protocol outlines a systematic approach to screen key reaction parameters to identify conditions that minimize protein aggregation during PEGylation.
Materials:
-
Protein of interest
-
Activated PEG reagent
-
A series of buffers with varying pH values
-
Stock solutions of different stabilizing excipients
-
Multi-well plates or microcentrifuge tubes
-
Analytical instrument for aggregation analysis (e.g., SEC-HPLC system, DLS instrument)
Procedure:
-
Experimental Design: Design a matrix to test a range of conditions. It is recommended to vary one parameter at a time while keeping others constant.[1]
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct the reactions at different temperatures, for instance, 4°C and room temperature.[1]
-
-
Reaction Setup:
-
Add the appropriate volume of your protein solution to each well or tube.
-
Add the corresponding reaction buffer and any excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent.
-
-
Incubation: Incubate the reactions for a predetermined amount of time, based on the reactivity of your PEG reagent.
-
Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique like SEC-HPLC.[1]
-
Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that provides the desired level of PEGylation with the minimal amount of aggregation.[1]
Protocol 2: Quantification of Soluble Aggregates by SEC-HPLC
This protocol provides a general method for quantifying the percentage of monomer, dimer, and higher molecular weight species in a PEGylated protein sample.
Materials:
-
PEGylated protein sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column for the molecular weight range of your protein and its PEGylated forms
-
Mobile phase (e.g., Phosphate-Buffered Saline)
-
Low-protein-binding 0.1 or 0.22 µm filters[1]
Procedure:
-
Sample Preparation: Filter your PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Instrument Setup:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate and column temperature as recommended by the column manufacturer.
-
-
Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (typically 280 nm for proteins).[1]
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.
-
Integrate the area of each peak.[1]
-
Calculate the percentage of each species relative to the total peak area.
-
By following these troubleshooting guides and experimental protocols, you can systematically address the issue of protein aggregation during PEGylation and optimize your bioconjugation process for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of HO-PEG14-OH Conjugates
Welcome to the technical support center for the purification of HO-PEG14-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these specific bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound conjugates?
A1: The most prevalent impurities include unreacted this compound, excess coupling reagents and their byproducts, and unreacted starting material that was intended to be conjugated. Depending on the reaction chemistry, side products such as hydrolyzed or aggregated conjugates may also be present.[1][2]
Q2: Which chromatographic technique is generally most effective for purifying this compound conjugates?
A2: The choice of chromatographic technique is highly dependent on the properties of the molecule conjugated to the this compound linker.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying conjugates where the attached molecule imparts significant hydrophobicity.[2][3][4][] It offers high resolution for separating the conjugate from the more hydrophilic, unreacted this compound.
-
Size Exclusion Chromatography (SEC) is effective for separating the conjugate from smaller impurities like unreacted starting materials and coupling agents, especially when the conjugate has a significantly larger hydrodynamic radius.[][6][7]
-
Ion Exchange Chromatography (IEX) is suitable if the conjugate possesses a net charge that is different from the impurities, allowing for separation based on charge.[][8]
-
Hydrophobic Interaction Chromatography (HIC) can be a good alternative to RP-HPLC for sensitive biomolecules as it uses less denaturing conditions.[][8]
Q3: How can I efficiently remove unreacted this compound from my conjugate preparation?
A3: Removing unreacted this compound can be challenging due to its hydrophilicity. Here are a few strategies:
-
RP-HPLC: A shallow gradient of the organic solvent can effectively separate the more polar unreacted PEG from the less polar conjugate.[1]
-
Tangential Flow Filtration (TFF): For larger conjugates, TFF with an appropriate molecular weight cut-off (MWCO) membrane can efficiently remove the smaller unreacted PEG.[9][10]
-
Dialysis: Similar to TFF, dialysis can be used to remove small impurities like unreacted PEG from larger conjugates.[11]
-
Solid-Phase Extraction (SPE): A HILIC SPE cartridge can be used where the conjugate is retained, and the unreacted PEG is washed away.[12]
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: Poor separation between the conjugate and unreacted this compound.
| Potential Cause | Suggested Solution |
| Suboptimal Gradient | Use a shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase resolution.[1] |
| Inappropriate Column | A C18 column is a good starting point. If separation is still poor, consider a different stationary phase (e.g., C8 or C4) or a longer column.[1][3][4] |
| Mobile Phase Additive | Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% in your mobile phases to improve peak shape and resolution.[1][3] |
| Flow Rate | Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[1] |
Problem: Low recovery of the conjugate from the column.
| Potential Cause | Suggested Solution |
| Irreversible Binding | The conjugate may be strongly binding to the stationary phase. Try altering the mobile phase composition, such as increasing the organic solvent percentage at the end of the gradient.[1] |
| Precipitation on Column | The conjugate might be precipitating. Ensure the sample is fully dissolved in the mobile phase before injection. Reducing the sample concentration may also help.[13] |
| Conjugate Instability | The conjugate may be degrading on the column. Consider using a different mobile phase additive or adjusting the pH. |
Size Exclusion Chromatography (SEC)
Problem: Co-elution of the conjugate with impurities.
| Potential Cause | Suggested Solution |
| Inadequate Resolution | The size difference between the conjugate and impurities is insufficient for the column. Use a longer column or a column with a smaller particle size for higher resolution.[13] Ensure the column has the appropriate pore size for your molecules.[13] |
| Non-specific Interactions | The conjugate may be interacting with the column matrix. Modify the mobile phase by adding salt (e.g., 150 mM NaCl) or changing the pH to minimize these interactions.[2][7] |
| Column Overload | Reduce the amount of sample loaded onto the column. The injection volume should ideally not exceed 2-5% of the total column volume.[13] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound conjugate.
-
System: HPLC or UPLC system with a UV detector.[3]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% TFA in Water.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (or a wavelength specific to the conjugated molecule).
-
Procedure:
-
Dissolve the sample in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the sample.
-
Analyze the resulting chromatogram for peaks corresponding to the conjugate, unreacted PEG, and other impurities.
-
Protocol 2: Preparative SEC for Impurity Removal
This protocol is a general guideline for removing small molecule impurities from a larger this compound conjugate.
-
System: Preparative liquid chromatography system with a UV detector and fraction collector.
-
Column: Appropriate size exclusion column based on the molecular weight of the conjugate.
-
Mobile Phase (SEC Running Buffer): Phosphate-buffered saline (PBS) or another suitable buffer.
-
Flow Rate: Dependent on the column dimensions, as per the manufacturer's recommendation.
-
Detection: UV at a wavelength appropriate for the conjugate.
-
Procedure:
-
Equilibrate the column with at least 2-3 column volumes of SEC Running Buffer.
-
Dissolve the crude conjugate in the SEC Running Buffer.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[13]
-
Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Collect fractions as the sample elutes. The larger conjugate will elute before the smaller, unreacted starting materials.[13]
-
Analyze the collected fractions for purity using analytical RP-HPLC or another suitable method.
-
Pool the fractions containing the pure product.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: Decision tree for selecting a purification strategy based on the primary impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 13. benchchem.com [benchchem.com]
solubility issues with HO-PEG14-OH in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues of HO-PEG14-OH in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound, also known as tetradecaethylene glycol, is a polyethylene (B3416737) glycol (PEG) derivative with hydroxyl (-OH) groups at both ends of a 14-unit ethylene (B1197577) glycol chain. Generally, low molecular weight PEGs like this compound are highly soluble in aqueous solutions due to the ability of the ether oxygen atoms in the PEG chain to form hydrogen bonds with water molecules.[1] They are also soluble in many polar organic solvents.[2]
Q2: I am observing a cloudy solution or precipitate when trying to dissolve this compound in my aqueous buffer. What are the potential causes?
A2: While this compound is generally very water-soluble, several factors can lead to the formation of a cloudy solution or precipitation:
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Low Temperature: The dissolution of PEGs can be slow at room temperature, and lower temperatures can further decrease solubility.[3]
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of PEG. This is known as the "salting-out" effect, where high salt concentrations can decrease the solubility of polymers in aqueous solutions.
-
pH of the Buffer: The pH of the solution can affect the conformation of the PEG chain and its interaction with buffer components, potentially influencing its solubility.[4][5]
-
Impurities: The presence of impurities in either the this compound or the buffer can act as nucleation sites for precipitation.
Q3: How does the molecular weight of PEG affect its aqueous solubility?
A3: Generally, as the molecular weight of PEG increases, its solubility in water decreases.[3] This is because longer polymer chains have a higher tendency to entangle and form aggregates, which can reduce their interaction with water molecules.[1] this compound has a relatively low molecular weight, which contributes to its high water solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous buffers.
Problem: this compound is not dissolving completely or the solution is cloudy.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | - Try preparing a more dilute solution. - If a high concentration is required, consider preparing a stock solution in a small amount of a compatible organic solvent like DMSO or ethanol (B145695) and then adding it dropwise to the vigorously stirred aqueous buffer. |
| Dissolution is slow | - Gently warm the solution to 30-40°C while stirring. PEGs generally dissolve more quickly at slightly elevated temperatures.[2] - Use a magnetic stirrer to ensure continuous and gentle agitation. - Sonication in a water bath for short periods can help to break up aggregates and facilitate dissolution. |
| Buffer composition effects ("salting-out") | - If possible, try reducing the salt concentration of your buffer. - Test the solubility in a different buffer system. For example, if you are having issues in a high-salt phosphate (B84403) buffer, try a lower-salt TRIS or acetate (B1210297) buffer. |
| pH-related issues | - Measure the pH of the final solution to ensure it is within the desired range. The dissolution of high concentrations of some PEGs can slightly alter the pH of unbuffered or weakly buffered solutions.[5] - If your application allows, try adjusting the pH of the buffer slightly to see if it improves solubility. |
| Precipitation over time | - Ensure the solution is stored at the recommended temperature. Some PEG solutions can precipitate at lower temperatures. - If the solution is stored for an extended period, consider sterile filtering it to remove any potential nucleation sites for precipitation. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[6][7][8][9]
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, TRIS buffer pH 8.0, Acetate buffer pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC, quantitative NMR, or a validated spectrophotometric method)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Prepare at least three replicate vials for each buffer condition.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. For low molecular weight, highly soluble compounds, 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet at the bottom.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate mobile phase or buffer for your chosen analytical method.
-
Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a suitable detector, or qNMR).
-
Prepare a standard curve of this compound in the same buffer to accurately determine the concentration in the saturated solution.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility.
-
Report the average solubility and standard deviation from the replicate measurements.
-
Signaling Pathways
Recent studies have indicated that polyethylene glycol, including hydroxyl-terminated forms, can influence cellular behavior through specific signaling pathways. Two such interconnected pathways are the integrin α5-mediated cell adhesion pathway and the reactive oxygen species (ROS) signaling pathway, which can impact cell adhesion, proliferation, and apoptosis.[10][11]
Caption: PEG-mediated cellular signaling pathways.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on polyethylene glycol (PEG)-induced silk microsphere formation for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Degree of PEGylation
Welcome to the Technical Support Center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation, a critical factor in the development of therapeutic proteins and nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PEGylation experiments in a question-and-answer format.
Issue 1: High Degree of Polydispersity in the PEGylated Product
Q1: My PEGylation reaction results in a highly heterogeneous mixture with multiple PEG chains attached per molecule. How can I achieve a more homogenous, mono-PEGylated product?
A1: Achieving a homogenous PEGylation product is a common challenge. The heterogeneity, or polydispersity, of the PEGylated product is influenced by several factors.[1] A primary cause is the presence of multiple reactive sites on the protein surface, such as lysine (B10760008) residues for amine-specific PEGylation.[2] To increase the yield of mono-PEGylated species, a systematic optimization of reaction conditions is crucial.[3]
Potential Causes and Solutions:
-
High PEG-to-Protein Molar Ratio: An excessive amount of activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.
-
Solution: Systematically decrease the molar ratio of PEG to protein. It is recommended to perform small-scale trial reactions with varying ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) to identify the optimal ratio that favors mono-PEGylation.[4]
-
-
Suboptimal pH: The pH of the reaction buffer significantly impacts the reactivity of different amino acid residues. For amine-specific PEGylation, higher pH values (above 8.0) increase the reactivity of lysine residues, leading to multi-PEGylation.[5]
-
Prolonged Reaction Time: Longer reaction times can lead to the attachment of additional PEG molecules.[4]
-
Solution: Monitor the reaction progress over time using techniques like SDS-PAGE or SEC-HPLC. Quench the reaction once the desired degree of PEGylation is achieved.
-
Troubleshooting Workflow for High Polydispersity:
Caption: Troubleshooting workflow for high polydispersity in PEGylation.
Issue 2: Low PEGylation Efficiency
Q2: My PEGylation reaction has a low yield, with a significant amount of unreacted protein remaining. How can I improve the efficiency of the reaction?
A2: Low PEGylation efficiency can be frustrating and costly. Several factors can contribute to a low yield of the desired PEGylated product.[8]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction kinetics are highly dependent on the reaction parameters.
-
Solution: Systematically optimize the reaction conditions, including PEG-to-protein ratio, pH, temperature, and reaction time. A design of experiments (DoE) approach can be very effective in identifying the optimal conditions.[3]
-
-
Inactive PEG Reagent: The activated PEG reagent can hydrolyze or degrade over time, especially if not stored properly.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the protein for the activated PEG, reducing the PEGylation efficiency.[11]
-
Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[12]
-
Troubleshooting Workflow for Low PEGylation Efficiency:
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Protocol for Protein PEGylation [jenkemusa.com]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when investigating the impact of polyethylene (B3416737) glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is not merely a spacer; it is a crucial component that connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase.[1] The length of this linker is a critical determinant of the PROTAC's effectiveness.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[1] Therefore, optimizing the PEG linker length is a critical step in the development of a potent PROTAC.[1]
Q2: Is there a universal optimal PEG linker length for all PROTACs?
A2: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited. However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms. It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.
Q3: How does PEG linker length influence the physicochemical properties and cell permeability of a PROTAC?
A3: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability. Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane.[1] However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule.[1] The flexibility of the linker also plays a role; some studies suggest that linkers that can fold to shield polar groups can improve cell permeability.[1]
Q4: What is the "hook effect" and how does linker length relate to it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2][3] While not solely dependent on linker length, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[4]
Troubleshooting Guides
Issue 1: Weak or no degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The PEG linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex.[1] Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for your specific target and E3 ligase pair. |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target.[1] Solution: Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider that excessively long PEG linkers can negatively impact permeability.[1] |
| Incorrect Linker Attachment Points | The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical. Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands to explore alternative orientations for ternary complex formation. |
| Formation of a Non-productive Ternary Complex | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign. |
Issue 2: A significant "hook effect" is observed at high PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC is saturating either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[3][5] Solution: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect. Test your PROTAC over a broad range of concentrations to accurately determine the optimal concentration range for degradation.[4] |
| Low Cooperativity of the Ternary Complex | The ternary complex is not stable enough compared to the binary complexes. Solution: Linker optimization is key to achieving positive cooperativity.[4] Systematically vary the linker length and composition. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, stabilizing it and mitigating the hook effect.[4] |
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation. Note: The exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions.[1] |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | Short Alkyl/Ether | >1000 | <10 | CRBN | Ramos |
| BTK Degrader 2 | Medium Alkyl/Ether | ~50 | ~80 | CRBN | Ramos |
| BTK Degrader 3 | Long Alkyl/Ether | 1-40 | >90 | CRBN | Ramos |
| Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system. |
Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| TBK1 Degrader 1 | <12 | No Degradation | N/A | VHL | HEK293T |
| TBK1 Degrader 2 | 12 | Submicromolar | >90 | VHL | HEK293T |
| TBK1 Degrader 3 | 21 | 3 | 96 | VHL | HEK293T |
| TBK1 Degrader 4 | 29 | 292 | 76 | VHL | HEK293T |
| Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation. |
Experimental Protocols
Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein via Western blot to determine DC₅₀ and Dₘₐₓ values.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 10 µM.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[6]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities for the target protein and the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Protocol 2: In-Cell Ubiquitination Assay (NanoBRET™-based)
This protocol provides a method to assess whether the PROTAC is inducing ubiquitination of the target protein in live cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase (or HiBiT) and ubiquitin fused to HaloTag®.
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation:
-
Seed the engineered cells in a white, opaque 96-well or 384-well plate and allow them to attach.
-
On the day of the experiment, replace the medium with medium containing the Nano-Glo® Vivazine Substrate and the HaloTag® ligand.
-
Incubate the cells for at least 1 hour at 37°C and 5% CO₂.[7]
-
-
PROTAC Treatment:
-
Add the PROTAC of interest at various concentrations to the wells. Include a vehicle control.
-
-
Signal Measurement:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[8]
-
An increase in the BRET signal upon PROTAC treatment indicates that the target protein is being ubiquitinated.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs.
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC stock solution in DMSO
-
MTS reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing ADC Stability with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker is a hydrophilic spacer that connects the antibody to the cytotoxic payload.[1][2][] Its primary functions are to:
-
Improve Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic and can cause the ADC to aggregate. The hydrophilic nature of PEG helps to shield the hydrophobic drug, improving the overall solubility and stability of the ADC in aqueous environments.[1][2][][5][6]
-
Enhance Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[1][2] This prolonged exposure can enhance the therapeutic efficacy of the ADC.[7]
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation, PEG linkers can allow for the attachment of more drug molecules per antibody without compromising the ADC's integrity.[1]
Q2: How does the length of the PEG linker affect ADC stability and efficacy?
A2: The length of the PEG chain is a critical parameter that requires careful optimization. It represents a trade-off between improved pharmacokinetics and potentially reduced potency.[8]
-
Short PEG Linkers (e.g., PEG2-PEG4): May result in faster clearance and a shorter half-life. However, they might retain higher in vitro potency.[8]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12): Often provide a good balance, leading to a longer half-life and significant improvements in in vivo efficacy with a moderate impact on in vitro potency.[8]
-
Long PEG Linkers (e.g., PEG24, 4kDa, 10kDa): Can significantly prolong the half-life and may lead to the highest in vivo efficacy. However, they can sometimes cause a more substantial reduction in in vitro cytotoxicity.[7][8]
Q3: What are the common causes of premature payload release from ADCs with cleavable PEG linkers?
A3: Premature release of the cytotoxic payload in circulation is a major concern as it can lead to off-target toxicity.[] Common causes include:
-
Linker Instability: Some cleavable linkers, like certain hydrazones, can be susceptible to hydrolysis at physiological pH, leading to slow, premature drug release.[10]
-
Enzymatic Degradation: The presence of contaminating proteases in the antibody preparation or certain enzymes in the plasma can potentially cleave the linker.[11]
-
Presence of Reducing Agents: For disulfide-based linkers, residual reducing agents from the conjugation process can lead to premature cleavage in circulation.[11]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the stability of an ADC with a PEG linker?
A4: The DAR, or the number of drug molecules conjugated to a single antibody, has a significant impact on ADC stability.
-
High DAR: A higher DAR often increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation, even with a PEG linker.[12] ADCs with very high DARs (e.g., over 6) can experience rapid clearance from circulation.[1]
-
Optimal DAR: An optimal DAR (typically in the range of 2-4) strikes a balance between delivering a sufficient amount of payload to the target cells and maintaining the stability and favorable pharmacokinetic properties of the ADC.[1][13]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.[11]
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity of Payload | Increase the length of the PEG linker to better shield the hydrophobic drug.[2] |
| Suboptimal Formulation Buffer | Ensure the buffer pH is not near the isoelectric point of the ADC. Optimize the salt concentration (a typical starting point is 150 mM).[11][14] |
| High Drug-to-Antibody Ratio (DAR) | Consider reducing the DAR to decrease the overall hydrophobicity of the ADC.[12] |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like sucrose (B13894) or trehalose.[11] |
| Inappropriate Storage Concentration | Proteins are generally more stable at higher concentrations (>1 mg/mL). Avoid storing at very low concentrations.[12] |
Issue 2: Premature Deconjugation of the Payload
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a loss of the drug-linker from the antibody over time.[11]
| Possible Cause | Troubleshooting Step |
| Linker Instability (Cleavable Linkers) | If using a pH-sensitive linker, ensure the formulation buffer has a stable pH away from the linker's cleavage trigger. For enzyme-cleavable linkers, ensure high purity of the antibody preparation to remove contaminating proteases.[10][11] |
| Residual Reducing Agents (Disulfide Linkers) | Ensure the complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration.[11] |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature and protect it from light, especially if the payload or linker is photosensitive.[12] |
Data Presentation
Table 1: Qualitative Summary of Different PEG Linker Lengths on ADC Performance
| PEG Linker Length | Pharmacokinetics | Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[8] | May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[8] | Suitable for payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[8] | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[8] | Represents a balanced approach for many ADCs.[8] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[8] | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[7][8] | Important to balance PK benefits with potential loss of potency. |
Table 2: Impact of PEGylation on ADC Half-Life (Example with Affibody-Based Drug Conjugates)
| Conjugate | PEG Molecular Weight | Half-Life Extension (compared to no PEG) | In Vitro Cytotoxicity Reduction (compared to no PEG) |
| HP4KM | 4 kDa | 2.5-fold | 6.5-fold |
| HP10KM | 10 kDa | 11.2-fold | 22.5-fold |
| Data adapted from a study on affibody-based drug conjugates, demonstrating the trade-off between half-life extension and cytotoxicity with increasing PEG length.[7] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.[11]
-
Column: Use a column suitable for protein separation, such as a TSKgel G3000SWxl (7.8 mm x 30 cm) or an Agilent AdvanceBio SEC 200 Å, 1.9 µm.[15][16]
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[15]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[11]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[11] Filter the diluted sample through a 0.22 µm low-protein-binding filter.[12]
-
Injection Volume: 10-20 µL.[11]
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.[11]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[11]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To estimate the average size and size distribution of ADC aggregates and assess overall sample stability.[17]
-
Instrument Setup: Set the measurement temperature to 25°C. Ensure the instrument is clean and has passed performance checks.[12]
-
Sample Preparation: Thaw the ADC sample on ice. Centrifuge at 10,000 x g for 5 minutes to remove large, insoluble particles. Carefully transfer at least 20 µL of the supernatant into a clean, low-volume cuvette, ensuring no bubbles are present. A sample concentration of 0.5-1.0 mg/mL is typically sufficient.[12]
-
Data Acquisition: Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes. Perform the measurement according to the instrument's software instructions.[12]
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the sample. The presence of larger species indicates aggregation.
Protocol 3: Mass Spectrometry (MS) for Deconjugation Analysis
Objective: To monitor the loss of the drug-linker from the antibody over time.
-
Sample Preparation: The ADC sample may require buffer exchange into a volatile, MS-compatible buffer like ammonium (B1175870) acetate. For subunit analysis, the ADC can be reduced with dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[18]
-
LC-MS System:
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species (e.g., antibody with varying numbers of attached drugs). A decrease in the average DAR over time or the appearance of unconjugated antibody indicates deconjugation.
Visualizations
Caption: Troubleshooting workflow for common ADC stability issues.
Caption: Experimental workflow for assessing ADC stability.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 5. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. agilent.com [agilent.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. news-medical.net [news-medical.net]
overcoming steric hindrance in bioconjugation with HO-PEG14-OH
Welcome to the technical support center for bioconjugation applications involving HO-PEG14-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of molecules. In bioconjugation, if the reactive site on a biomolecule (like a protein or antibody) is located within a sterically crowded environment (e.g., a deep cleft or near a bulky glycosylation site), an incoming molecule may be physically blocked from approaching and forming a covalent bond. This can significantly reduce conjugation efficiency and yield.
Q2: How does a PEG linker like this compound help overcome steric hindrance?
A2: Polyethylene (B3416737) glycol (PEG) linkers, such as this compound, act as flexible spacer arms.[1][2] By attaching the linker to one of the molecules first, the reactive group is extended away from the sterically crowded surface. This "rescues" the reactive site from its hindered environment, allowing it to more freely interact with the second molecule, thereby increasing the probability of a successful conjugation event. The hydrophilic and flexible nature of the PEG chain is key to this function.[1][2]
Q3: What does "this compound" signify?
A3: "this compound" describes a discrete (monodisperse) polyethylene glycol molecule.
-
HO- : Indicates a hydroxyl (-OH) group at one end.
-
-PEG14- : Refers to a chain of 14 repeating ethylene (B1197577) glycol units.
-
-OH : Indicates a hydroxyl group at the other end. This bifunctional linker can be derivatized at either end to contain different reactive groups for specific conjugation chemistries.
Q4: When should I consider using a longer or shorter PEG linker?
A4: The choice of PEG linker length is critical and depends on the specific application.
-
Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling where minimal distance is desired.[2]
-
Longer chains (like PEG14 and above) are preferred for overcoming significant steric hindrance, improving the solubility of hydrophobic molecules, and extending the in-vivo circulation half-life of therapeutic proteins.[2][3][4] However, excessively long linkers can sometimes negatively impact the biological activity or binding affinity of the conjugated molecule.[3][5]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Significant Steric Hindrance | The reactive site on the biomolecule is inaccessible. Use a longer PEG linker to extend the reactive group out of the hindered pocket. Consider changing the conjugation site to a more accessible one if possible. |
| Incorrect Reaction Buffer pH | The reactivity of many functional groups is pH-dependent. For example, NHS esters react with primary amines most efficiently at pH 7-9.[6][7] Below this range, the amine is protonated and not nucleophilic; above this range, the NHS ester can hydrolyze. Optimize the pH for your specific chemistry. |
| Hydrolysis of Reactive Groups | Reactive groups like NHS esters or maleimides are susceptible to hydrolysis in aqueous buffers. Prepare reagents immediately before use and avoid prolonged storage in solution. Minimize reaction times where possible. |
| Suboptimal Molar Ratio | The ratio of the PEG linker to the biomolecule can impact the degree of labeling.[6][7] A common starting point is a 5 to 20-fold molar excess of the PEG reagent. This may need to be optimized for each specific protein. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target biomolecule for reaction. Use non-interfering buffers such as PBS, HEPES, or MES. |
Problem 2: Formation of Aggregates or Precipitates
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | Conjugation of a hydrophobic small molecule can reduce the overall solubility of the bioconjugate. Using a hydrophilic PEG linker is an effective strategy to mitigate this and improve solubility.[2][8] |
| Cross-linking | If using a homobifunctional PEG linker (same reactive group on both ends), it can cross-link multiple protein molecules, leading to aggregation. Use a heterobifunctional linker or control the stoichiometry carefully. |
| Protein Instability | The reaction conditions (pH, temperature) may be destabilizing the protein. Ensure conditions are within the protein's stability range. The PEGylation process itself generally increases the stability of the final conjugate.[9] |
Visualizing the Solution to Steric Hindrance
The following diagram illustrates the conceptual solution that a PEG linker provides to overcome steric hindrance.
Caption: Overcoming steric hindrance with a PEG spacer.
Experimental Protocols
Protocol: General Two-Step Amine-to-Thiol Bioconjugation using a Heterobifunctional PEG Linker
This protocol describes the use of an NHS-PEG14-Maleimide linker to conjugate a protein with a free amine (e.g., Lysine) to another molecule containing a free thiol (e.g., a cysteine residue on a peptide).
Materials:
-
Protein A (with available primary amines) in amine-free buffer (e.g., PBS, pH 7.4).
-
Peptide B (with a free thiol) in a suitable buffer.
-
NHS-PEG14-Maleimide linker.
-
Reaction Buffers: PBS (pH 7.4), EDTA-containing buffer for thiol protection.
-
Desalting columns (e.g., spin columns).
-
Quenching agent: Tris or Glycine solution (1M).
Step 1: Activation of Protein A with NHS-PEG14-Maleimide
-
Preparation: Dissolve the NHS-PEG14-Maleimide linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Reaction: Add a 10-fold molar excess of the dissolved linker to the solution of Protein A.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): Add a quenching agent like Tris to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Purification: Immediately remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS. The resulting product is Protein A-PEG14-Maleimide.
Step 2: Conjugation to Thiol-Containing Peptide B
-
Preparation: Ensure Peptide B's thiol group is reduced and free. If necessary, treat with a mild reducing agent and subsequently remove it.
-
Reaction: Immediately combine the purified Protein A-PEG14-Maleimide with Peptide B in a 1:1 to 1:1.5 molar ratio.
-
Incubation: Allow the maleimide-thiol reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate (Protein A-PEG14-Peptide B) using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), to separate the conjugate from unreacted components.
Analytical Characterization: The success of the conjugation can be confirmed by methods such as SDS-PAGE (which will show a shift in molecular weight), HPLC, and Mass Spectrometry (MS) to determine the final mass of the conjugate.[10][11][12]
Experimental Workflow Diagram
This diagram outlines the key decision and action points in a typical bioconjugation experiment designed to overcome steric hindrance.
Caption: Decision workflow for bioconjugation with PEG linkers.
References
- 1. scbt.com [scbt.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
HO-PEG14-OH degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and stability of HO-PEG14-OH. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or failed conjugation | Degradation of this compound leading to the formation of reactive species (aldehydes, peroxides). | Test the material for the presence of peroxides and aldehydes using the protocols provided below. If degradation is confirmed, discard the reagent and obtain a fresh lot. Review storage and handling procedures to prevent future degradation. |
| Inconsistent experimental results between batches | Variability in the quality of this compound due to degradation during storage. | Implement a quality control check for each new batch or periodically for stored material. This should include testing for peroxides and pH of a solution. Store the material under recommended conditions (see FAQs). |
| Decrease in pH of stock solutions | Oxidation of the terminal hydroxyl groups to carboxylic acids. | Monitor the pH of your stock solutions regularly. If a significant drop in pH is observed, it is an indicator of degradation. Prepare fresh solutions and ensure proper storage of the solid material. |
| Visible changes in the material (e.g., discoloration, viscosity change) | Significant degradation of the polymer chain. | Do not use the material if any physical changes are observed. Discard the batch and refer to the storage and handling guidelines to prevent recurrence. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are oxidation and acid/base-catalyzed hydrolysis.
-
Oxidative degradation: This is the most common pathway and is initiated by the presence of oxygen, light, and metal ions. It leads to the formation of hydroperoxides, which can further decompose to form aldehydes, ketones, and carboxylic acids. This process can lead to chain scission, resulting in a decrease in the average molecular weight.
-
Hydrolysis: While the ether backbone of PEG is generally stable to hydrolysis, the process can be accelerated under strongly acidic or basic conditions, leading to chain cleavage.
2. What are the signs of this compound degradation?
Degradation of this compound can be indicated by:
-
A decrease in the pH of aqueous solutions due to the formation of acidic byproducts.
-
The presence of peroxides, which can be detected using specific analytical tests.
-
The presence of aldehydes, which can interfere with conjugation reactions.
-
Changes in the physical appearance of the material, such as discoloration or a change in viscosity.
3. How should I properly store and handle this compound to ensure its stability?
To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.
-
Inert Atmosphere: Store the material under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Protection from Light: Store in a light-resistant container to prevent photo-oxidation.
-
Moisture: Keep the container tightly sealed to protect from moisture.
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If storage of solutions is necessary, store them at low temperatures, protected from light, and consider sterile filtering.
4. Can I use this compound that has been stored for a long time?
If this compound has been stored for an extended period, it is crucial to perform quality control checks before use. This should include testing for the presence of peroxides and aldehydes, as well as measuring the pH of a stock solution. If any of these tests indicate degradation, the material should not be used.
Quantitative Data on PEG Stability
The following tables provide illustrative data on the stability of a short-chain diol-terminated PEG under various conditions. Please note that this data is for a representative PEG and is intended to demonstrate the expected trends in degradation. Actual degradation rates for this compound may vary.
Table 1: Effect of Temperature on Peroxide Value (meq/kg) over 6 Months
| Storage Temperature | Month 0 | Month 1 | Month 3 | Month 6 |
| -20°C | < 0.1 | < 0.1 | 0.1 | 0.2 |
| 4°C | < 0.1 | 0.2 | 0.5 | 1.0 |
| 25°C (Room Temp) | < 0.1 | 0.8 | 2.5 | 5.8 |
Table 2: Effect of Atmosphere on Aldehyde Content (ppm) at 25°C over 6 Months
| Storage Atmosphere | Month 0 | Month 1 | Month 3 | Month 6 |
| Inert Gas (Argon) | < 1 | 1 | 2 | 3 |
| Air | < 1 | 5 | 15 | 35 |
Table 3: Effect of pH on Degradation (as % decrease in MW) at 40°C over 30 days
| pH | Day 0 | Day 7 | Day 14 | Day 30 |
| 3.0 | 0 | -0.5% | -1.2% | -2.5% |
| 7.0 | 0 | -0.1% | -0.3% | -0.6% |
| 11.0 | 0 | -1.0% | -2.5% | -5.1% |
Experimental Protocols
1. Protocol for Determination of Peroxide Value
This method determines the peroxide content, a key indicator of oxidative degradation.
-
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL conical flask with a stopper.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used (V).
-
Perform a blank titration with the same reagents but without the sample (V₀).
-
-
Calculation: Peroxide Value (meq/kg) = ((V - V₀) * M * 1000) / w where:
-
V = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
w = weight of the sample (g)
-
2. Protocol for Detection of Aldehydes (Qualitative)
This protocol uses Schiff's reagent for the qualitative detection of aldehydes.
-
Materials:
-
This compound sample
-
Schiff's reagent
-
Deionized water
-
Test tubes
-
-
Procedure:
-
Dissolve a small amount of the this compound sample in 2 mL of deionized water in a test tube.
-
Add 2-3 drops of Schiff's reagent to the test tube.
-
Shake the mixture and observe for any color change.
-
-
Interpretation:
-
The appearance of a pink, magenta, or purple color indicates the presence of aldehydes. The intensity of the color can give a rough estimation of the aldehyde concentration.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Reducing Immunogenicity of PEGylated Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the immunogenicity of PEGylated therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or nanoparticle. This modification is widely used to improve the drug's pharmacokinetic and pharmacodynamic properties. Key advantages include enhanced solubility, increased stability, prolonged circulation half-life by reducing renal clearance, and shielding the therapeutic from proteolytic enzymes and the host's immune system.[1][2][3] For some biologics like L-asparaginase and interferon-α, PEGylation is essential for their therapeutic viability due to their rapid degradation or high immunogenicity in their native forms.[2][4]
Q2: What causes an immune response to PEGylated therapeutics?
A2: While PEG itself is generally considered to have low immunogenicity, it can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[5][6] This immune response can be directed against the PEG molecule, the therapeutic protein itself, or new epitopes formed by the conjugation of PEG to the protein.[7] The immunogenicity of PEGylated therapeutics is influenced by a combination of factors related to the PEG molecule, the conjugated therapeutic, and patient-specific characteristics.[7]
Q3: What are the clinical implications of anti-PEG antibodies?
A3: The presence of anti-PEG antibodies, whether pre-existing or treatment-induced, can have significant clinical consequences.[6] These include:
-
Accelerated Blood Clearance (ABC): APAs can bind to the PEGylated therapeutic, leading to its rapid removal from circulation, which reduces the drug's concentration and therapeutic efficacy.[4][8] This is a well-documented phenomenon.[8][9]
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the drug's activity, APAs can lead to a loss of therapeutic effect.[4][8][10]
-
Hypersensitivity Reactions (HSRs): The interaction between APAs and the PEGylated drug can trigger immune cascades, leading to allergic reactions that can range from mild to severe, including life-threatening anaphylaxis.[4][8]
-
Complement Activation-Related Pseudoallergy (CARPA): Anti-PEG antibodies can activate the complement system, leading to pseudoallergic reactions.[6]
Q4: How common are pre-existing anti-PEG antibodies?
A4: Pre-existing anti-PEG antibodies can be found in a significant portion of the general population, even in individuals who have never been treated with PEGylated drugs.[6][11][12] This is likely due to exposure to PEG in everyday products like cosmetics, processed foods, and pharmaceuticals.[11] The reported prevalence of pre-existing anti-PEG antibodies varies widely in studies, ranging from less than 1% to as high as 72%.[11][12] One study found detectable levels of anti-PEG antibodies in approximately 72% of contemporary human samples, with about 7% having IgG levels and 1% having IgM levels high enough to potentially impact drug efficacy (>500 ng/mL).[11][12]
Troubleshooting Guides
Problem 1: High levels of anti-PEG antibodies detected in pre-clinical animal models.
Possible Cause & Solution
-
High Immunogenicity of the Protein Carrier: The inherent immunogenicity of the conjugated protein can significantly contribute to the overall immune response.[13][14]
-
Action: If possible, consider engineering the protein to reduce its intrinsic immunogenicity.
-
-
PEG Structure and Size: The molecular weight, structure (linear vs. branched), and density of PEG can influence the immune response.[1][4][7][13] Higher molecular weight PEGs tend to be more immunogenic.[4]
-
Action: Experiment with different PEG architectures. For instance, large branched PEGs may offer better shielding of the protein from the immune system compared to small linear PEGs.[1]
-
-
PEGylation Chemistry: The site of PEG attachment and the type of linker used can impact immunogenicity.[5][7] Random PEGylation can sometimes expose new, immunogenic epitopes.[5]
-
Administration Route and Frequency: The route and frequency of administration can affect the immune response.[7] Subcutaneous administration may be more likely to elicit an immune response than intravenous administration.[7]
-
Action: Evaluate different administration routes and dosing schedules in your pre-clinical studies to identify the regimen with the lowest immunogenic potential.
-
Problem 2: Reduced therapeutic efficacy observed after repeated dosing in clinical trials.
Possible Cause & Solution
-
Accelerated Blood Clearance (ABC) Phenomenon: This is a primary concern with repeated administration of PEGylated therapeutics, where anti-PEG IgM antibodies produced after the first dose lead to the rapid clearance of subsequent doses.[4][9]
-
Action: Screen patients for pre-existing anti-PEG antibodies before initiating treatment.[11] For patients who develop high titers of APAs, alternative therapies may need to be considered. The US FDA recommends screening for anti-PEG antibodies in clinical trials of PEGylated protein therapeutics.[6]
-
-
Neutralizing Antibodies: The induced antibodies may not only enhance clearance but also directly neutralize the biological activity of the therapeutic protein.
-
Action: Perform neutralizing antibody assays to determine if the detected APAs have a direct inhibitory effect on the drug's function.
-
Data Presentation
Table 1: Factors Influencing the Immunogenicity of PEGylated Therapeutics
| Factor | Influence on Immunogenicity | Reference(s) |
| PEG Molecular Weight | Higher molecular weight PEGs are generally more immunogenic. | [4] |
| PEG Structure | Branched PEGs may provide better immune shielding than linear PEGs. | [1][7] |
| PEG Terminus | Hydrophobic end groups (e.g., butoxy) can increase immunogenicity compared to hydroxyl-PEG. | [14] |
| Protein Carrier | Highly immunogenic protein carriers contribute to a stronger anti-PEG response. | [13][14] |
| PEGylation Site | Site-specific conjugation can minimize the exposure of new epitopes and reduce immunogenicity. | [5][7] |
| Administration Route | Subcutaneous administration may be more immunogenic than intravenous administration. | [7] |
| Dosing Regimen | Higher doses or more frequent administration can increase the likelihood of an immune response. | [7] |
Table 2: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population
| Study Finding | IgG Prevalence | IgM Prevalence | Both IgG & IgM | Total Prevalence | Reference(s) |
| Contemporary Samples (Yang et al., 2016) | 18% | 25% | 30% | ~72% | [11][12] |
| Historical Samples (1970-1999) | 20% | 19% | 16% | ~56% | [11] |
| Pregnant Women (Liao et al., 2024) | 2.34% (IgG1), 7.03% (IgG2) | 10.94% | 1.17% | 19.14% | [15] |
| General Reported Range | - | - | - | <1% to 44% | [11] |
Experimental Protocols
Protocol 1: Detection of Anti-PEG Antibodies using ELISA
This protocol provides a general framework for an Enzyme-Linked Immunosorbent Assay (ELISA) to detect anti-PEG antibodies in serum or plasma samples.
Materials:
-
PEGylated protein or PEG conjugate for coating
-
High-binding 96-well ELISA plates
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20 - note: some studies suggest avoiding Tween 20 as it can cause biased results, in which case a different surfactant or its omission should be considered[16][17])
-
Serum/plasma samples (patient or animal)
-
Anti-PEG antibody positive and negative controls
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the PEGylated protein/conjugate to an optimal concentration in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the coating solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample Incubation:
-
Dilute the serum/plasma samples, positive controls, and negative controls in a suitable dilution buffer (e.g., blocking buffer).
-
Add 100 µL of the diluted samples and controls to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add 100 µL of the substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis:
-
A sample is considered positive if its absorbance is significantly higher than that of the negative control, typically determined by a cut-off value (e.g., mean of negative controls + 2 or 3 standard deviations).
Visualizations
Caption: Mechanism of Accelerated Blood Clearance (ABC) of PEGylated Therapeutics.[9]
Caption: Workflow for Immunogenicity Assessment of PEGylated Therapeutics.
Caption: Key Factors Influencing Immunogenicity of PEGylated Therapeutics.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population [agris.fao.org]
- 13. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 14. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: The Effect of PEGylation on Protein Activity
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the PEGylation of proteins and to offer solutions for maintaining protein activity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for a decrease in protein activity after PEGylation?
A1: The most common reason for a loss of biological activity is steric hindrance. The attached polyethylene (B3416737) glycol (PEG) chain can physically block the protein's active site or receptor-binding sites, preventing substrates or binding partners from accessing them.[1][2][3][4] Additionally, if the PEGylation chemistry targets amino acid residues that are critical for the protein's function, it can directly inactivate the protein.[4]
Q2: How does the molecular weight of PEG affect protein activity?
A2: Generally, as the molecular weight of the PEG increases, the hydrodynamic volume of the protein conjugate also increases.[5] This can lead to a greater degree of steric hindrance and a more significant reduction in activity.[6][7] However, a larger PEG size can also offer enhanced protection from proteolytic degradation and reduce renal clearance, extending the protein's half-life in the bloodstream.[5][6][7] The optimal PEG size is a balance between retaining activity and improving pharmacokinetic properties.[8][9] For instance, modifying the N-terminus of human IFN-β-1a with a 20 kDa PEG resulted in no loss of in vitro bioactivity, but a 40 kDa PEG led to a complete loss of activity.[10]
Q3: What is the difference between random and site-specific PEGylation in terms of impact on activity?
A3: Random PEGylation, which typically targets primary amines on lysine (B10760008) residues, often results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This can lead to a significant loss of activity if critical lysine residues are modified.[10] Site-specific PEGylation, on the other hand, allows for the attachment of PEG at a predetermined site, such as an engineered cysteine residue or the N-terminus.[5][11][12] This approach produces a more homogeneous product and can better preserve the protein's biological activity by avoiding modification of functionally important regions.[11][12]
Q4: Can PEGylation lead to protein aggregation?
A4: While PEGylation is often used to increase protein solubility and reduce aggregation, it can sometimes induce aggregation under suboptimal conditions.[13][14] This can be caused by intermolecular cross-linking if bifunctional PEG reagents are used, high protein concentrations, or reaction conditions (like pH and temperature) that destabilize the protein.[13]
Q5: How can I confirm that my protein has been successfully PEGylated?
A5: Several analytical techniques can be used to confirm and characterize PEGylation. Size Exclusion Chromatography (SEC-HPLC) can show an increase in the hydrodynamic size of the protein after PEGylation.[15] Mass Spectrometry (MS) provides a direct measurement of the molecular weight increase, confirming the covalent attachment of the PEG chain and helping to determine the degree of PEGylation.[5][15] Other techniques like 2D Liquid Chromatography can also be employed for detailed characterization.[16][17]
Section 2: Troubleshooting Guides
Issue 1: Significant Loss of Protein Activity
If you observe a dramatic decrease in the biological activity of your protein after PEGylation, follow this troubleshooting guide.
Q: My protein has lost most of its activity after PEGylation. What should I do?
A: A significant loss of activity is a common challenge. Let's diagnose the potential causes and explore solutions.
-
Assess the PEGylation Strategy:
-
Problem: Were you using a random PEGylation method (e.g., NHS ester chemistry targeting lysines)? You may have modified an amino acid in the active or binding site.[10]
-
Solution: Switch to a site-specific PEGylation strategy.[11][12] If your protein has a free cysteine, consider using a maleimide-PEG. If not, you can introduce a cysteine residue at a site distant from the active region through site-directed mutagenesis.[5][18] Alternatively, N-terminal PEGylation at a controlled pH can provide a more specific modification.[18]
-
-
Evaluate the PEG Reagent:
-
Problem: Is the PEG chain too large or is its structure causing steric hindrance? Linear PEGs can sometimes be more flexible and obstructive than branched PEGs of a similar mass.[3]
-
Solution: Experiment with different PEG molecular weights. A smaller PEG may be sufficient to improve pharmacokinetics without severely impacting activity. Also, compare linear vs. branched PEG structures. In some cases, a branched PEG can be less detrimental to activity. For example, for uricase, using a branched PEG resulted in 32% residual activity, while a linear PEG of the same mass retained only 2.5% activity.[3]
-
-
Consider a Reversible PEGylation Approach:
-
Problem: The permanent attachment of PEG is hindering function.
-
Solution: Use a cleavable PEG linker. These linkers are designed to be stable in circulation but release the native protein at the target site (e.g., in a low pH environment or in the presence of specific enzymes).[19]
-
Issue 2: Protein Aggregation During or After PEGylation
If you are observing turbidity, precipitation, or the formation of high molecular weight species, consult this guide.
Q: My protein solution is becoming cloudy during the PEGylation reaction. How can I prevent this?
A: Aggregation during PEGylation can compromise your experiment. Here are the key factors to investigate and optimize.[13]
-
Check Your PEG Reagent:
-
Problem: Are you using a bifunctional PEG reagent (reactive groups at both ends)? This can cause intermolecular cross-linking.[13]
-
Solution: Ensure you are using a monofunctional PEG reagent (e.g., mPEG-NHS). If you must use a bifunctional linker, switching to a monofunctional one is a crucial troubleshooting step if aggregation is an issue.[13]
-
-
Optimize Reaction Conditions:
-
Problem: Suboptimal reaction conditions can destabilize your protein.[13]
-
Solution: Systematically screen different reaction parameters:
-
Protein Concentration: Lower the protein concentration to reduce the likelihood of intermolecular interactions.[13]
-
pH: Ensure the reaction pH is one at which your protein is stable and soluble.[13]
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation kinetics.[13]
-
Reagent Addition: Add the activated PEG reagent slowly or stepwise to the protein solution rather than all at once.[13]
-
-
-
Use Stabilizing Excipients:
-
Problem: The reaction buffer may not be sufficiently stabilizing for your protein.
-
Solution: Add stabilizing excipients to the reaction buffer. Sugars (like sucrose (B13894) or trehalose) or amino acids (like arginine or glycine) can help maintain protein stability and prevent aggregation.[13]
-
Section 3: Data Presentation
Table 1: Impact of PEG Molecular Weight and Structure on Protein Activity
| Protein | PEGylation Strategy | PEG MW (kDa) | PEG Structure | % Residual Activity | Reference |
| Interferon beta-1b | Site-specific (Cys) | 20 | Linear | >100% (up to 78-fold increase) | |
| Interferon beta-1a | N-terminal | 20 | Linear | ~100% | [10] |
| Interferon beta-1a | N-terminal | 30 | Linear | ~17% (6-fold loss) | [10] |
| Interferon beta-1a | N-terminal | 40 | Linear | 0% | [10] |
| Uricase | Random | 5 | Linear | 2.5% | |
| Uricase | Random | 5 | Branched | 32% | [3] |
| TNF-α | Random (Lys-deficient) | 5 | Linear | Lower antitumor activity | [20] |
| TNF-α | Random (Lys-deficient) | 20 | Linear | Higher antitumor activity | [20] |
| TNF-α | Random (Lys-deficient) | 40 | Branched | Loss of activity | [20] |
Table 2: Comparison of Site-Specific vs. Random PEGylation on Bioactivity
| Protein | PEGylation Strategy | Effect on Bioactivity | Reference |
| Interferon Beta (IFN-β) | Random (Lysine) | 50-fold decrease in vitro | [10] |
| Interferon Beta (IFN-β) | Site-specific (N-terminus) | High retention of in vitro bioactivity | [10] |
| Interferon Beta (IFN-β) | Site-specific (Engineered Cys) | 11- to 78-fold improved in vitro bioactivity | [10] |
| FGF21 | Site-specific (Internal Cys) | Less decrease in activity vs. N-terminal PEGylation | [12] |
| Glucagon-like peptide-1 (GLP-1) | Site-specific (C-terminal Cys) | Similar in vivo effects as unmodified peptide | [12] |
Section 4: Experimental Protocols
Protocol 1: General Method for N-terminal PEGylation using PEG-Aldehyde
This protocol describes a common method for site-selective PEGylation at the N-terminal α-amine group via reductive amination.
Materials:
-
Protein of interest in a suitable buffer (e.g., sodium phosphate), pH 5.5-7.0
-
mPEG-Aldehyde
-
Sodium cyanoborohydride (NaCNBH₃) solution
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines.
-
Reaction Setup: Add mPEG-Aldehyde to the protein solution at a desired molar excess (e.g., 5- to 20-fold).
-
Initiation of Reaction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for 12-24 hours.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-Aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reagents using an appropriate chromatography method like SEC or IEX.
-
Analysis: Characterize the purified product using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.
Protocol 2: General Method for Cysteine-Specific PEGylation using PEG-Maleimide
This protocol is for site-specific PEGylation of a free cysteine residue.
Materials:
-
Protein with a free cysteine in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA), pH 6.5-7.5
-
mPEG-Maleimide
-
Quenching reagent (e.g., free L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate a free cysteine, treat with a reducing agent like DTT and subsequently remove the DTT. Prepare the protein solution in a de-gassed buffer to prevent re-oxidation.
-
Reaction Setup: Dissolve the mPEG-Maleimide in the reaction buffer and add it to the protein solution. A 2- to 10-fold molar excess of PEG is typical.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. Monitor the reaction progress if possible.
-
Quenching: Quench the reaction by adding a molar excess of a free thiol compound (like L-cysteine) to react with any unreacted PEG-Maleimide.
-
Purification: Purify the conjugate to remove unreacted components.
-
Analysis: Analyze the final product by SDS-PAGE, SEC-HPLC, and MS to confirm successful conjugation.
Section 5: Visualizations
Diagram 1: General Experimental Workflow for Protein PEGylation
Caption: A typical workflow for the PEGylation of a therapeutic protein.
Diagram 2: Troubleshooting Logic for Loss of Protein Activity
Caption: Decision tree for troubleshooting loss of protein bioactivity.
Diagram 3: Conceptual Impact of PEGylation on Receptor Binding
Caption: How PEG steric hindrance can impede receptor binding and signaling.
References
- 1. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
Technical Support Center: Characterizing PEGylated Molecules
Welcome to the Technical Support Center for the analytical characterization of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of analyzing these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing PEGylated molecules?
The main challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the process of PEGylation itself. These include:
-
Heterogeneity: PEG reagents are often polydisperse, meaning they consist of a mixture of different chain lengths. This polydispersity is transferred to the PEGylated product, resulting in a heterogeneous mixture of molecules with varying molecular weights.[1][2][3][4]
-
Degree of PEGylation: Determining the exact number of PEG chains attached to each protein or molecule can be difficult. The reaction can result in a mixture of mono-, di-, and multi-PEGylated species, as well as unreacted protein.[1][5]
-
Site of PEGylation: Identifying the specific amino acid residues where PEG has been attached is a significant challenge, especially for proteins with multiple potential reaction sites (e.g., lysine (B10760008) residues).[2][6][7]
-
Conformational Changes: The attachment of PEG can alter the conformation and hydrodynamic size of the molecule, which can complicate analysis by techniques like standard size exclusion chromatography (SEC).[1][8][9]
-
Analytical Interferences: The properties of PEG, such as its lack of a strong chromophore for UV detection and its tendency to acquire multiple charges in mass spectrometry, can interfere with common analytical methods.[2][10][11]
Q2: Which analytical techniques are most commonly used for characterizing PEGylated molecules?
A combination of techniques is often required for comprehensive characterization. The most common methods include:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful for determining the molecular weight and degree of PEGylation.[1][2][5]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is ideal for determining the absolute molar mass and size of PEGylated molecules in solution, overcoming the limitations of conventional SEC that relies on column calibration.[8][9][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantitative determination of the degree of PEGylation and can provide insights into the structure of the PEG chains.[14][15][16]
-
Other Chromatographic Methods: Reversed-phase liquid chromatography (RP-LC) and ion-exchange chromatography (IEX) are also used for separating different PEGylated species.[3][10]
Q3: How can I control the degree of PEGylation during the reaction?
Controlling the degree of PEGylation is crucial for product consistency. Key parameters to adjust include:
-
Molar Ratio: The ratio of the PEGylation reagent to the protein is a primary factor.[10][11]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help limit the extent of PEGylation.
-
pH: The pH of the reaction buffer can influence which amino acid residues are most reactive.[10][11]
-
Protein Concentration: The concentration of the protein in the reaction mixture can affect the reaction kinetics.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of PEGylated molecules.
Issue 1: Distorted or Unresolved Peaks in Size Exclusion Chromatography (SEC)
Possible Causes & Solutions
| Problem | Possible Cause | Recommended Solution |
| Broad or tailing peaks | Secondary interactions between the PEGylated molecule and the SEC column matrix. | - Use a mobile phase with a higher salt concentration to minimize ionic interactions.- Screen different column stationary phases. |
| Inaccurate molecular weight determination with standard SEC | The hydrodynamic volume of the PEGylated protein does not correlate with globular protein standards used for calibration.[8][13] | - Utilize SEC coupled with a multi-angle light scattering (MALS) detector to determine the absolute molecular weight independent of elution volume.[8][9][12] |
| Co-elution of different PEGylated species | Insufficient resolution of the SEC column for separating species with small differences in size. | - Optimize the SEC method by using a longer column, a shallower gradient (if applicable), or a column with a smaller particle size.- Employ an orthogonal technique like ion-exchange chromatography or reversed-phase chromatography for better separation. |
Issue 2: Complex and Difficult-to-Interpret Mass Spectra
Possible Causes & Solutions
| Problem | Possible Cause | Recommended Solution |
| Overlapping charge state envelopes (spectral congestion) | The polydispersity of PEG and the protein acquiring multiple charges leads to a complex spectrum where different species' charge states overlap.[1][2] | - For ESI-MS: Use a charge-reducing agent, such as triethylamine (B128534) (TEA), added post-column to simplify the charge state distribution.[2][3][17]- Optimize ion source parameters to favor the formation of higher m/z ions with fewer charges. |
| Low signal intensity for PEGylated species | Poor ionization efficiency of the large, heterogeneous PEGylated molecules. | - Optimize the matrix and laser energy for MALDI-TOF MS.- For ESI-MS, optimize the spray voltage and desolvation gas temperature and flow rate. |
| Inability to determine the degree of PEGylation accurately | The mass difference between successive PEGylated species is close to the resolution of the mass spectrometer. | - Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the different PEGylated forms.- Deconvolute the spectrum to obtain the zero-charge mass for each species.[2] |
Experimental Protocols
Protocol 1: Characterization by SEC-MALS
This protocol outlines the general steps for analyzing a PEGylated protein using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering.
-
System Setup:
-
Equilibrate the SEC column (e.g., a silica-based column suitable for protein separations) and the MALS and Refractive Index (RI) detectors with the mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the system is free of air bubbles and the detector signals are stable.
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 1-2 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors as the sample elutes.
-
-
Data Analysis:
-
Use the appropriate software to process the collected data.
-
Determine the molar mass across each elution peak using the light scattering and concentration data (from the RI detector).
-
The analysis will provide the absolute molecular weight of the different PEGylated species and any aggregates or fragments present in the sample.[9]
-
Protocol 2: Characterization by MALDI-TOF MS
This protocol provides a general workflow for determining the molecular weight of a PEGylated protein by MALDI-TOF MS.
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Mix the purified PEGylated protein solution (typically in the low µM range) with the matrix solution at a ratio of approximately 1:1 to 1:10 (sample:matrix).
-
-
Spotting:
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air dry completely, allowing the sample and matrix to co-crystallize.
-
-
Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected PEGylated protein.
-
Optimize the laser energy to obtain good signal-to-noise without causing excessive fragmentation.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species.
-
The mass difference between adjacent peaks in a series will correspond to the mass of the attached PEG moiety, allowing for the determination of the degree of PEGylation.[1]
-
Visualizations
Caption: Workflow for SEC-MALS analysis of PEGylated proteins.
Caption: Troubleshooting logic for complex mass spectra.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. sciex.com [sciex.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wyatt.com [wyatt.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. wyatt.com [wyatt.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of HO-PEG14-OH and HO-PEG18-OH in Bioconjugation: A Guide for Researchers
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and success of the resulting conjugate. Among the plethora of options, discrete polyethylene (B3416737) glycol (dPEG®) linkers have garnered significant attention due to their homogeneity, water-solubility, and biocompatibility. This guide provides a detailed comparison of two such linkers, HO-PEG14-OH and HO-PEG18-OH, for researchers, scientists, and drug development professionals. While direct comparative experimental data for these specific linkers is limited, this document extrapolates their performance based on established principles of PEGylation and data from similar discrete PEG linkers.
Physicochemical Properties and Their Implications in Bioconjugation
The primary difference between this compound and HO-PEG18-OH lies in the length of the polyethylene glycol chain, which consists of 14 and 18 ethylene (B1197577) glycol units, respectively. This seemingly small difference can have a significant impact on the physicochemical properties of the resulting bioconjugate.
| Property | This compound | HO-PEG18-OH | Impact on Bioconjugation |
| Molecular Weight | ~635 g/mol | ~811 g/mol | A higher molecular weight can increase the hydrodynamic radius of the conjugate, potentially leading to reduced renal clearance and a longer in vivo half-life. |
| Length | ~5.8 nm | ~7.2 nm | The longer chain of HO-PEG18-OH provides a greater spacing between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by reducing steric hindrance. |
| Hydrophilicity | High | Higher | Both are highly water-soluble. The increased number of ethylene glycol units in HO-PEG18-OH further enhances hydrophilicity, which can improve the solubility and reduce aggregation of hydrophobic drug molecules. |
| Flexibility | Flexible | More Flexible | The longer PEG chain offers greater conformational flexibility, which can be advantageous in applications like PROTACs, where it can facilitate the formation of a stable ternary complex. |
Performance in Bioconjugation Applications
The choice between this compound and HO-PEG18-OH will ultimately depend on the specific application and the desired properties of the final bioconjugate.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The length of the PEG linker can influence the drug-to-antibody ratio (DAR), solubility, stability, and in vivo performance of the ADC.
| Performance Metric | Expected Outcome with this compound | Expected Outcome with HO-PEG18-OH | Rationale |
| Solubility & Stability | Good | Excellent | The higher hydrophilicity of HO-PEG18-OH is expected to be more effective in mitigating the aggregation often caused by hydrophobic payloads, leading to improved stability. |
| In Vitro Potency | Potentially Higher | Potentially Lower | Shorter linkers can sometimes lead to higher in vitro potency. However, this is highly dependent on the specific antibody, payload, and conjugation site. |
| Pharmacokinetics | Shorter Half-life | Longer Half-life | The larger hydrodynamic size conferred by HO-PEG18-OH is expected to reduce renal clearance, leading to a longer circulation time. |
| Tumor Penetration | Potentially Better | May be slightly reduced | The smaller size of the conjugate with this compound might allow for slightly better penetration into dense tumor tissues. |
PROTACs (Proteolysis Targeting Chimeras)
For PROTACs, the linker length is a critical determinant of the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.
| Performance Metric | Expected Outcome with this compound | Expected Outcome with HO-PEG18-OH | Rationale |
| Ternary Complex Formation | Effective | Potentially More Effective | The increased length and flexibility of HO-PEG18-OH may provide the optimal distance and orientation for the target protein and E3 ligase to interact effectively, though the optimal length is target-dependent. |
| Cell Permeability | Higher | Lower | The smaller molecular weight of this compound may lead to better cell membrane permeability, a crucial factor for PROTAC efficacy. |
| In Vivo Efficacy | Dependent on balance of factors | Dependent on balance of factors | The optimal linker length for in vivo efficacy is a complex interplay between ternary complex formation, cell permeability, and pharmacokinetic properties. |
Experimental Protocols
The terminal hydroxyl groups of this compound and HO-PEG18-OH are not directly reactive towards common functional groups on biomolecules like amines or thiols. Therefore, an initial activation step is required. A common method for activating hydroxyl groups for bioconjugation is tosylation.
Protocol 1: Activation of HO-PEG-OH via Tosylation
Objective: To activate the terminal hydroxyl groups of this compound or HO-PEG18-OH with tosyl chloride for subsequent reaction with nucleophiles.
Materials:
-
This compound or HO-PEG18-OH
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve HO-PEG-OH (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add a solution of tosyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated PEG linker (TsO-PEG-OTs).
Protocol 2: Conjugation of Tosylated PEG to a Protein
Objective: To conjugate the activated di-tosylated PEG linker to the amine groups (e.g., lysine (B10760008) residues) of a protein.
Materials:
-
Di-tosylated PEG (TsO-PEG14-OTs or TsO-PEG18-OTs)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the di-tosylated PEG linker in a small amount of DMSO.
-
Add the desired molar excess of the activated PEG solution to the protein solution with gentle stirring. The optimal molar ratio will need to be determined empirically.
-
Allow the reaction to proceed at room temperature for 4-24 hours with gentle agitation.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry to observe the formation of the conjugate.
-
Purify the resulting PEG-protein conjugate from unreacted PEG and protein using size-exclusion chromatography.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the activation and conjugation of HO-PEG-OH linkers.
Caption: Conceptual diagram of ADC action and the influence of PEG linker length.
Conclusion
The choice between this compound and HO-PEG18-OH in bioconjugation is a nuanced decision that requires careful consideration of the desired properties of the final product. While HO-PEG18-OH offers superior hydrophilicity and is expected to provide a longer in vivo half-life, this compound may be advantageous in scenarios where a smaller hydrodynamic radius is preferred for improved tissue penetration or where a shorter linker is found to be optimal for biological activity. The experimental protocols provided herein offer a starting point for researchers to activate and conjugate these versatile linkers to their biomolecules of interest. Ultimately, empirical testing will be necessary to determine the optimal linker for any given application.
A Head-to-Head Comparison of Homobifunctional and Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant for the successful synthesis of stable and effective bioconjugates. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. These linkers are broadly categorized into two main classes: homobifunctional and heterobifunctional, distinguished by the nature of their reactive end groups. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform the selection process for specific research and development applications, particularly in the realm of antibody-drug conjugates (ADCs).
Defining the Contenders: Homobifunctional vs. Heterobifunctional PEG Linkers
Homobifunctional PEG linkers possess two identical reactive functional groups at either end of the PEG chain.[1][2] This symmetric nature makes them primarily suitable for intramolecular crosslinking (studying protein conformation) or for creating polymers from monomers.[3] However, their use in conjugating two different biomolecules is often hampered by a lack of control, leading to undesirable polymerization and self-conjugation.[4]
Heterobifunctional PEG linkers , in contrast, feature two different reactive groups.[5] This key difference allows for a controlled, sequential conjugation process. One end of the linker can be reacted with the first molecule, followed by purification, and then the second reactive group can be specifically targeted to the second molecule. This stepwise approach minimizes the formation of unwanted side products and is the preferred method for creating complex bioconjugates like ADCs, where a potent drug is precisely attached to a targeting antibody.[5][6]
Performance Parameters: A Comparative Analysis
The choice between a homobifunctional and a heterobifunctional PEG linker significantly impacts the efficiency of the conjugation reaction, the homogeneity of the final product, and its ultimate biological performance. While direct head-to-head quantitative comparisons in a single study are limited, the collective evidence from the literature strongly favors heterobifunctional linkers for targeted bioconjugation.
| Parameter | Homobifunctional PEG Linkers | Heterobifunctional PEG Linkers | Key Considerations & Supporting Data |
| Reaction Control & Specificity | Low | High | Homobifunctional linkers react simultaneously at both ends, leading to a higher propensity for self-conjugation and polymerization.[4] Heterobifunctional linkers allow for a two-step, controlled reaction, significantly reducing undesirable side products.[4] |
| Yield of Desired Conjugate | Generally Lower | Generally Higher | The controlled nature of heterobifunctional conjugation leads to a higher yield of the desired A-B conjugate, whereas homobifunctional reactions produce a mixture of A-A, B-B, and A-B products. |
| Product Homogeneity | Low (Polydisperse Mixture) | High (More Defined Product) | Heterobifunctional linkers, especially when combined with site-specific conjugation techniques, can produce highly homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[6] Homogeneous ADCs have been shown to have improved pharmacokinetic profiles and a better therapeutic window.[7] |
| Applications | Intramolecular crosslinking, polymer synthesis, surface modification.[1][8] | Antibody-drug conjugates (ADCs), protein-peptide fusions, surface immobilization, diagnostic assays.[5][6][9] | The vast majority of clinically approved and investigational ADCs utilize heterobifunctional linker technology.[7] |
| Complexity of Protocol | Simpler (one-step reaction) | More complex (multi-step reaction with purification) | While the protocol for heterobifunctional conjugation is more involved, the resulting purity and yield often justify the additional steps. |
Experimental Protocols: Methodologies for Bioconjugation
The following protocols provide detailed methodologies for key experiments involving both homobifunctional and heterobifunctional PEG linkers.
Protocol 1: Protein-Protein Crosslinking using a Homobifunctional PEG Linker (e.g., Bis-PEG-NHS Ester)
This protocol describes a one-step reaction to crosslink primary amine groups on proteins.
Materials:
-
Protein A and Protein B to be crosslinked
-
Bis-PEG-NHS Ester (Homobifunctional Linker)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Bis-PEG-NHS Ester in a dry, water-miscible organic solvent (e.g., DMSO) and then dilute it in the Conjugation Buffer.
-
Crosslinking Reaction: Add the linker solution to the protein mixture at a desired molar excess (e.g., 10-50 fold molar excess of linker to the total protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching the unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the crosslinked conjugate from excess linker and unreacted proteins using SEC.
-
Analysis: Analyze the reaction products using SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to Protein A-Protein B conjugates, as well as potential Protein A-Protein A and Protein B-Protein B homodimers.
Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)
This protocol details a two-step process for conjugating a thiol-containing drug to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing cytotoxic drug
-
NHS-PEG-Maleimide (Heterobifunctional Linker)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol Reaction Buffer (e.g., PBS, pH 6.5-7.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., TCEP) for drug, if needed
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with the Linker
-
Antibody Preparation: Prepare the antibody in the Conjugation Buffer at a concentration of 5-20 mg/mL.
-
Linker Addition: Add the NHS-PEG-Maleimide linker to the antibody solution at a 5-20 fold molar excess.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove the excess, unreacted linker using a desalting column equilibrated with the Thiol Reaction Buffer. This buffer exchange also prepares the activated antibody for the next step.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent. If the drug has a disulfide bond, it may need to be reduced to expose the free thiol using a reducing agent like TCEP.
-
Conjugation Reaction: Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution at a slight molar excess (e.g., 1.5-3 fold) over the number of attached maleimide (B117702) groups.
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol.
-
Quenching (Optional): Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or N-acetylcysteine.
-
Final Purification: Purify the final ADC using a suitable chromatography method, such as SEC or Hydrophobic Interaction Chromatography (HIC), to remove unreacted drug and linker-drug adducts.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizing the Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual differences in the experimental workflows for homobifunctional and heterobifunctional PEG linkers.
Caption: Homobifunctional linker workflow leading to a mixture of products.
Caption: Heterobifunctional linker workflow enabling controlled, sequential conjugation.
Conclusion
References
- 1. Homobifunctional PEG [jenkemusa.com]
- 2. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 3. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 4. purepeg.com [purepeg.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. polysciences.com [polysciences.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Short PEG Linkers in Drug Delivery Systems
For researchers, scientists, and drug development professionals, optimizing the therapeutic window of a drug conjugate is a paramount objective. The linker, a critical component bridging the targeting moiety and the therapeutic payload, plays a pivotal role in this optimization. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become a vital tool for modulating the physicochemical and pharmacological properties of drug delivery systems. The length of the PEG chain is a particularly crucial design parameter, creating a delicate balance between pharmacokinetic advantages and cytotoxic potency.
This guide provides an objective comparison of short PEG linkers against their longer counterparts, supported by experimental data. We will delve into their impact on pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy, providing detailed experimental protocols and visual aids to inform the rational design of next-generation drug delivery systems.
Data Presentation: A Quantitative Comparison
The selection of PEG linker length involves a trade-off: while longer linkers generally improve in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[1] Conversely, short PEG linkers may retain high potency but can lead to rapid clearance. The following tables summarize quantitative data from various studies to highlight these critical differences.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Linker Length Category | Representative Examples | Key Pharmacokinetic Effects | Supporting Data |
| Short | PEG2 - PEG8 | Faster clearance, shorter half-life.[1] In some systems, can lead to unexpectedly rapid clearance compared to non-PEGylated versions, which is advantageous for imaging applications.[2][3] | A conjugate without a PEG linker had a half-life of 19.6 minutes.[4] |
| Intermediate | PEG8 - PEG12 | Slower clearance and longer half-life, often representing a balanced approach.[1] | - |
| Long | PEG24, 4kDa, 10kDa | Significantly prolonged plasma half-life due to an increased hydrodynamic radius, which reduces renal clearance.[1][4][5] | Conjugates with 4kDa and 10kDa PEG linkers showed 2.5-fold and 11.2-fold half-life extensions, respectively, compared to a non-PEGylated version.[4][6] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length Category | Effect on Cytotoxicity | Supporting Data (IC50 / Potency Reduction) | Rationale |
| Short | Generally maintains high potency.[1][7] | Shorter PEG linkers (1K, 2K) were the most efficient in killing tumor spheroid cells. | Less steric hindrance, allowing for more efficient interaction with the target cell and subsequent payload release. |
| Intermediate | Often represents a balance, with a potential for a slight decrease in potency compared to shorter linkers.[7] | - | - |
| Long | Can cause a significant reduction in cytotoxicity.[1][4][6][7] | Compared to a non-PEGylated conjugate, a 4kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10kDa linker caused a 22-fold reduction.[4][6][7] | Longer PEG chains can sterically hinder the binding of the conjugate to its target receptor or impede the release of the cytotoxic payload.[7] |
Table 3: Impact of PEG Linker Length on In Vivo Biodistribution and Efficacy
| Linker Length Category | Effect on Biodistribution & Efficacy | Supporting Data |
| Short | Can lead to rapid clearance by the reticuloendothelial system (RES), resulting in higher accumulation in the liver and spleen.[8] May have reduced in vivo efficacy due to this rapid clearance.[1] | Micelles with short PEG chains (PEG550) mixed on their surface were cleared quickly by the RES.[8] |
| Intermediate | Often shows a significant improvement in in vivo efficacy, balancing PK and potency.[1] | - |
| Long | The extended half-life often leads to the highest in vivo efficacy.[1] It can significantly reduce non-specific uptake and off-target toxicity.[4][6][9] | In a folate-linked liposome (B1194612) model, tumor accumulation increased with PEG linker length (2K vs 5K vs 10K), with the 10kDa linker group showing a >40% greater reduction in tumor size.[10][11] The maximum tolerated dose for a conjugate with a 10kDa linker was at least 4-fold higher than for the non-PEGylated version.[4] |
Experimental Protocols
Detailed and standardized methodologies are crucial for accurately assessing the performance of different linkers. Below are protocols for key experiments cited in the comparison.
1. In Vitro Cytotoxicity Assay (MTT-Based)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a drug conjugate on both antigen-positive (target) and antigen-negative (non-target) cell lines.[12][13]
-
Objective: To measure the cytotoxic effect of a drug conjugate and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the drug conjugate. Remove the culture medium from the wells and add the various concentrations of the conjugate. Include untreated cells as a negative control and a free drug as a positive control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals using a solubilization solution (e.g., DMSO). Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug conjugate concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Biodistribution Study
This study tracks the distribution and accumulation of the drug conjugate in a tumor-bearing animal model to assess tumor targeting and off-target accumulation.
-
Objective: To determine the pharmacokinetic profile and tissue distribution of a drug conjugate in vivo.
-
Methodology:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunocompromised mice.[10]
-
Conjugate Labeling: Label the drug conjugate with a tracer, such as a radioisotope (e.g., Iodine-125), for quantitative analysis.[8]
-
Administration: Administer the labeled conjugate to the tumor-bearing mice, typically via intravenous injection.
-
Time Points: At designated time points post-injection (e.g., 24, 48, 96 hours), euthanize a cohort of mice.
-
Tissue Collection: Collect blood, tumor, and major organs (liver, spleen, kidneys, heart, lungs).
-
Quantification: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for a comparative analysis of accumulation between different conjugate formulations.
-
3. Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma to predict the potential for premature payload release and associated off-target toxicity.[14]
-
Objective: To measure the rate of drug deconjugation from the antibody in plasma over time.
-
Methodology:
-
Incubation: Incubate the drug conjugate in human or mouse plasma at 37°C. A buffer control should be run in parallel to assess inherent chemical stability.
-
Time Points: Collect aliquots at various time points over several days (e.g., Day 0, 1, 3, 5, 7).
-
Sample Processing: Isolate the conjugate from the plasma. This can be achieved using immunoaffinity capture methods, such as with Protein A magnetic beads.
-
Analysis: Analyze the captured conjugate to determine the average drug-to-antibody ratio (DAR) at each time point. Liquid chromatography-mass spectrometry (LC-MS) is a common and accurate method for this analysis.[14]
-
Data Interpretation: A decrease in the DAR over time indicates premature deconjugation of the payload. The rate of this decrease is a key measure of the linker's stability in circulation.
-
Mandatory Visualizations
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical attribute in the design of drug delivery systems, with a profound impact on their stability, pharmacokinetics, and biological activity. Short PEG linkers often favor higher in vitro potency, which can be advantageous for payloads that do not require prolonged exposure or in applications where rapid clearance is desirable. However, this often comes at the cost of reduced in vivo efficacy due to faster clearance. In contrast, longer PEG linkers excel at extending circulation half-life, which typically enhances tumor accumulation and overall in vivo therapeutic efficacy, albeit sometimes with a trade-off in in vitro cytotoxicity.
Ultimately, the choice of a short PEG linker is not a universally superior or inferior decision but a strategic one. It must be tailored to the specific characteristics of the payload, the biology of the target, and the desired therapeutic outcome. A comprehensive evaluation using the experimental protocols outlined in this guide is essential for making an informed decision and advancing the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the design and optimization of next-generation therapeutics.
Structural and Functional Overview
Linear PEG linkers are the most conventional form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] Their simple structure, predictable behavior, and lower production cost make them a common choice.[] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[] This three-dimensional architecture offers several distinct advantages, including a superior "stealth" effect that more effectively shields the conjugate from enzymatic degradation and immune recognition.[] This enhanced shielding is often described as an "umbrella-like effect."
The structural differences between these two types of linkers are visualized below.
Quantitative Performance Comparison
The choice between a linear and a branched PEG linker significantly impacts the pharmacokinetic and pharmacodynamic profile of a bioconjugate. Branched PEGs generally provide a larger hydrodynamic volume for a given molecular weight, which reduces renal clearance and significantly extends circulation half-life.[2]
Pharmacokinetic Parameters
A clear example of this is seen in the comparison of two commercially available PEGylated interferon products: peginterferon alfa-2b, which uses a linear 12 kDa PEG, and peginterferon alfa-2a, which employs a branched 40 kDa PEG. While the molecular weights differ, the data starkly illustrates the impact of the branched, larger PEG architecture on drug exposure.
| Parameter | Linear PEG-Interferon alfa-2b (12 kDa) | Branched PEG-Interferon alfa-2a (40 kDa) | Branched PEG-Interferon alfa-2b (48 kDa) | Reference |
| Absorption Half-Life (t½ abs) | 4.6 hours | 50 hours | N/A | [3] |
| Terminal Half-Life (t½) | ~40 hours (range 22-60) | 108 hours | 192 hours | [4][5] |
| Renal Clearance | Reduced ~10-fold vs. native IFN | Reduced >100-fold vs. native IFN | N/A | [3] |
Note: The data presented is from different studies and compares PEGs of different molecular weights, but collectively demonstrates the trend of significantly prolonged half-life with larger, branched PEG structures.
Drug-to-Antibody Ratio (DAR) in ADCs
In the context of Antibody-Drug Conjugates (ADCs), branched linkers can facilitate a higher drug-to-antibody ratio (DAR) without inducing the aggregation often caused by hydrophobic payloads. This allows for the delivery of a higher concentration of the cytotoxic drug to target cells.
| Feature | Linear PEG Linker | Branched PEG Linker | Reference |
| Typical DAR | Lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can attach multiple drug molecules. | [] |
| Aggregation Risk | Increases significantly with higher DAR and hydrophobic drugs. | Mitigated due to the hydrophilic shielding of the branched PEG structure. | [6] |
| In Vitro Cytotoxicity (IC50) | Dependent on linker length; very long linear linkers can decrease efficacy. | Dependent on linker length; a sufficient spacer from the branch point is critical for activity. | [7] |
Key Experimental Protocols
Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. Below are detailed methodologies for key comparative experiments.
N-Terminal Protein PEGylation Protocol
This protocol describes a general method for site-selective PEGylation of a protein's N-terminal amine group using an aldehyde-activated PEG.
Objective: To covalently attach a linear or branched PEG-aldehyde to the N-terminus of a target protein.
Materials:
-
Target protein (e.g., G-CSF, Interferon) in an amine-free buffer (e.g., 100 mM MES, pH 6.0).
-
mPEG-propionaldehyde (linear or branched, 5- to 20-fold molar excess over the protein).
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 250 mM in water).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification system: Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
Methodology:
-
Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL. Equilibrate the solution to the desired reaction temperature (e.g., 4°C to 25°C).
-
PEG Activation: Immediately before addition, dissolve the PEG-aldehyde in the reaction buffer.
-
Reaction Initiation: Add the dissolved PEG-aldehyde to the protein solution. Mix gently.
-
Reduction: Add NaCNBH₃ to the reaction mixture to a final concentration of 20-50 mM. This reductively aminates the Schiff base formed between the PEG-aldehyde and the protein's amine group.
-
Incubation: Allow the reaction to proceed for 12-24 hours at the chosen temperature with gentle stirring. The reaction pH is kept mildly acidic to favor the more nucleophilic N-terminal amine over lysine (B10760008) ε-amines.[8]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using IEX or SEC. The addition of the PEG molecule alters the protein's size and charge, allowing for chromatographic separation.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and using RP-HPLC or mass spectrometry to confirm purity and identity.
Comparative In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical workflow for comparing the pharmacokinetic profiles of proteins conjugated with linear versus branched PEG linkers in a rodent model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[9] Allow for a 7-day acclimatization period.
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the linear-PEG conjugate, branched-PEG conjugate, or a vehicle control.
-
Blood Collection: Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) into heparinized tubes.[9]
-
Plasma Separation: Centrifuge the blood samples (e.g., 3000 x g for 5 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Quantify the concentration of the PEGylated protein in plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) specific for the protein.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) using non-compartmental analysis with software like Phoenix WinNonlin.
In Vitro Cytotoxicity (IC50) Assay Protocol for ADCs
This protocol uses a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of an ADC, comparing the effect of linear vs. branched PEG linkers.
Objective: To quantify and compare the in vitro potency of ADCs constructed with different PEG linker architectures.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
ADCs (Linear-PEG-ADC and Branched-PEG-ADC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the linear-PEG-ADC and branched-PEG-ADC in culture medium.
-
Incubation: Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Logical Relationships and Key Considerations
The selection of a linker architecture is not a one-size-fits-all decision. It involves a trade-off between several factors. The diagram below illustrates the logical relationships between PEG structure and its downstream biological consequences.
Conclusion
The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage. Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[] However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts. For instance, when precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice. Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to PEGylation: Enhancing Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, optimizing a drug's pharmacokinetic profile is a critical step toward clinical success. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, has emerged as a leading strategy to improve drug efficacy and safety by modulating its pharmacokinetic properties. This guide provides an objective comparison of PEGylated and non-PEGylated therapeutics, supported by experimental data and detailed methodologies.
The addition of a PEG chain to a therapeutic molecule—be it a protein, peptide, or small molecule—increases its hydrodynamic size.[1] This fundamental change has profound effects on the drug's interaction with biological systems, primarily by creating a "stealth" shield that reduces enzymatic degradation and renal clearance.[2][3] Consequently, PEGylated drugs typically exhibit a significantly longer plasma half-life, allowing for less frequent dosing and improved patient compliance.[4]
Comparative Pharmacokinetic Data
The impact of PEGylation is most evident when directly comparing the pharmacokinetic parameters of a parent drug to its PEGylated version. Below are comparative data for two well-established biotherapeutics: Interferon and Filgrastim (B1168352) (G-CSF).
Interferon
PEGylation dramatically enhances the pharmacokinetic profile of interferon, a cytokine used in the treatment of hepatitis C and other conditions. The data below, derived from a study in rats, compares unmodified interferon-gamma (IFN-γ) with versions conjugated to 10 kDa, 20 kDa, and 40 kDa PEG chains.
Table 1: Pharmacokinetic Parameters of Interferon-γ and PEGylated Variants in Rats following Subcutaneous Administration [5]
| Parameter | Unmodified IFN-γ | 10 kDa PEG-IFN-γ | 20 kDa PEG-IFN-γ | 40 kDa PEG-IFN-γ |
| Terminal Half-life (t½) | 1.0 h | 26.0 h | 28.6 h | 27.4 h |
| Peak Plasma Concentration (Cmax) | Undisclosed | 44-fold higher than unmodified | 84-fold higher than unmodified | 84-fold higher than unmodified |
| Time to Peak Concentration (Tmax) | 2 h | 24 h | 24 h | 24 h |
| Area Under the Curve (AUC) | Undisclosed | 1,189-fold greater than unmodified | 2,436-fold greater than unmodified | 2,436-fold greater than unmodified |
Data sourced from a study in rats receiving a single subcutaneous injection of 100 μg/kg.[5]
Filgrastim (G-CSF)
Filgrastim, a recombinant granulocyte colony-stimulating factor (G-CSF), is used to treat neutropenia. Its PEGylated form, pegfilgrastim, allows for a single administration per chemotherapy cycle, compared to daily injections of filgrastim.
Table 2: Pharmacokinetic Parameters of Filgrastim and Pegfilgrastim in Children and Young Adults with Sarcoma [4]
| Parameter | Filgrastim (5 mcg/kg daily) | Pegfilgrastim (100 mcg/kg once) |
| Peak Serum Concentration (Cmax) | 12 ng/mL (median) | 69 ng/mL (median) |
| Steady State Concentration (Css) | 7 ng/mL (median) | 43 ng/mL (median) |
| Time to Peak Concentration (Tmax) | 6 h (median) | 28 h (median) |
| Apparent Clearance | Not Reported | 11 mL/h/kg |
Data from a randomized trial in patients aged 3.8-25.8 years.[1][6]
The Mechanism of PEGylation's Impact on Pharmacokinetics
PEGylation fundamentally alters how a drug interacts with the body, primarily through steric hindrance. The large, hydrophilic PEG chain creates a protective layer around the drug molecule.
Caption: Impact of PEGylation on Drug Clearance and Degradation.
Experimental Protocols
Assessing the pharmacokinetic profile of a PEGylated drug against its unmodified counterpart involves a standardized preclinical in vivo study. The following outlines a general methodology.
Animal Model and Study Design
-
Species Selection: Wistar or Sprague-Dawley rats are commonly used due to their size and well-characterized physiology. Mice are also frequently used.[3][5]
-
Grouping: Animals are divided into groups, typically with at least n=3-6 per group.[5] A control group receives the unmodified drug, while test groups receive the PEGylated drug. A satellite group for toxicity assessment may also be included.
-
Administration: The drug is administered via a relevant clinical route, often subcutaneously (s.c.) or intravenously (i.v.).[5] The dosage is calculated based on the protein component of the PEGylated conjugate.[5]
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis. Plasma or serum is prepared for analysis.
-
Time Points: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases. Typical time points might include: pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, 96h, and up to 144h or longer for highly extended-release formulations.[5]
-
Procedure: Blood samples (e.g., 200-300 µL) are collected from the tail vein or via cannulation into tubes containing an anticoagulant like EDTA or heparin. Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for Quantification
The concentration of the drug in plasma/serum samples is quantified using a validated bioanalytical method.
-
For Protein/Peptide Therapeutics (e.g., Interferon, G-CSF):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method.[4][5] A sandwich ELISA format is typically used.
-
Protocol Outline:
-
Coating: A 96-well plate is coated with a capture antibody specific to the drug.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Sample Incubation: Plasma samples and a standard curve of known drug concentrations are added to the wells.
-
Detection: A second, enzyme-linked detection antibody that binds to a different epitope on the drug is added.
-
Substrate Addition: A substrate is added, which reacts with the enzyme to produce a measurable colorimetric or fluorescent signal.
-
Quantification: The signal intensity is measured using a plate reader, and the concentration in the samples is determined by interpolating from the standard curve.[7]
-
-
-
For Small Molecule Drugs:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) is standard.[8]
-
Protocol Outline:
-
Sample Preparation: The drug is extracted from the plasma, typically via protein precipitation or liquid-liquid extraction.[8][9] An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. The drug and internal standard are separated from other plasma components on a C18 column using a specific mobile phase.[8]
-
Detection & Quantification: The detector measures the amount of drug and internal standard as they elute from the column. A standard curve is prepared by spiking known amounts of the drug into blank plasma and processing it in the same way as the study samples.[10]
-
-
Pharmacokinetic Data Analysis
The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like WinNonlin.[5] Key parameters calculated include:
-
t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.
-
Cmax (Maximum Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Experimental Workflow for Comparative Pharmacokinetic Assessment
The entire process, from study design to data analysis, follows a logical progression.
Caption: Workflow for a Comparative Pharmacokinetic Study.
References
- 1. Randomized trial and pharmacokinetic study of pegfilgrastim versus filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. PEGylation Improves the Pharmacokinetic Properties and Ability of Interferon Gamma to Inhibit Growth of a Human Tumor Xenograft in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. brieflands.com [brieflands.com]
- 9. pub.iapchem.org [pub.iapchem.org]
- 10. thaiscience.info [thaiscience.info]
Evaluating the Bystander Effect: A Comparative Guide to ADC Linkers
For researchers, scientists, and drug development professionals, understanding and optimizing the bystander effect is a critical aspect of designing effective Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of how different ADC linkers influence the bystander effect, supported by experimental data and detailed methodologies.
The bystander effect is a phenomenon where the cytotoxic payload of an ADC, delivered to a target antigen-positive (Ag+) cancer cell, can then permeate and kill adjacent antigen-negative (Ag-) tumor cells.[1] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. The linker, which connects the antibody to the payload, plays a pivotal role in determining the extent of this effect.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Mechanisms
ADC linkers are broadly categorized into two types: cleavable and non-cleavable. Their distinct mechanisms of payload release directly impact the potential for a bystander effect.
Cleavable linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2] This cleavage releases the payload in its active, membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[2]
Non-cleavable linkers , in contrast, remain intact. The payload is released only after the entire ADC is internalized and the antibody component is degraded in the lysosome.[2] This process typically results in the payload being released with an attached amino acid residue from the antibody, creating a charged molecule with poor membrane permeability, thus largely abrogating the bystander effect.[3]
Quantitative Comparison of ADC Performance
The choice of linker and payload dramatically influences the cytotoxic potency and bystander effect of an ADC. The following tables summarize in vitro data for two prominent HER2-targeting ADCs: Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker, and Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker.
Table 1: In Vitro Cytotoxicity of T-DXd and T-DM1 against HER2-Positive and HER2-Negative Cancer Cell Lines
| ADC | Cell Line | HER2 Expression | Linker Type | Payload | IC50 (pM) | Source(s) |
| T-DXd (DS-8201a) | KPL-4 | Positive | Cleavable (GGFG) | DXd | 109.7 | [4] |
| T-DM1 | KPL-4 | Positive | Non-cleavable (SMCC) | DM1 | 18.5 | [4] |
| T-DXd (DS-8201a) | MDA-MB-468 | Negative | Cleavable (GGFG) | DXd | > 10,000 | [4] |
| T-DM1 | MDA-MB-468 | Negative | Non-cleavable (SMCC) | DM1 | > 10,000 | [4] |
Table 2: Bystander Killing Effect of T-DXd vs. T-DM1 in Co-culture Models
| ADC | Co-culture System | Observation | Conclusion | Source(s) |
| T-DXd | HER2-positive (SK-BR-3) and HER2-negative (U-87 MG) cells | Significant cytotoxicity in HER2-negative cells | Strong bystander effect | [5] |
| T-DM1 | HER2-positive (SK-BR-3) and HER2-negative (U-87 MG) cells | No cytotoxic effect on HER2-negative cells | No significant bystander effect | [5] |
| T-DXd | HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468) cells | Effective killing of neighboring HER2-negative cells | Strong bystander effect | [1] |
| T-DM1 | HER2-positive (SKBR3) and HER2-negative (MCF7) cells | Did not affect HER2-negative cell viability | No significant bystander effect | [6] |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of action of ADCs with different linkers and the experimental workflow for evaluating the bystander effect.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for a co-culture bystander effect assay.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
Co-culture Bystander Effect Assay
This in vitro assay is a standard method to evaluate the bystander killing capacity of an ADC.
1. Cell Lines and Reagents:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line with low or no expression of the target antigen (e.g., HER2-negative MCF7 or U-87 MG cells). This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
ADC Constructs: ADCs with different linkers (cleavable and non-cleavable) to be evaluated.
-
Control Antibody: Unconjugated antibody as a negative control.
-
Cell Culture Media and Supplements: Appropriate for the selected cell lines.
-
96-well plates: For cell culture and analysis.
-
Flow Cytometer or High-Content Imaging System: For quantifying fluorescently labeled cells.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count both Ag+ and Ag- cell lines.
-
In a 96-well plate, co-seed the Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1). The total cell density per well should be optimized for the specific cell lines but is typically in the range of 5,000-10,000 cells/well.
-
Include control wells with monocultures of both Ag+ and Ag- cells.
-
-
Incubation:
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and the unconjugated antibody control in fresh cell culture medium.
-
The concentration range should be chosen based on the known IC50 values for the Ag+ cells. A key aspect is to use a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct toxicity on the Ag- cells in monoculture.
-
Carefully remove the old medium from the wells and add the ADC dilutions.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe the bystander effect, typically 72 to 96 hours.
-
-
Analysis:
-
After the incubation period, wash the cells with PBS.
-
Quantify the number of viable fluorescently labeled Ag- cells using either flow cytometry or a high-content imaging system.
-
For flow cytometry, cells are trypsinized and analyzed for fluorescence.
-
For high-content imaging, the plate can be directly imaged to count the number of fluorescent cells.
-
3. Data Interpretation:
-
The viability of the Ag- cells in the co-culture is normalized to the viability of Ag- cells in the monoculture control treated with the same ADC concentration.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect. The magnitude of this decrease reflects the potency of the bystander killing.
Signaling Pathways in ADC-Induced Apoptosis
The ultimate goal of an ADC is to induce apoptosis in cancer cells. The released payload, whether from a cleavable or non-cleavable linker, triggers a cascade of intracellular events leading to programmed cell death. For many common payloads, such as auristatins (e.g., MMAE), the primary mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.
Caption: Signaling pathway of ADC-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
The "Stealth" Effect: An In Vivo Comparison of PEG Linker Lengths on Nanoparticle Performance
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in nanoparticle-based drug delivery. This guide provides a detailed comparison of nanoparticles functionalized with different length PEG linkers, supported by experimental data, to inform the rational design of next-generation nanomedicines.
The in vivo fate of nanoparticles is intricately linked to their surface characteristics. The length of the PEG linker, a hydrophilic polymer widely used to confer "stealth" properties, is a critical design parameter that significantly influences circulation half-life, biodistribution, and ultimately, therapeutic efficacy. This guide synthesizes data from multiple in vivo studies to provide a clear comparison of how different PEG linker lengths impact nanoparticle performance, offering valuable insights for the development of targeted drug delivery systems.
Key Performance Indicators: A Tabular Comparison
The selection of a PEG linker length involves a trade-off between achieving a long circulation time to maximize tumor accumulation and ensuring efficient cellular uptake at the target site. The following tables summarize quantitative data from various preclinical studies, comparing nanoparticles with different PEG linker lengths across key performance indicators.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Nanoparticle System | PEG Linker Molecular Weight (Da) | Circulation Half-life (t½) in Blood | Reference |
| Liposomes | 2000 | Prolonged | [1] |
| Liposomes | 5000 | Potentially longer than DSPE-PEG2000 | [1] |
| pH-sensitive liposomes | 2000 | 160.0 min | [2] |
| pH-sensitive liposomes | 1000/500 (mixed) | 125.3 min | [2] |
| Gold Nanoparticles | 2000 | Improved biodistribution | [3] |
| Gold Nanoparticles | 20000 | Significantly improved biodistribution | [3] |
| PLA-PEG Nanoparticles | 2000 (Tri-2k) | ~13 h | [4] |
| PLA-PEG Nanoparticles | 5000 (Di-5k) | up to 30 h | [4] |
Table 2: Influence of PEG Linker Length on Biodistribution and Tumor Accumulation
| Nanoparticle System | PEG Linker Molecular Weight (Da) | Organ Accumulation (Liver) | Organ Accumulation (Spleen) | Tumor Accumulation (%ID/g) | Reference |
| Gold Nanoaggregates | N/A (compared to PEG AuNPs) | Increased | Lower than PEG AuNPs | N/A | [3] |
| pH-sensitive liposomes | 2000 vs. Non-PEGylated | Similar high accumulation | Similar high accumulation | High (no statistical difference) | [2] |
| Rough PLA-PEG Nanoparticles | N/A | Similar to tumor | N/A | Up to 4% of initial dose after 7 days | [4] |
| Smooth PLA-PEG Nanoparticles | N/A | N/A | N/A | Less than 1% | [4] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Absolute values can vary based on the nanoparticle core, animal model, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo nanoparticle studies. Below are synthesized protocols for key experiments based on established methods.
Pharmacokinetic Analysis: Circulation Half-life Determination
This protocol outlines the steps to determine the circulation half-life of nanoparticles in a murine model.
Materials:
-
Nanoparticle formulation (labeled with a fluorescent dye or radionuclide)
-
6-8 week old healthy mice (e.g., BALB/c or C57BL/6)
-
Sterile saline or PBS for injection
-
Insulin syringes with 27-30G needles
-
Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)
-
Centrifuge
-
Plate reader (for fluorescence) or gamma counter (for radioactivity)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Nanoparticle Administration: Anesthetize the mouse and administer a precise dose of the nanoparticle formulation (typically 100-200 µL) via intravenous (tail vein) injection.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (typically 20-50 µL) from the saphenous or retro-orbital vein.
-
Sample Processing:
-
For fluorescently labeled nanoparticles, centrifuge the blood to separate the plasma.
-
For radiolabeled nanoparticles, the whole blood sample can be used directly.
-
-
Quantification:
-
Measure the fluorescence intensity of the plasma using a plate reader at the appropriate excitation and emission wavelengths.
-
Measure the radioactivity of the blood samples using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve to correlate fluorescence intensity or radioactivity counts to nanoparticle concentration.
-
Plot the nanoparticle concentration in blood versus time on a semi-logarithmic scale.
-
The circulation half-life (t½) is calculated from the elimination phase of the curve using a one-compartment or two-compartment pharmacokinetic model. The terminal elimination rate constant (Kel) is determined from the slope of the terminal phase, and the half-life is calculated as 0.693 / Kel.[2]
-
Biodistribution Study: Ex Vivo Organ Analysis
This protocol describes how to assess the accumulation of nanoparticles in various organs and tumors.
Materials:
-
Nanoparticle formulation (labeled with a fluorescent dye, radionuclide, or a metal such as gold)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Surgical instruments for dissection
-
Scintillation vials or tubes for organ collection
-
Homogenizer
-
Reagents for tissue digestion (e.g., tissue solubilizer, nitric acid)
-
Gamma counter, fluorescence spectrophotometer, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Animal and Tumor Model: Utilize mice with established tumors of a suitable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Inject the labeled nanoparticle formulation intravenously as described in the pharmacokinetics protocol.
-
Tissue Harvesting: At a predetermined endpoint (e.g., 24h, 48h, or 72h post-injection), euthanize the mice. Perfuse the circulatory system with saline to remove blood from the organs. Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Sample Preparation:
-
Weigh each organ and tumor.
-
For fluorescently labeled nanoparticles, homogenize the tissues in a suitable buffer.
-
For radiolabeled nanoparticles, place the whole organ or a weighed portion into a scintillation vial.
-
For metallic nanoparticles (e.g., gold), digest the tissue using a strong acid (e.g., aqua regia) to dissolve the tissue and release the nanoparticles.
-
-
Quantification:
-
Fluorescence: Measure the fluorescence of the tissue homogenates. It is crucial to account for tissue autofluorescence by analyzing organs from control animals that did not receive nanoparticles.
-
Radioactivity: Measure the gamma counts of each organ using a gamma counter.
-
ICP-MS: Determine the concentration of the metallic element in the digested tissue samples.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is done by comparing the signal from the tissue to the total injected dose and normalizing by the tissue weight.
-
Compare the %ID/g values between different nanoparticle formulations to assess the impact of PEG linker length on tissue and tumor accumulation.
-
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the experimental workflows and the fundamental relationship between PEG linker length and the in vivo behavior of nanoparticles.
Caption: Workflow for a typical in vivo pharmacokinetic study of nanoparticles.
Caption: Workflow for an ex vivo biodistribution study of nanoparticles.
Caption: Relationship between PEG linker length and in vivo nanoparticle performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings | PLOS One [journals.plos.org]
- 4. chemrxiv.org [chemrxiv.org]
Beyond PEGylation: A Comparative Guide to Enhancing Drug Solubility
For researchers, scientists, and drug development professionals, the challenge of poor drug solubility is a significant hurdle in the journey from discovery to clinical application. While PEGylation has long been a gold standard for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, a growing body of research highlights a diverse array of alternative strategies. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most effective solubility enhancement strategy.
Executive Summary
The quest for effective drug delivery systems for poorly soluble compounds has led to the development of numerous technologies beyond traditional PEGylation. These alternatives, ranging from novel hydrophilic polymers to sophisticated nanoparticle-based systems and chemical modifications, offer distinct advantages in terms of biocompatibility, biodegradability, and drug-loading capacity. This guide delves into a comparative analysis of these methods, presenting quantitative data on their performance and detailed experimental methodologies to aid in their practical application.
Performance Comparison of PEGylation Alternatives
The selection of a solubility enhancement strategy is a critical decision that profoundly impacts a drug's therapeutic efficacy. The following tables summarize key quantitative data, offering a comparative overview of various alternatives to PEGylation.
| Drug | Formulation | Solubility Enhancement | Reference |
| Curcumin (B1669340) | Pure Curcumin | 0.432 µg/mL (in PBS, pH 7.4) | [1] |
| PEGylated Curcumin (PEG-CUR) Complex | 25.3 µg/ml (~58-fold increase) | [1] | |
| Poly(lactide)-poly(ethylenglycol) (PLA-PEG) Polymeric Micelles | 0.73 mg/mL (~1690-fold increase from pure curcumin's 0.11 x 10⁻⁴ mg/mL) | [2] | |
| Paclitaxel (B517696) | Paclitaxel in Water | < 1 µg/mL | |
| Paclitaxel in PEG 400 | > 125 mg/mL | [3] | |
| Paclitaxel loaded PEG-PTX nanoparticles (PEG-PTX/PTX) | Showed higher stability and cellular uptake compared to PEG-PLA micelles | [4] | |
| Glucagon-like peptide-1 (GLP-1) | Native GLP-1 | - | |
| Glucagon-XTEN fusion protein | 60-fold increase in molar solubility | [5] | |
| Interferon-α2b (IFN) | PEG-IFN | - | [6] |
| Polysarcosine-IFN (PSar-IFN) | Comparable protease resistance and circulation half-life to PEG-IFN, with higher in vitro activity and lower immunogenicity. | [6][7] |
Emerging Alternatives to PEGylation
Hydrophilic Polymers
A new generation of hydrophilic polymers is emerging as a viable alternative to PEG, offering advantages such as biodegradability and reduced immunogenicity.
-
Polysarcosine (pSar): This polypeptoid mimics many of the desirable properties of PEG, including high water solubility and a "stealth" effect that reduces protein absorption and prolongs circulation time.[8][9] Studies have shown that pSar-conjugated proteins can exhibit comparable or even superior in vivo performance to their PEGylated counterparts.[6][7]
-
XTENylation: This technology involves the genetic fusion of a therapeutic protein with a long, unstructured polypeptide (XTEN).[1][3] XTENylation has been shown to dramatically increase the solubility and in vivo half-life of proteins and peptides. For instance, a glucagon-XTEN fusion protein demonstrated a 60-fold increase in molar solubility compared to the native peptide.[5]
-
Other Hydrophilic Polymers: A variety of other polymers, including zwitterionic polymers and other poly(amino acids), are also being explored for their potential to enhance drug solubility and stability.[2]
Nanoparticle-Based Approaches
Nanotechnology offers a versatile platform for delivering poorly soluble drugs by increasing their surface area and dissolution rate.
-
Nanosuspensions and Nanocrystals: These are pure drug particles with a reduced size in the nanometer range, typically stabilized by a small amount of surfactant or polymer.[10][11] This reduction in particle size leads to a significant increase in the dissolution velocity and saturation solubility of the drug.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate poorly soluble drugs, forming nanoparticles that can improve their solubility and provide controlled release.[3]
Chemical and Formulation Strategies
-
Chemical Modifications: Techniques such as salt formation, co-crystallization, and the use of prodrugs can intrinsically alter the physicochemical properties of a drug to enhance its solubility.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid hydrophilic carrier, often a polymer, at a molecular level. This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline drug.[13]
-
Inclusion Complexes: Cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.[14]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of solubility enhancement techniques. Below are methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility
This method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Test compound
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the test compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Kinetic Solubility Assay using Nephelometry
This high-throughput method is used to determine the kinetic solubility of a compound, which is the concentration at which it precipitates from a solution when added from a concentrated stock solution.
Materials:
-
Test compound dissolved in DMSO (stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of different solubility enhancement strategies.
Caption: Decision workflow for selecting a suitable PEGylation alternative.
Conclusion
The landscape of drug solubility enhancement is continually evolving, with a multitude of innovative strategies now available to complement or replace traditional PEGylation. The choice of the optimal method depends on a careful consideration of the drug's physicochemical properties, the desired therapeutic outcome, and manufacturing considerations. By leveraging the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can make more informed decisions to unlock the full therapeutic potential of poorly soluble drug candidates.
References
- 1. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanoformulation of Paclitaxel: Exploring the Cyclodextrin / PLGA Nano Delivery Carrier to Slow Down Paclitaxel Release, Enhance Accumulation in Vivo [jcancer.org]
- 4. Free paclitaxel loaded PEGylated-paclitaxel nanoparticles: preparation and comparison with other paclitaxel systems in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. aktpublication.com [aktpublication.com]
- 12. researchgate.net [researchgate.net]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Drug delivery strategies for poorly water-soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
The Decisive Bridge: A Head-to-Head Comparison of PEG Linkers in ADC Development
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous optimization of each component. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of the therapeutic. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a critical tool for fine-tuning the physicochemical and pharmacological properties of ADCs. This guide provides an objective, data-driven comparison of PEG linkers, offering insights into how variations in length, structure, and dispersity can profoundly impact ADC performance.
The incorporation of PEG linkers into ADCs is a strategic approach to address challenges posed by hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance from circulation.[1] The hydrophilic nature of PEG enhances solubility, enabling higher drug-to-antibody ratios (DAR) without compromising the ADC's integrity.[1][2] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, contributing to a longer plasma half-life.[1] However, the choice of the optimal PEG linker is not a one-size-fits-all solution; it is a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a crucial parameter that can be modulated to achieve desired ADC characteristics. Studies have systematically evaluated the effects of varying PEG chain lengths on in vitro potency, pharmacokinetics (PK), and in vivo efficacy.
Quantitative Data Summary: PEG Linker Length
| Feature | Short PEG Linker (e.g., PEG2-PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24, 4kDa, 10kDa) |
| In Vitro Potency | May retain higher potency.[1] | Moderate impact on potency.[1] | Can lead to a reduction in cytotoxicity.[1][3] |
| Pharmacokinetics | Faster clearance, shorter half-life.[1][4] | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1][4][5] | Significantly prolonged half-life.[1][3] |
| In Vivo Efficacy | Can lead to reduced efficacy due to rapid clearance.[1] | Often shows a significant improvement in efficacy.[1][5] | Can lead to the highest efficacy, especially for miniaturized ADCs.[1][3] |
| Tumor Accumulation | Lower tumor exposure.[5] | Significantly higher tumor exposure and tumor-to-plasma ratios.[5] | Enhanced tumor accumulation due to prolonged circulation.[3][5] |
| Tolerability | Conjugates with PEGs smaller than PEG8 may not be well-tolerated at high doses.[6] | Improved tolerability.[6] | Reduced off-target toxicity.[3] |
A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG (HM) to 4 kDa (HP4KM) and 10 kDa (HP10KM) resulted in a 2.5- and 11.2-fold extension in half-life, respectively.[3] However, this was accompanied by a 4.5- and 22-fold reduction in in vitro cytotoxicity.[3] Despite the reduced in vitro potency, the prolonged circulation of the 10 kDa PEG conjugate led to the most significant tumor growth inhibition in an animal model.[3]
Similarly, another study investigating ADCs with PEG side chains of 2, 4, 8, 12, and 24 units found that increasing PEG length led to increased plasma and tumor exposures.[5] A binary effect on tumor weight reduction was observed, with ADCs containing PEG8, PEG12, and PEG24 showing a 75-85% decrease in tumor weight, compared to a 35-45% decrease for PEG2 and PEG4.[5]
Monodisperse vs. Polydisperse PEG Linkers
A critical, yet often overlooked, aspect of PEG linker technology is its dispersity. Conventional PEGs are polydisperse, meaning they consist of a mixture of chains with a range of molecular weights.[7] In contrast, monodisperse or discrete PEGs (dPEGs) are uniform chains with a single, defined molecular weight.[7][8] This uniformity offers significant advantages in ADC manufacturing and performance.
Quantitative Data Summary: Monodisperse vs. Polydisperse PEG
| Feature | Monodisperse PEG (dPEG) | Polydisperse PEG |
| ADC Homogeneity | Uniform structure, leading to identical ADC molecules and improved batch-to-batch consistency.[7] | Heterogeneous ADC products with a range of PEG chain lengths.[7][9] |
| Characterization | Simplified characterization and conjugation.[7] | Complicates synthesis and purification.[10] |
| Safety & Immunogenicity | Can mitigate the "ABC" (accelerated blood clearance) effect and overcome immunogenicity associated with polydisperse PEGs.[7] | Can enhance immunogenic and antigenic responses, potentially reducing therapeutic efficacy.[10][11] |
| Reproducibility | High reproducibility in synthesis and conjugation.[7] | Variability in linker composition can affect reproducibility.[7] |
The use of monodisperse PEGs allows for precise control over the ADC's structure, leading to a more homogeneous product with improved safety and reproducibility.[7]
Linear vs. Pendant PEG Linker Architecture
The architecture of the PEG linker can also influence the stability and pharmacokinetic properties of ADCs. A study compared amide-coupled ADCs with either a linear 24-unit PEG oligomer or two pendant 12-unit PEG chains.[12]
Quantitative Data Summary: Linear vs. Pendant PEG
| Feature | Linear PEG24 | Pendant (2x PEG12) |
| Physical & Chemical Stability | Less stable under thermal stress compared to the pendant format.[12] | Demonstrated superior stability.[12] |
| Pharmacokinetics | Faster clearance rates.[12][13] | Slower clearance rates, paralleling the trend in aggregation tendency.[12][14] |
| In Vivo Performance | Lower plasmatic concentrations for DAR 8 ADCs.[13] | Statistically significantly higher plasmatic concentrations for DAR 8 ADCs.[13] |
The study concluded that the positioning and configuration of the PEG unit must be carefully tuned to achieve ADCs with improved stability and pharmacokinetics.[12][14] The pendant configuration was found to be more effective at shielding the hydrophobicity of the payload, leading to improved in vivo performance.[13]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of relevant cancer cell lines with varying antigen expression levels.
-
Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified duration (e.g., 96 hours).[4]
-
Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
Pharmacokinetic (PK) Studies in Rodents
-
Animal Model: Typically performed in mice or rats.
-
Procedure: A single intravenous dose of the ADC is administered.[6] Blood samples are collected at various time points.
-
Quantification: The concentration of the total antibody or the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using a non-compartmental or compartmental analysis.[4]
In Vivo Efficacy Studies in Xenograft Models
-
Animal Model: Immunocompromised mice bearing subcutaneous tumors derived from human cancer cell lines.
-
Procedure: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, and potentially a non-binding antibody control. Tumor volume and body weight are monitored over time.
-
Endpoint: Tumor growth inhibition is the primary endpoint.
-
Data Analysis: Tumor volumes are plotted over time, and statistical analyses are performed to compare the different treatment groups.
ADC Stability in Plasma
-
Procedure: The ADC is incubated in plasma (e.g., human or mouse) at 37°C.[15]
-
Analysis: Aliquots are taken at different time points, and the amount of intact ADC and released payload is quantified using techniques like ELISA and liquid chromatography-mass spectrometry (LC-MS).[15]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming the Structure of HO-PEG14-OH Conjugates by ¹H NMR: A Comparative Guide
For researchers and professionals in drug development and materials science, precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is paramount. The chemical structure, purity, and integrity of these polymers directly impact their in-vivo behavior, efficacy, and safety. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and definitive method for structural elucidation. This guide provides a detailed comparison and methodology for confirming the structure of HO-PEG14-OH using ¹H NMR.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound is relatively simple, consisting of repeating ethylene (B1197577) oxide units flanked by terminal hydroxyl groups. A standard ¹H NMR spectrum provides a distinct fingerprint of this structure.
The primary signal in the spectrum is a large, sharp singlet observed at approximately 3.64 ppm. This peak corresponds to the 52 protons of the repeating ethylene glycol backbone units (-O-CH₂ -CH₂ -O-). Adjacent to this main peak, a triplet at roughly 3.58 ppm represents the four protons of the methylene (B1212753) groups directly attached to the terminal hydroxyl groups (HO-CH₂ -CH₂-O-).
A crucial aspect of confirming the bifunctional hydroxyl structure is the identification of the terminal hydroxyl protons (-OH ). The chemical shift of these protons is highly dependent on the solvent, temperature, and sample concentration. In deuterated chloroform (B151607) (CDCl₃), these protons often appear as a broad singlet that can be difficult to integrate accurately. However, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl protons consistently appear as a well-defined triplet around 4.56 ppm.[1][2] This is due to the reduced rate of proton exchange and hydrogen bonding with the solvent, making DMSO-d₆ the solvent of choice for unambiguous identification and quantification of terminal hydroxyl groups.[1]
Experimental Protocol
A reliable and reproducible ¹H NMR spectrum is contingent on a meticulous experimental setup.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated NMR solvent (DMSO-d₆ is recommended for observing hydroxyl protons).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Parameters:
-
Number of scans: 16-64 (sufficient for good signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Data Presentation and Comparison
Quantitative analysis of the ¹H NMR spectrum is essential for structural confirmation and purity assessment. The integration of the distinct proton signals allows for a direct comparison against the theoretical structure.
| Proton Assignment | Structure | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Theoretical Integration |
| Ethylene Glycol Backbone | -O-CH₂ -CH₂ -O- | ~3.51 | Singlet | 52 |
| Terminal Methylene | HO-CH₂ -CH₂-O- | ~3.41 | Triplet | 4 |
| Terminal Hydroxyl | -OH | ~4.56[1][2] | Triplet | 2 |
| Potential Impurity | ||||
| Water | H₂O | ~3.33[2] | Singlet | Variable |
| Ethylene Glycol | HO-CH₂ -CH₂ -OH | ~3.37[3] | Triplet | Variable |
Note: Chemical shifts can vary slightly depending on instrumentation and sample conditions.
Comparison with Alternatives:
While other techniques like Gel Permeation Chromatography (GPC) and Mass Spectrometry provide valuable information on molecular weight distribution and the mass of the molecule, they do not offer the detailed structural information that ¹H NMR provides. For instance, NMR can distinguish between a desired bifunctional HO-PEG-OH and an undesired monofunctional impurity like methoxy-PEG-OH, which would be difficult to resolve by GPC or mass spectrometry alone. It is also important to distinguish true impurity peaks from ¹³C satellite peaks, which can appear as small peaks flanking the large PEG backbone signal.[3][4][5]
Mandatory Visualizations
References
A Comparative Guide to the Stability of PEGylated vs. Non-PEGylated Proteins
For researchers, scientists, and drug development professionals, understanding the impact of PEGylation on protein stability is paramount for the successful development of biotherapeutics. This guide provides an objective comparison of the stability of PEGylated and non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has emerged as a leading strategy to enhance the therapeutic properties of protein drugs. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly improve a protein's pharmacokinetic and pharmacodynamic profile. A primary benefit of this modification is the enhancement of protein stability, a critical attribute for ensuring efficacy and shelf life. This guide delves into the comparative stability of PEGylated and non-PEGylated proteins, focusing on thermal stability, resistance to aggregation, and proteolytic degradation.
Enhanced Thermal Stability of PEGylated Proteins
PEGylation generally confers a significant increase in the thermal stability of proteins. The attached PEG chains can sterically hinder the unfolding process and reduce the protein's propensity to aggregate upon thermal stress. This is often quantified by an increase in the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
Table 1: Comparison of Thermal Stability (Tm) for PEGylated and Non-PEGylated Proteins
| Protein | Modification | Assay | Tm (°C) - Non-PEGylated | Tm (°C) - PEGylated | Fold Change/Increase | Reference |
| Granulocyte-Colony Stimulating Factor (G-CSF) | N-terminal mono-PEGylation (20 kDa PEG) | CD Spectroscopy | ~56 | Not significantly altered | - | [1] |
| Alpha-1 Antitrypsin (AAT) | Site-specific mono-PEGylation (linear 30 kDa, linear 40 kDa, 2-armed 40 kDa) | CD Spectroscopy | Not significantly altered | Not significantly altered | - | [2] |
| Lysozyme | Doubly PEGylated (5 kDa linear PEGs) | Differential Scanning Calorimetry (DSC) | 73.5 | 71.9 | -0.22 | [3] |
Note: The impact of PEGylation on Tm can vary depending on the protein, the site of PEGylation, and the size of the PEG chain.
Reduced Aggregation Propensity in PEGylated Proteins
Protein aggregation is a major concern in the development and storage of biotherapeutics, as it can lead to loss of activity and immunogenicity. PEGylation has been shown to effectively reduce the rate and extent of protein aggregation. The hydrophilic PEG chains create a hydration shell around the protein, reducing intermolecular interactions that lead to aggregation.[4] Furthermore, the steric hindrance provided by the PEG moiety can prevent the association of partially unfolded protein molecules.
Table 2: Comparison of Aggregation Behavior for PEGylated and Non-PEGylated Proteins
| Protein | Condition | Assay | Observation - Non-PEGylated | Observation - PEGylated | Reference |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Incubation at physiological pH and temperature | Size Exclusion Chromatography (SEC) | Formed insoluble precipitates | Formed soluble aggregates, with a slower rate of formation | [5] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Heat-induced aggregation | Dynamic Light Scattering (DLS) | Aggregates grew to >2 µm | Aggregate size minimized to <120 nm | [6][7] |
| Alpha-1 Antitrypsin (AAT) | Heat treatment at 70°C for 1h | Size Exclusion Chromatography (SEC) | Significant aggregation (54.7% aggregates) | Significantly decreased aggregation | [2] |
Increased Resistance to Proteolytic Degradation
A key advantage of PEGylation is the protection it offers against proteolytic enzymes. The PEG chains create a physical barrier that sterically hinders the approach of proteases to the protein surface, thereby reducing the rate of degradation.[8] This leads to a longer circulating half-life in vivo, a crucial factor for therapeutic efficacy.
Table 3: Comparison of Proteolytic Stability for PEGylated and Non-PEGylated Proteins
| Protein | Protease | Assay | Observation - Non-PEGylated | Observation - PEGylated | Reference |
| Alpha-1 Antitrypsin (AAT) | Matrix Metalloproteinase-13 (MMP-13) | SDS-PAGE | Significant degradation | Greatly improved proteolytic resistance, especially with 2-armed 40 kDa PEG | [2] |
| Consensus Interferon α | Trypsin | In vitro digestion | Less stable | Significantly more stable | [9] |
| Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF) | In vivo clearance | Clinical Studies | Shorter half-life | Prolonged half-life | [10] |
Impact on Biological Activity
While PEGylation offers significant stability advantages, it can sometimes lead to a reduction in the specific biological activity of the protein. This is often attributed to the steric hindrance of the PEG chain interfering with the protein's interaction with its target receptor or substrate.[11] However, this potential decrease in in vitro activity is often compensated for by the extended in vivo half-life, resulting in an overall enhancement of therapeutic effect.[12]
Table 4: Comparison of Biological Activity for PEGylated and Non-PEGylated Proteins
| Protein | Assay | Activity - Non-PEGylated | Activity - PEGylated | Reference |
| α-Chymotrypsin | Catalytic turnover (kcat) | Higher kcat | Decreased kcat (up to 50%) | [11] |
| Lysozyme | Glycol chitosan (B1678972) assay | 100% (initial activity) | 93% retained activity after melt-extrusion | [13] |
| Consensus Interferon α | Anti-viral activity | 6.72 × 10⁸ IU/mg | 8.1 × 10⁷ IU/mg (monoPEGylated) | [9] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Bioactivity after incubation at physiological conditions | Significantly diminished activity (>30% loss) | Greater persistence of biological activity | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat changes that occur during controlled heating.
Protocol:
-
Sample Preparation: Dialyze the protein samples (both PEGylated and non-PEGylated) extensively against the desired buffer to ensure buffer matching between the sample and reference cells. A typical protein concentration is 0.5-2 mg/mL.
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set the temperature scan rate, typically between 60-90 °C/hour for proteins.
-
Define the temperature range for the scan, ensuring it encompasses the entire unfolding transition of the protein.
-
-
Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis:
-
Subtract a buffer-versus-buffer baseline scan from the sample scan to correct for any instrumental baseline drift.
-
The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of protein domains.
-
The temperature at the apex of the major unfolding peak is the melting temperature (Tm).
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying soluble aggregates.
Protocol:
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). The mobile phase should be optimized to minimize non-specific interactions between the protein and the column matrix.
-
Ensure the HPLC system is free of air bubbles and delivering a stable flow rate.
-
-
Sample Preparation: Prepare protein samples (PEGylated and non-PEGylated) at a known concentration in the mobile phase. If studying induced aggregation, incubate the samples under the desired stress conditions (e.g., elevated temperature, agitation) for a defined period.
-
Injection and Separation: Inject a fixed volume of the protein sample onto the equilibrated SEC column. The separation is isocratic. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Detection: Monitor the column eluent using a UV detector, typically at 280 nm for proteins.
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the percentage of aggregates, monomers, and any fragments based on the relative peak areas.
-
Protease Digestion Assay for Proteolytic Stability
This assay assesses the susceptibility of a protein to degradation by a specific protease.
Protocol:
-
Reaction Setup:
-
In separate tubes, mix the non-PEGylated and PEGylated proteins with a specific protease (e.g., trypsin, chymotrypsin, or a disease-relevant protease) in a suitable reaction buffer.
-
Include control samples for each protein without the addition of the protease.
-
A typical protein-to-protease ratio can range from 20:1 to 100:1 (w/w).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 37°C) for a defined period. Aliquots can be taken at different time points to analyze the kinetics of digestion.
-
Reaction Quenching: Stop the proteolytic reaction by adding a protease inhibitor (e.g., PMSF for serine proteases) or by denaturing the protease (e.g., by adding SDS-PAGE sample buffer and heating).
-
Analysis: Analyze the samples by SDS-PAGE. The disappearance of the intact protein band and the appearance of smaller fragment bands indicate proteolytic degradation.
-
Quantification: Densitometry can be used to quantify the intensity of the intact protein band at each time point to determine the rate of degradation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a sensitive technique for assessing the secondary structure of proteins and detecting conformational changes.
Protocol:
-
Sample Preparation:
-
Prepare protein samples (PEGylated and non-PEGylated) in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with low absorbance in the far-UV region.
-
The protein concentration should be in the range of 0.1-0.5 mg/mL.
-
-
Instrument Setup:
-
Calibrate the CD spectropolarimeter using a standard such as camphor-10-sulfonic acid.
-
Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone for subtraction.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
The resulting CD spectrum can be qualitatively analyzed for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm).
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements.
-
Mandatory Visualizations
Logical Diagram: Steric Hindrance of Protease by PEGylation
Caption: PEGylation sterically hinders protease access to cleavage sites.
Experimental Workflow: Comparative Stability Assessment
Caption: Workflow for comparing PEGylated and non-PEGylated protein stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of PEG-rhG-CSF versus rhG-CSF in preventing chemotherapy-induced-neutropenia in early-stage breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking HO-PEG14-OH performance against industry standards
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy, stability, and overall performance of complex biologics like antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of HO-PEG14-OH, a mid-length polyethylene (B3416737) glycol (PEG) linker, against industry-standard shorter and longer chain alternatives. The data presented is a synthesis from various studies, with PEG12 data used as a proxy for this compound due to the absence of direct head-to-head comparative studies for the latter.
The Role of PEG Linker Length in Bioconjugate Performance
The length of the PEG chain in a linker profoundly influences the physicochemical and biological properties of a bioconjugate. Key performance parameters affected include:
-
Solubility and Aggregation: Hydrophobic drug payloads can lead to aggregation of ADCs, which can negatively impact their manufacturing, stability, and pharmacokinetic profile. The hydrophilic nature of PEG linkers helps to mitigate this, with longer chains generally providing a greater solubilizing effect.[1]
-
Drug-to-Antibody Ratio (DAR): The hydrophilicity conferred by PEG linkers can enable higher drug loading onto an antibody without compromising its stability.[2]
-
Pharmacokinetics (PK): PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in increased accumulation of the therapeutic in the target tissue.[3]
-
In Vitro Cytotoxicity: While longer PEG linkers can improve in vivo performance, they may sometimes create steric hindrance, which can slightly reduce the immediate in vitro potency of the conjugate.[3][4]
-
Cellular Uptake: The "stealth" properties imparted by PEGylation can reduce non-specific cellular uptake by the reticuloendothelial system (RES), leading to more specific tumor targeting.[5]
Quantitative Performance Comparison
The following tables summarize the performance of short-chain (PEG4/8), mid-length (represented by PEG12 as a proxy for this compound), and long-chain (PEG24) PEG linkers in the context of ADCs.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Linker-Payload Type | Average DAR | Reference |
| Mid-Length (PEG12) | Val-Ala Cleavable Trigger | 3.0 | [6] |
| Mid-Length (PEG12) | Val-Cit Cleavable Trigger | 2.7 | [6] |
Table 2: In Vitro and In Vivo Performance of ADCs with Varying PEG Linker Lengths
| Performance Metric | Short-Chain (PEG2/4) | Mid-Length (PEG8/12) | Long-Chain (PEG24) | Key Findings |
| In Vivo Efficacy (Tumor Weight Reduction) | 35-45% | 75-85% | 75-85% | A significant increase in efficacy is observed with mid-length and long-chain PEGs compared to short-chain PEGs.[7] |
| In Vitro Cytotoxicity | Generally higher potency | May show a moderate decrease in potency | Can exhibit a more significant reduction in potency | Longer PEG chains can sometimes hinder immediate cell-killing ability in vitro.[4] |
| Pharmacokinetics (Plasma Half-life) | Shorter half-life | Longer half-life | Significantly prolonged half-life | Longer PEG chains lead to slower clearance and extended circulation.[3] |
| Tumor Accumulation | Lower | Higher | Higher | Increased plasma exposure with longer PEG chains leads to greater tumor uptake.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with different PEG linkers.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths to determine the drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Drug-linker constructs with varying PEG lengths
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of DTT to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with the desired PEG length to the reduced antibody.
-
Quenching: Stop the reaction by adding a quenching agent like N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.
-
DAR Determination by HIC-HPLC:
-
Use a HIC column with a non-denaturing mobile phase, typically a salt gradient (e.g., ammonium (B1175870) sulfate) at neutral pH.[8]
-
Inject the purified ADC onto the column. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.
-
Separate the different drug-loaded species based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.[9]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of ADCs with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linkers
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Incubate for a defined period (e.g., 48-144 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[12]
Protocol 3: Cellular Uptake Assay (Flow Cytometry)
Objective: To quantify the cellular uptake of fluorescently labeled bioconjugates with different PEG linker lengths.
Materials:
-
Target cell line
-
Fluorescently labeled bioconjugates
-
24-well plates
-
Ice-cold PBS
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.[13]
-
Incubation: Treat cells with the fluorescently labeled bioconjugates at a defined concentration for a specific time period (e.g., 4 hours).[14]
-
Washing: Terminate the uptake by placing the plate on ice and wash the cells multiple times with ice-cold PBS to remove unbound conjugates.[14]
-
Cell Detachment: Detach the cells using trypsin-EDTA.[13]
-
Sample Preparation: Resuspend the cells in FACS buffer.[13]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity per cell using a flow cytometer. This provides a quantitative measure of cellular uptake.[15]
Visualizing Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. purepeg.com [purepeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. agilent.com [agilent.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
Safety Operating Guide
Proper Disposal of HO-PEG14-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of HO-PEG14-OH, ensuring minimal environmental impact and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (CAS No. 1189112-05-7), a polyethylene (B3416737) glycol (PEG) derivative.
Understanding the Nature of this compound
This compound is a poly(ethylene glycol) compound containing 14 ethyleneoxy units.[1] While a specific Safety Data Sheet (SDS) for this compound indicates no available data for hazard classification, it is designated for laboratory and industrial use.[2] Generally, polyethylene glycols are considered to be readily biodegradable and not hazardous waste.[3] However, proper disposal procedures are still necessary to prevent environmental contamination.
Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Store the chemical in a cool, dry place, away from direct sunlight, with a recommended storage temperature of -5°C.[1]
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound in a laboratory setting involves a multi-step process to ensure safety and compliance.
1. Waste Characterization:
-
Although pure polyethylene glycols are generally non-hazardous, it is essential to determine if the this compound waste has been contaminated with any hazardous substances during experimental use.
-
If the waste is mixed with heavy metals or other hazardous materials, it must be treated as hazardous waste.[4]
2. Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[2]
-
Do not mix with other chemical waste unless compatibility has been confirmed.
3. Disposal of Non-Contaminated this compound:
-
For small quantities of uncontaminated this compound, one disposal option is to absorb the liquid onto an inert material such as vermiculite, dry sand, or earth.
-
The absorbed material should then be placed in a sealed container for disposal.
-
While some general guidance for non-hazardous PEGs suggests disposal in regular trash after mixing with an unappealing substance, for a laboratory setting, consulting with your institution's environmental health and safety (EHS) office is the most prudent approach.[5]
4. Disposal of Contaminated this compound:
-
If the this compound waste is contaminated with hazardous materials, it must be disposed of as hazardous waste.
-
This requires collection by a licensed chemical waste disposal contractor.[3][6]
-
Ensure the waste container is clearly labeled with the contents, including all hazardous contaminants.
5. Environmental Precautions:
-
Under no circumstances should this compound be discharged into drains or the environment.[2]
-
Preventing the entry of this chemical into wastewater systems is crucial to avoid impacting biological and chemical oxygen demand in treatment processes.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 1189112-05-7 | [1][7] |
| Molecular Weight | 634.75 g/mol | [1] |
| Recommended Storage | -5°C, dry and away from sunlight | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical disposal. Your environmental health and safety office is the primary resource for ensuring compliance and safety.
References
- 1. OH-PEG14-OH | CAS:1189112-05-7 | Biopharma PEG [biochempeg.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
